4-Chlorobutyldimethylchlorosilane
Description
Structure
2D Structure
Properties
IUPAC Name |
chloro-(4-chlorobutyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-9(2,8)6-4-3-5-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVYPBFYHSUIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373901 | |
| Record name | Chloro(4-chlorobutyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18145-84-1 | |
| Record name | Chloro(4-chlorobutyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chlorobutyldimethylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 4-chlorobutyldimethylchlorosilane, a bifunctional organosilane of significant interest in materials science and pharmaceutical research. The document details the two primary synthetic methodologies: the industrial-scale hydrosilylation of 4-chloro-1-butene and the laboratory-scale Grignard reaction. Each section offers a deep dive into the reaction mechanisms, experimental considerations, and detailed protocols. Furthermore, this guide elucidates the applications of this compound, with a particular focus on its role in surface modification and as a versatile linker in the development of bioconjugates and solid-phase synthesis strategies pertinent to drug discovery.
Introduction: The Versatility of a Bifunctional Silane
This compound, with the chemical formula Cl(CH₂)₄Si(CH₃)₂Cl, is a valuable bifunctional molecule. It possesses two distinct reactive sites: a terminal chloroalkyl group and a chlorosilyl group. This dual reactivity makes it an important intermediate for the synthesis of a wide array of organosilicon compounds. The chlorosilyl moiety readily reacts with nucleophiles such as water, alcohols, and amines to form stable siloxane bonds, making it ideal for surface modification of materials bearing hydroxyl groups, such as silica and metal oxides.[1] Concurrently, the terminal chloroalkyl group can participate in various nucleophilic substitution reactions, allowing for the covalent attachment of a wide range of organic molecules.
This unique combination of reactive handles has led to its application in diverse fields. In materials science, it is employed to functionalize surfaces, altering their properties to enhance hydrophobicity, adhesion, or biocompatibility.[1] In the realm of drug development, this compound serves as a critical linker molecule.[2] Linkers are essential components in bioconjugation, covalently connecting a biomolecule (like an antibody or peptide) to another molecule, such as a therapeutic agent.[2] The defined length and chemical stability of the butyl chain in this compound make it a predictable and reliable component in the design of complex drug delivery systems and in solid-phase peptide synthesis.[3][4]
This guide will provide the necessary technical details for the synthesis and application of this versatile compound, empowering researchers to leverage its unique properties in their work.
Synthetic Routes and Mechanistic Insights
There are two principal and well-established methods for the synthesis of this compound:
-
Hydrosilylation: The addition of a silicon hydride across a carbon-carbon double bond. This is the preferred industrial method.
-
Grignard Reaction: The reaction of an organomagnesium halide with a silicon halide. This method is often employed for smaller-scale laboratory syntheses.
Hydrosilylation of 4-Chloro-1-butene with Dimethylchlorosilane
Hydrosilylation is an atom-economical reaction that involves the addition of a Si-H bond across an unsaturated bond, typically catalyzed by a transition metal complex. For the synthesis of this compound, the reaction proceeds via the anti-Markovnikov addition of dimethylchlorosilane (HSi(CH₃)₂Cl) to 4-chloro-1-butene.
Mechanism: The most common catalysts for this reaction are platinum-based, such as hexachloroplatinic acid (Speier's catalyst) or Karstedt's catalyst. The catalytic cycle is generally understood to involve the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkene, migratory insertion of the alkene into the Pt-H or Pt-Si bond, and finally, reductive elimination of the product to regenerate the catalyst. The anti-Markovnikov regioselectivity is a key feature of this reaction, ensuring the silicon atom attaches to the terminal carbon of the double bond.
Reaction Scheme:
Figure 1: Hydrosilylation of 4-chloro-1-butene.
Experimental Protocol: Hydrosilylation
The following is a representative, generalized protocol based on established principles of hydrosilylation reactions with chlorosilanes. Researchers should optimize conditions based on their specific equipment and safety protocols.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| 4-Chloro-1-butene | 90.55 | 1.0 | 90.55 |
| Dimethylchlorosilane | 94.62 | 1.1 | 104.08 |
| Karstedt's catalyst (2% Pt in xylene) | - | ~10-20 ppm Pt | ~0.1 mL |
| Anhydrous Toluene | - | - | 200 mL |
Procedure:
-
Reaction Setup: A 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.
-
Charging the Reactor: The flask is charged with anhydrous toluene (100 mL) and Karstedt's catalyst. The mixture is heated to 60-70 °C with stirring.
-
Addition of Reactants: A mixture of 4-chloro-1-butene and dimethylchlorosilane is added dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) by observing the disappearance of the starting materials.
-
Work-up and Purification: After the reaction is complete (typically 2-4 hours), the mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed by distillation under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield this compound as a colorless liquid.
Causality Behind Experimental Choices:
-
Excess Dimethylchlorosilane: A slight excess of dimethylchlorosilane is used to ensure complete conversion of the more valuable 4-chloro-1-butene.
-
Anhydrous Conditions: Chlorosilanes are highly sensitive to moisture and will readily hydrolyze. Therefore, all glassware must be dry, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Concentration: The catalyst loading is typically very low (in the ppm range) as platinum catalysts are highly efficient.
-
Temperature Control: While the reaction is exothermic, maintaining a controlled temperature is crucial to prevent side reactions and ensure selective formation of the desired product.
Grignard Reaction
The Grignard reaction provides an alternative route to this compound. This method involves the preparation of a Grignard reagent from a suitable haloalkane, followed by its reaction with a chlorosilane. In this case, 4-chlorobutylmagnesium chloride is reacted with dimethyldichlorosilane.
Mechanism: The Grignard reagent, 4-chlorobutylmagnesium chloride, is a strong nucleophile. The carbon atom bonded to the magnesium has a significant carbanionic character and will attack the electrophilic silicon atom of dimethyldichlorosilane. This results in the displacement of one of the chloride ions from the silicon, forming the desired C-Si bond.
Reaction Scheme:
Figure 2: Grignard synthesis of this compound.
Experimental Protocol: Grignard Reaction
This protocol is a representative laboratory-scale synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| Magnesium turnings | 24.31 | 1.1 | 26.74 |
| 1,4-Dichlorobutane | 127.01 | 1.0 | 127.01 |
| Dimethyldichlorosilane | 129.06 | 1.2 | 154.87 |
| Anhydrous Tetrahydrofuran (THF) | - | - | 500 mL |
| Iodine (crystal) | 253.81 | catalytic | small crystal |
Procedure:
-
Grignard Reagent Preparation:
-
A 1 L three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried.
-
The magnesium turnings and a small crystal of iodine are placed in the flask.
-
A small amount of a solution of 1,4-dichlorobutane in anhydrous THF (100 mL) is added to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing.
-
The remaining 1,4-dichlorobutane solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dimethyldichlorosilane:
-
The freshly prepared Grignard reagent is cooled in an ice bath.
-
A solution of dimethyldichlorosilane in anhydrous THF (100 mL) is added dropwise from the dropping funnel with vigorous stirring. The addition rate should be controlled to keep the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
-
Work-up and Purification:
-
The reaction mixture is carefully poured onto a mixture of crushed ice and dilute hydrochloric acid to quench any unreacted Grignard reagent and dissolve the magnesium salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation under vacuum.
-
Causality Behind Experimental Choices:
-
Anhydrous THF: THF is a common solvent for Grignard reactions as it solvates the magnesium species, facilitating the reaction. It must be anhydrous as Grignard reagents are strong bases and will be quenched by water.
-
Iodine Crystal: Iodine is often used as an initiator for Grignard reactions. It reacts with the magnesium surface to form magnesium iodide, which helps to activate the magnesium.
-
Reverse Addition: Adding the Grignard reagent to the dimethyldichlorosilane (or vice-versa, depending on desired selectivity) can help to control the exothermicity of the reaction and can influence the product distribution if multiple reactive sites are present on the silane.
-
Temperature Control: The reaction of the Grignard reagent with the chlorosilane is highly exothermic. Low temperatures are necessary to prevent side reactions, such as Wurtz coupling.
Applications in Research and Development
Surface Modification
The primary application of this compound is in the chemical modification of surfaces. The chlorosilyl group can react with surface hydroxyl groups on substrates like silica, glass, and metal oxides to form a stable, covalent siloxane bond. The pendant chlorobutyl chain can then be used for further functionalization.
Workflow for Surface Modification:
Figure 3: General workflow for surface modification.
This process allows for the creation of surfaces with tailored properties. For example, the chlorobutyl group can be converted to an azide, which can then be used in "click" chemistry reactions for the immobilization of biomolecules.
Linker in Bioconjugation and Drug Delivery
In the field of drug development, this compound can be used to synthesize linkers for antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[2] The linker connects the targeting moiety (e.g., an antibody) to the cytotoxic payload. The properties of the linker, such as its length, flexibility, and stability, are critical for the efficacy and safety of the ADC.[5]
The butyl chain of this compound provides a defined spacer, and the terminal chloro group can be converted to other functionalities (e.g., maleimide, azide) for conjugation to proteins or drugs.
Solid-Phase Synthesis
In solid-phase synthesis, molecules are built up on a solid support (resin). This compound can be used to functionalize the resin, providing a reactive handle for the attachment of the first building block in a synthetic sequence.[3][4] For example, in solid-phase peptide synthesis, the chlorobutyl-functionalized resin can be used to anchor the first amino acid.[3][6]
Safety and Handling
Chlorosilanes are hazardous chemicals and must be handled with appropriate safety precautions.
-
Reactivity with Water: Chlorosilanes react vigorously with water, alcohols, and other protic solvents to release corrosive hydrogen chloride (HCl) gas.[7] All handling should be done in a well-ventilated fume hood and under anhydrous conditions.
-
Corrosivity: Both the chlorosilane itself and the HCl gas produced upon hydrolysis are corrosive to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, face shield, acid-resistant gloves, and a lab coat, must be worn at all times.
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of moisture.
Conclusion
This compound is a versatile and valuable bifunctional organosilane with important applications in both materials science and the life sciences. Its synthesis, primarily through hydrosilylation on an industrial scale and via Grignard reactions in the laboratory, is well-established. The dual reactivity of this compound allows for the precise engineering of surfaces and the construction of complex molecular architectures, such as those required for targeted drug delivery and solid-phase synthesis. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers seeking to exploit its full potential.
References
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8206676B2 - Method for making a chlorosilane - Google Patents [patents.google.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. scispace.com [scispace.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. digital.csic.es [digital.csic.es]
- 7. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
Introduction: A Bifunctional Reagent for Complex Syntheses
An In-Depth Technical Guide to 4-Chlorobutyldimethylchlorosilane (CAS 18145-84-1) for Advanced Synthetic Applications
This compound is a unique organosilicon compound distinguished by its two distinct reactive centers: a highly labile silicon-chlorine bond and a more stable carbon-chlorine bond at the terminus of a butyl chain. This bifunctionality makes it an invaluable tool for researchers and synthetic chemists, particularly in drug development and materials science. It serves not merely as a simple protecting group but as a versatile linker and a strategic element for intramolecular reactions. Unlike standard silylating agents that offer only temporary protection, this compound provides a protected intermediate that is pre-functionalized for subsequent, selective transformations at the alkyl chloride terminus. This guide offers a comprehensive exploration of its properties, synthesis, reactivity, and application, providing field-proven insights for its effective utilization in the laboratory.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and hazards is critical for its safe and effective handling. It is a colorless liquid that reacts rapidly with moisture and protic solvents, releasing corrosive hydrogen chloride gas.[1][2] Strict anhydrous conditions are mandatory for its storage and use.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18145-84-1 | [1] |
| Molecular Formula | C6H14Cl2Si | [1][5] |
| Molecular Weight | 185.17 g/mol | [1][6] |
| Boiling Point | 100 °C | [1][5] |
| Density | 1.03 g/cm³ | [1][5] |
| Refractive Index | 1.4503 | [1][5] |
| Flash Point | 45 °C | [1][5] |
Table 2: Hazard and Safety Information
| Hazard | Description | Precautionary Measures |
| Flammability | Flammable liquid and vapor.[1] | Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[7] |
| Corrosivity | Causes severe skin burns and eye damage.[1][7] | Wear suitable protective clothing, gloves, and eye/face protection.[1] |
| Reactivity | Reacts violently with water, moisture, alcohols, and bases, producing toxic and corrosive HCl gas.[1][2][7] | Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a dry, well-ventilated place.[3][4] |
| Toxicity | Poisonous by ingestion and inhalation. Corrosive to the respiratory tract.[2][3] | Use only in a chemical fume hood. Avoid breathing vapors.[4] |
| First Aid | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] For skin contact, wash off immediately with plenty of water.[6] If inhaled, move to fresh air.[3] |
Synthesis of this compound
The most common industrial synthesis for this class of compound is the catalytic hydrosilylation of an alkene.[8][9] This method is highly atom-economical, forming a silicon-carbon bond by adding a Si-H bond across a C=C double bond.
A plausible and efficient route involves the platinum-catalyzed hydrosilylation of 4-chloro-1-butene with dimethylchlorosilane. Dimethylchlorosilane can be sourced directly or prepared via the reduction of dimethyldichlorosilane. The catalyst, often Speier's catalyst (H₂PtCl₆), facilitates the addition of the Si-H group across the terminal double bond, yielding the desired product with high regioselectivity.[10]
Core Reactivity and Synthetic Applications
The utility of this compound stems from the orthogonal reactivity of its two chloro-substituents.
Selective Silylation of Alcohols (Si-Cl Reactivity)
The silicon-chlorine bond is highly electrophilic and reacts readily with nucleophiles like alcohols to form stable silyl ethers.[11][12] This protection strategy is fundamental in multi-step synthesis to mask the reactivity of hydroxyl groups.
Protocol 1: General Procedure for Alcohol Protection
-
Inert Atmosphere: Assemble a flame-dried flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: Dissolve the alcohol substrate (1.0 eq.) and a base such as imidazole (2.2 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Silylation: Cool the solution to 0 °C in an ice bath. Add this compound (1.2 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Nucleophilic Substitution at the Alkyl Terminus (C-Cl Reactivity)
Once the silyl ether is formed, the terminal alkyl chloride becomes the primary site for further functionalization. This allows the substrate to be tethered to other molecules, surfaces, or functional groups through standard S N 2 reactions.
This two-step sequence is highly valuable in fields like drug delivery, where a therapeutic molecule (R-OH) can be linked to a targeting moiety (Nu), or in materials science for surface modification.[14][15]
Example Application: Tethering to an Azide
A common transformation involves converting the terminal chloride to an azide. The azide can then be used in "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) for efficient bioconjugation.
-
Setup: Dissolve the silyl ether intermediate (1.0 eq.) in a polar aprotic solvent like DMF.
-
Substitution: Add sodium azide (NaN₃, 1.5 eq.) to the solution.
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
Workup & Purification: After cooling, pour the reaction mixture into water and extract with an ether-based solvent. Wash, dry, and purify as described in Protocol 1.
Deprotection of the Silyl Ether
The removal of the silyl protecting group is a critical final step. The choice of deprotection conditions depends on the stability of other functional groups within the molecule.
Fluoride-Mediated Cleavage
The most common and selective method for silyl ether cleavage is the use of a fluoride source, such as tetra-n-butylammonium fluoride (TBAF).[11][16] The high strength of the silicon-fluoride bond (Si-F) is the thermodynamic driving force for this reaction.[13] The mechanism is believed to proceed through a hypervalent, pentacoordinate silicon intermediate.[17]
References
- 1. chembk.com [chembk.com]
- 2. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. capotchem.com [capotchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. Direct Dehydrogenative Coupling of Alcohols with Hydrosilanes Promoted by Sodium tri(sec-butyl)borohydride [mdpi.com]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
structure of 4-Chlorobutyldimethylchlorosilane
An In-Depth Technical Guide to 4-Chlorobutyldimethylchlorosilane: Structure, Reactivity, and Applications
Abstract
This compound, CAS No. 18145-84-1, is a bifunctional organosilane reagent of significant interest to researchers in materials science, organic synthesis, and drug development. Its unique structure, featuring two distinct reactive chlorine atoms—one attached to the silicon center and the other at the terminus of a butyl chain—provides a versatile platform for a wide range of chemical transformations. This guide offers a comprehensive analysis of its molecular structure, synthesis, spectroscopic characterization, and chemical reactivity. Furthermore, it details field-proven applications, including its use as a surface modification agent, a crosslinker for polymers, and a critical intermediate in the synthesis of complex molecules. This document is intended to serve as a technical resource for scientists and professionals, providing both foundational knowledge and practical protocols to effectively utilize this compound in research and development settings.
Core Molecular Structure and Physicochemical Properties
This compound (CBDCS) is a colorless liquid characterized by the chemical formula C₆H₁₄Cl₂Si.[1][2] The molecule's utility is derived from its dichotomous structure: a highly reactive chlorosilyl group and a less reactive primary alkyl chloride. The silicon atom is bonded to two methyl groups, the 4-chlorobutyl chain, and a chlorine atom. This arrangement allows for sequential or orthogonal chemical modifications at two distinct sites.
The Si-Cl bond is exceptionally labile and prone to rapid hydrolysis, even with atmospheric moisture, making it a prime site for reactions with nucleophiles like alcohols and amines.[2][3] In contrast, the C-Cl bond on the butyl chain behaves as a typical primary alkyl halide, suitable for nucleophilic substitution reactions under more controlled conditions.
Caption: Molecular .
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 18145-84-1 | [1] |
| Molecular Formula | C₆H₁₄Cl₂Si | [1][2] |
| Molecular Weight | 185.16 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 1.03 g/cm³ | [1][3] |
| Boiling Point | 100 °C | [1] |
| Flash Point | 45 °C | [1][3] |
| Refractive Index | 1.4503 | [1][3] |
| Hydrolytic Sensitivity | Reacts rapidly with water and protic solvents |[3] |
Synthesis and Purification
Synthesis Pathway: Hydrosilylation
The principal industrial synthesis of CBDCS involves the hydrosilylation of 1,4-dichlorobutane with dimethylchlorosilane. This reaction is typically catalyzed by a platinum-based catalyst, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.
Causality of Experimental Choice: Hydrosilylation is the preferred method due to its high atom economy and efficiency in forming stable silicon-carbon bonds. The catalyst facilitates the addition of the Si-H bond across a double bond if an unsaturated precursor is used, or in this case, promotes the reaction with an alkyl halide. The reaction with 1,4-dichlorobutane provides a direct and scalable route to the target molecule.[2]
Caption: General workflow for the synthesis of CBDCS.
Experimental Protocol: Synthesis
-
Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Charging Reactants: The flask is charged with 1,4-dichlorobutane and the platinum catalyst.
-
Addition: Dimethylchlorosilane is added dropwise from the dropping funnel to the stirred solution at a controlled temperature.
-
Reaction: The mixture is heated to the appropriate temperature (as determined by the specific catalyst used) and refluxed for several hours until the reaction is complete, which can be monitored by GC or NMR.
-
Workup: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The necessity of distillation is to remove unreacted starting materials and any potential side products, ensuring high purity for subsequent applications.
Spectroscopic and Spectrometric Characterization
Structural confirmation of CBDCS is unequivocally achieved through a combination of NMR, IR, and MS techniques.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy
The ¹H NMR spectrum provides a clear fingerprint of the molecule. The dimethylsilyl protons appear as a sharp singlet, while the protons of the butyl chain appear as distinct multiplets. The chemical shifts are influenced by the electronegativity of the adjacent atoms (Si and Cl).
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) (Est.) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| (CH₃ )₂SiCl | ~0.4 | Singlet | 6H | Protons on methyl groups attached to silicon.[4] |
| Si-CH₂ - | ~0.9 | Triplet | 2H | Protons on C1 of the butyl chain. |
| -CH₂-CH₂ -CH₂ -CH₂Cl | ~1.8 | Multiplet | 4H | Protons on C2 and C3 of the butyl chain.[5][6] |
| -CH₂ -Cl | ~3.5 | Triplet | 2H | Protons on C4, deshielded by the terminal chlorine.[5][7] |
Note: Estimated shifts are based on analogous structures and general principles. Actual spectra should be referenced for precise values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is characterized by strong C-H stretching bands, along with vibrations characteristic of the Si-C and C-Cl bonds.[8]
Table 3: Characteristic IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration Type |
|---|---|---|---|
| C-H (Alkyl) | 2850 - 2960 | Strong | Stretching |
| Si-CH₃ | 1250 - 1270 | Strong | Symmetric Deformation (Umbrella) |
| Si-CH₃ | 790 - 840 | Strong | Rocking |
| C-Cl | 600 - 800 | Strong | Stretching[9] |
| Si-Cl | 450 - 650 | Strong | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and revealing the fragmentation pattern of the molecule. When coupled with Gas Chromatography (GC-MS), it also serves as an excellent method for purity analysis.
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (184 m/z for the most abundant isotopes) should be observable.
-
Isotope Pattern: The presence of two chlorine atoms and one silicon atom will result in a characteristic isotopic cluster for the molecular ion and chlorine-containing fragments.
-
Key Fragments: Common fragmentation pathways include the loss of a methyl group (-15), a chlorine radical (-35), or cleavage of the butyl chain.
Caption: Typical analytical workflow for purity and identity confirmation.
Chemical Reactivity and Mechanistic Insights
Reactions at the Silyl Chloride Center: Derivatization and Protection
The high reactivity of the Si-Cl bond is the cornerstone of CBDCS's utility as a derivatizing agent. It readily reacts with nucleophilic functional groups containing active hydrogens, such as alcohols (-OH), amines (-NH), and carboxylic acids (-COOH). This process, known as silylation, converts polar, non-volatile compounds into more volatile and thermally stable silyl derivatives, making them amenable to analysis by gas chromatography.[10]
Mechanism: The reaction proceeds via a nucleophilic attack of the heteroatom (O or N) on the electrophilic silicon center, with the subsequent elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is often added to scavenge the HCl produced, driving the reaction to completion.
Caption: Nucleophilic substitution at the silicon center.
Reactions at the Alkyl Chloride Center: A Gateway to Functionalization
The C-Cl bond at the end of the butyl chain allows for a second layer of chemical modification, typically via Sₙ2 reactions. This enables the covalent attachment of the entire silyl moiety onto other molecules or surfaces. A prominent application is in the synthesis of precursors for "click chemistry," a set of powerful, specific, and biocompatible reactions used extensively in drug discovery and bioconjugation.[11]
Protocol: Synthesis of an Azide-Functionalized Silane
-
To a solution of this compound in a polar aprotic solvent (e.g., DMF), add sodium azide (NaN₃).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is dried and the solvent is removed to yield 4-azidobutyldimethylchlorosilane.
This azido-silane can then be "clicked" onto an alkyne-containing molecule or biomolecule, serving as a versatile linker.
Caption: Application of CBDCS in bioconjugation via click chemistry.
Applications in Research and Development
Surface Modification and Materials Science
The ability of CBDCS to react with surface hydroxyl groups makes it an excellent agent for modifying inorganic substrates like glass, silica, and metal oxides. This modification creates a covalently bound, hydrophobic layer on the surface, which is useful for:
-
Creating Hydrophobic Coatings: Imparting water-repellency to surfaces.
-
Improving Adhesion: Acting as a coupling agent between organic polymers and inorganic fillers.
-
Passivating Surfaces: Preventing the adsorption of sensitive analytes onto active surfaces, for example, in chromatography vials.[12]
Drug Discovery and Development
In the pharmaceutical sciences, the precise assembly of molecular components is paramount.[13][14] CBDCS serves as a bifunctional linker, enabling the connection of different molecular entities. For example, it can be used to tether a targeting moiety to a therapeutic payload or a fluorescent probe. Its role as a derivatization agent is also critical in metabolomics and drug metabolism studies, where it enhances the detectability of polar metabolites by LC-MS or GC-MS.[10][15][16]
Safe Handling and Storage
Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.
Table 4: Safety and Handling Procedures
| Hazard Category | Description & Precaution | Reference(s) |
|---|---|---|
| Corrosive | Causes severe skin burns and eye damage.[17] Work in a chemical fume hood. | [17] |
| Flammable | Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[18] | [18] |
| Water Reactive | Reacts violently with water, releasing toxic gas (HCl). Handle under an inert, dry atmosphere (nitrogen or argon). | |
| Personal Protective Equipment (PPE) | Wear neoprene or nitrile rubber gloves, chemical safety goggles or a face shield, and a flame-retardant lab coat.[17] | [17] |
| First Aid | In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[17][19] If inhaled, move to fresh air.[19] | [17][19] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials (water, alcohols, amines, strong bases, oxidizing agents).[17][19] Store locked up.[17] |[17][19] |
Conclusion
This compound is a powerful and versatile chemical tool for researchers. Its dual-reactive centers—a labile silyl chloride and a stable alkyl chloride—provide a gateway to a vast array of chemical modifications. From rendering surfaces hydrophobic to building complex molecular architectures for drug discovery, the applications of CBDCS are extensive. A thorough understanding of its structure, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in a safe and effective manner.
References
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 18145-84-1 [m.chemicalbook.com]
- 4. Chlorotrimethylsilane(75-77-4) 1H NMR [m.chemicalbook.com]
- 5. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 4-Chlorobutyl acetate(6962-92-1) 1H NMR [m.chemicalbook.com]
- 7. 4-CHLOROBUTYRIC ACID(627-00-9) 1H NMR spectrum [chemicalbook.com]
- 8. gelest.com [gelest.com]
- 9. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of Molecular Dynamics Simulations in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gelest.com [gelest.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
Introduction: Unveiling a Bifunctional Silylating Agent
An In-depth Technical Guide to the Mechanism of Action of 4-Chlorobutyldimethylchlorosilane for Researchers and Drug Development Professionals
This compound, with the chemical formula C₆H₁₅Cl₂Si, is an organosilicon compound that presents a unique dual-reactivity profile, making it a versatile tool in synthetic chemistry, materials science, and drug development.[1] At its core, it is a bifunctional molecule featuring two distinct reactive sites: a highly labile silicon-chlorine (Si-Cl) bond and a more stable carbon-chlorine (C-Cl) bond at the terminus of a butyl chain. This structural dichotomy is the key to its multifaceted mechanism of action, allowing for sequential or orthogonal chemical transformations.
This guide provides an in-depth exploration of the core mechanisms of this compound, moving beyond simple reaction schemes to explain the causality behind its reactivity. We will delve into its primary function as a silylating agent and its secondary role as an alkylating linker, supported by detailed protocols and mechanistic diagrams designed for the practicing scientist.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18145-84-1 | [1][2] |
| Molecular Formula | C₆H₁₅Cl₂Si | [1][3] |
| Molecular Weight | 185.17 g/mol | [1][4] |
| Density | 1.03 g/cm³ | [1][2] |
| Boiling Point | 100 °C | [1] |
| Flash Point | 45 °C | [1][2] |
| Refractive Index | 1.4503 | [1][2] |
| Hydrolytic Sensitivity | 8: Reacts rapidly with moisture, water, and protic solvents | [2] |
The Core Directive: A Tale of Two Chlorides
The central mechanism of this compound hinges on the significant difference in reactivity between its two chlorine atoms.
-
The Silyl Chloride (Si-Cl): This bond is exceptionally reactive towards nucleophiles. The silicon atom is electropositive, and the bond is highly polarized. Furthermore, the presence of empty d-orbitals on the silicon atom allows for the formation of a pentacoordinate intermediate, lowering the activation energy for nucleophilic substitution. This site reacts rapidly and often exothermically with protic species like alcohols, amines, and even ambient moisture.[2]
-
The Alkyl Chloride (C-Cl): This is a primary alkyl chloride. Its reactivity is governed by standard nucleophilic substitution (typically Sₙ2) mechanisms. Compared to the silyl chloride, this bond is far more stable and requires more forcing conditions (e.g., a strong nucleophile, elevated temperature) to react.
This differential reactivity allows for a two-stage functionalization strategy. The Si-Cl group can be used to first anchor the molecule to a substrate or another molecule, leaving the chlorobutyl group intact for subsequent chemical modification.
Mechanism I: The Primary Action as a Silylating Agent
Silylation is the most immediate and common application of this compound. It involves the reaction of the Si-Cl moiety with a nucleophile containing an active hydrogen, such as an alcohol, amine, or carboxylic acid. This process, often referred to as derivatization, is crucial for protecting functional groups, increasing the volatility of analytes for gas chromatography (GC), and enhancing solubility in non-polar solvents.[5][6]
The general order of reactivity for silylation is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides .
The reaction proceeds via a nucleophilic attack on the electrophilic silicon atom, displacing the chloride ion. The reaction produces hydrochloric acid (HCl) as a byproduct, which can be corrosive and may cause side reactions.[7] Therefore, the reaction is almost always performed in the presence of a non-nucleophilic base, such as pyridine or imidazole, to act as an HCl scavenger.
Caption: Silylation of an alcohol using this compound.
Application: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
In drug metabolism studies or forensic analysis, many compounds are too polar or non-volatile for direct GC-MS analysis. Derivatization with a silylating agent like this compound masks polar functional groups (-OH, -NH₂, -COOH), increasing volatility and thermal stability.[5][8]
Experimental Protocol 1: General Silylation of a Steroidal Alcohol for GC-MS Analysis
-
Objective: To derivatize a hydroxyl group on a cholesterol standard to increase its volatility for GC analysis.
-
Trustworthiness: This protocol incorporates an inert atmosphere and an HCl scavenger to prevent degradation of the reagent and unwanted side reactions, ensuring a clean conversion.
Materials:
-
Cholesterol (10 mg)
-
Anhydrous Pyridine (1.0 mL)
-
This compound (50 µL)
-
Anhydrous Hexane (2.0 mL)
-
Anhydrous Sodium Sulfate
-
2 mL reaction vial with a PTFE-lined cap
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Preparation: Place 10 mg of cholesterol into a clean, dry 2 mL reaction vial. Dry the vial under high vacuum or in an oven at 110°C for at least 2 hours and cool under a stream of inert gas (N₂ or Ar).
-
Dissolution: Add 1.0 mL of anhydrous pyridine to the vial. Pyridine serves as both the solvent and the HCl scavenger.
-
Reagent Addition: Using a dry syringe, add 50 µL of this compound to the solution. The mixture may become slightly warm.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.
-
Work-up: Cool the vial to room temperature. Add 2.0 mL of anhydrous hexane. A white precipitate (pyridinium hydrochloride) will form.
-
Purification: Transfer the entire mixture to a small test tube containing a small amount of anhydrous sodium sulfate to remove any residual water. Vortex briefly.
-
Analysis: Centrifuge or allow the solid to settle. The clear supernatant containing the derivatized cholesterol is now ready for injection into the GC-MS.
Mechanism II: The Secondary Action as an Alkylating Linker
Once the primary silylation reaction is complete, the terminal chlorobutyl group remains available for further functionalization. This allows the molecule to act as a bifunctional linker or crosslinking agent. This secondary reaction typically requires more stringent conditions than the initial silylation.
This two-step capability is highly valuable in several fields:
-
Surface Modification: The silyl group can first anchor the molecule to a hydroxylated surface (like silica or glass), followed by a reaction at the terminal chloride to attach other functional molecules (e.g., peptides, fluorophores).[9][10][11]
-
Prodrug Synthesis: A drug molecule can be attached to a carrier or solubilizing group through the butyl linker, after the silyl group has been used to connect to another part of the construct.[12][13]
Caption: Two-stage functionalization workflow using CBDCS.
Application: Covalent Surface Modification of Silica
The modification of silica surfaces is critical for chromatography, biosensors, and creating hydrophobic materials.[14] this compound provides a robust method for introducing a reactive alkyl halide handle onto a silica surface.
The mechanism involves two key stages:
-
Hydrolysis and Condensation: The Si-Cl bond of the silane reacts with surface silanol groups (Si-OH) on the silica substrate, forming a stable covalent Si-O-Si bond and releasing HCl.
-
Surface Functionalization: The now surface-bound chlorobutyl chains can be used as anchor points for further reactions.
Caption: Covalent attachment of CBDCS to a silica surface.
Experimental Protocol 2: Surface Functionalization of Silica Gel
-
Objective: To covalently attach a chlorobutyl handle to the surface of silica gel for use as a chromatography stationary phase or a reactive intermediate.
-
Expertise & Causality: This protocol uses anhydrous toluene and reflux conditions. Toluene is an inert solvent that facilitates the reaction without competing with the silane. Refluxing provides the necessary activation energy for the condensation reaction between the silane and the less-reactive surface silanol groups. Washing steps are critical to remove physisorbed reagent and ensure only covalently bound molecules remain.
Materials:
-
Silica Gel (10 g, chromatographic grade, 60 Å pore size)
-
Anhydrous Toluene (100 mL)
-
This compound (5.0 mL)
-
Methanol (50 mL)
-
Dichloromethane (50 mL)
-
Three-neck round-bottom flask (250 mL) with reflux condenser and nitrogen inlet
-
Heating mantle
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Silica Activation: Activate the silica gel by heating at 150°C under vacuum for 4 hours to remove adsorbed water. Cool to room temperature under a nitrogen atmosphere.
-
Reaction Setup: Place the activated silica gel (10 g) and anhydrous toluene (100 mL) into the three-neck flask. Stir the slurry mechanically.
-
Reagent Addition: Add 5.0 mL of this compound to the slurry via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere and maintain for 6 hours with vigorous stirring. This ensures complete reaction with the surface silanol groups.
-
Cooling and Filtration: Allow the mixture to cool to room temperature. Collect the modified silica gel by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered silica sequentially with 50 mL of toluene, 50 mL of dichloromethane, and 50 mL of methanol to remove any unreacted silane and byproducts.
-
Drying: Dry the functionalized silica gel in a vacuum oven at 80°C for 12 hours. The material is now ready for subsequent reactions at the terminal chloride.
Safety and Handling
Chlorosilanes are hazardous materials requiring strict handling protocols.
-
Corrosivity: this compound is corrosive and causes severe skin burns and eye damage.[1]
-
Flammability: The compound is a flammable liquid and vapor.[1]
-
Reactivity with Water: It reacts rapidly, and sometimes violently, with water, moisture, and protic solvents (like alcohols) to release toxic and corrosive hydrogen chloride (HCl) gas.[2][7][15]
-
Handling: All work must be conducted in a well-ventilated chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[1] Handle under an inert atmosphere (nitrogen or argon) to prevent degradation from air moisture.[15][16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials.[15][16]
Conclusion
The mechanism of action of this compound is defined by the strategic interplay of its two distinct chloro-functional groups. The highly reactive silyl chloride allows for rapid and efficient derivatization of nucleophiles under mild conditions, serving as a powerful tool for protection, analysis, and surface anchoring. The more stable alkyl chloride provides a latent reactive handle, enabling subsequent, deliberate chemical modifications. This dual-mode reactivity, when properly understood and controlled, makes this compound a sophisticated and valuable reagent for researchers, materials scientists, and drug development professionals aiming to construct complex molecular architectures.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 18145-84-1 [m.chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. echemi.com [echemi.com]
- 5. Chemical derivatization for forensic drug analysis by GC- and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. Surface modification of nanoporous alumina surfaces with poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. prodrugs design synthesis: Topics by Science.gov [science.gov]
- 13. researchgate.net [researchgate.net]
- 14. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Introduction: Understanding the Utility of a Bifunctional Silane
An In-Depth Technical Guide to the Physical Properties of 4-Chlorobutyldimethylchlorosilane
This compound is a unique organosilicon compound characterized by its dual reactivity.[1] As a bifunctional molecule, it possesses two distinct reactive sites: a chlorosilyl group and a chloroalkyl group. This structural feature makes it a valuable intermediate and building block in a wide array of chemical syntheses, particularly in the development of advanced materials and pharmaceuticals. Its ability to act as a crosslinking agent for silicone polymers and as a linker in more complex molecular architectures underscores its versatility.[1] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its handling, application, and the scientific principles underpinning its behavior.
Core Physical and Chemical Properties
The physical properties of a chemical compound are fundamental to its practical application, dictating storage conditions, handling procedures, and its behavior in a reaction environment. The following table summarizes the key physical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C6H14Cl2Si | [1][2] |
| Molecular Weight | 185.17 g/mol | [1][2][3] |
| Appearance | Colorless liquid with a distinct odor | [1] |
| Boiling Point | 100 °C | [1][2] |
| Density | 1.03 g/cm³ | [1][2][4] |
| Refractive Index (n_D) | 1.4503 | [1][2][4] |
| Flash Point | 45 °C | [1][2][4] |
| Vapor Pressure | 0.439 mmHg at 25 °C | [1] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1][4] |
Structural Representation
The arrangement of atoms within the this compound molecule is central to its reactivity. The following diagram illustrates its chemical structure.
Caption: Molecular Structure of this compound
Expert Insights into Key Physical Parameters
Understanding the numerical values of physical properties is only the first step. A deeper comprehension of their implications is crucial for successful research and development.
Boiling Point and Vapor Pressure: A Tale of Volatility
With a boiling point of 100 °C, this compound is a relatively volatile liquid.[1][2] Its vapor pressure of 0.439 mmHg at 25 °C further confirms its tendency to evaporate under ambient conditions.[1] This volatility necessitates handling in well-ventilated areas, such as a fume hood, to avoid inhalation of vapors which can be irritating to the respiratory tract.[1][5] From a practical standpoint, this volatility can be advantageous in purification processes like distillation, but it also requires careful consideration of storage conditions to prevent loss of material.
Density: More Than Just Mass per Volume
The density of 1.03 g/cm³ indicates that this compound is slightly denser than water.[1][2][4] While this property might seem trivial, it has practical implications in biphasic reactions or extraction procedures where it would constitute the lower phase if mixed with water (though its reactivity with water makes this a hazardous combination).
Refractive Index: A Window into Purity
The refractive index of 1.4503 is a highly sensitive measure of the substance's purity.[1][2][4] Any deviation from this value can indicate the presence of impurities or degradation products. In a laboratory setting, a quick measurement of the refractive index using a refractometer can serve as a preliminary quality control check before using the reagent in a critical synthesis.
Flash Point and Flammability: A Critical Safety Parameter
The flash point of 45 °C is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.[1][2][4] This classifies this compound as a flammable liquid.[1] Consequently, it must be stored away from heat, sparks, and open flames. The use of spark-proof tools and explosion-proof equipment is recommended when handling large quantities.[6]
The Challenge of Hydrolytic Sensitivity
The most critical chemical property influencing the handling and application of this compound is its high sensitivity to moisture.[1][4] The chlorosilyl group readily reacts with water, including atmospheric moisture, in a vigorous and exothermic reaction to produce hydrogen chloride (HCl) gas and siloxanes.[5][7] This reactivity dictates stringent handling and storage protocols.
Experimental Protocol: Inert Atmosphere Handling
To prevent hydrolysis, this compound must be handled under an inert atmosphere, such as dry nitrogen or argon. The following is a standard laboratory protocol for transferring this reagent:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Inerting the System: Assemble the reaction apparatus and purge with dry nitrogen or argon for at least 15-20 minutes.
-
Transfer: Use a syringe or cannula that has been purged with inert gas to transfer the liquid from the storage container to the reaction vessel.
-
Storage: The reagent should be stored in a tightly sealed container, preferably with a septum cap, under a positive pressure of inert gas.[7][8]
The following diagram illustrates the decision-making process for the safe handling of moisture-sensitive reagents like this compound.
Caption: Safe Handling Workflow for Moisture-Sensitive Reagents
Applications in Research and Development
The unique bifunctionality of this compound makes it a valuable tool for chemists and material scientists.
-
Surface Modification: The chlorosilyl group can be used to anchor the molecule to silica-based materials, while the chloroalkyl group remains available for further functionalization. This is a common strategy for preparing modified stationary phases in chromatography or for creating functionalized nanoparticles.
-
Crosslinking Agent: In silicone chemistry, it can react with functional groups in polymer chains to form cross-linked networks, thereby enhancing the mechanical and chemical properties of the material.[1]
-
Linker Molecule: In organic synthesis, it can serve as a four-carbon spacer, connecting two different molecular fragments. This is particularly useful in the synthesis of complex molecules where precise control over intermolecular distance is required.
Conclusion
This compound is a versatile and reactive organosilicon compound with a well-defined set of physical properties. A thorough understanding of these properties, particularly its flammability and high sensitivity to moisture, is paramount for its safe and effective use in research and development. By adhering to strict handling protocols and leveraging its unique bifunctional nature, scientists can continue to unlock its potential in the creation of novel materials and complex molecular architectures.
References
A Comprehensive Safety and Handling Guide for 4-Chlorobutyldimethylchlorosilane in Research and Development
Introduction
4-Chlorobutyldimethylchlorosilane (CAS No. 18145-84-1) is a bifunctional organosilicon compound widely utilized by researchers and drug development professionals as a versatile chemical intermediate and crosslinking agent.[1][2] Its unique structure, featuring both a reactive chlorosilane moiety and a terminal alkyl chloride, allows for sequential, orthogonal chemical modifications, making it a valuable building block in the synthesis of complex molecules and functionalized materials.
However, the very reactivity that makes this compound useful also imparts significant hazards. As with many organochlorosilanes, its handling demands a rigorous and informed approach to safety. This guide moves beyond a standard safety data sheet (SDS) to provide a deep, scientifically-grounded framework for the safe utilization of this compound. It is designed to empower researchers with the understanding necessary to not only follow safety protocols but to comprehend the chemical principles that underpin them, ensuring a self-validating system of laboratory safety.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a reagent's properties is the first step in a comprehensive safety assessment. This compound is a colorless liquid whose key characteristics are summarized below.[2]
Caption: Chemical structure of this compound.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 18145-84-1 | [2][3][4] |
| Molecular Formula | C₆H₁₄Cl₂Si | [2][4] |
| Molecular Weight | 185.17 g/mol | [2][3][4] |
| Appearance | Colorless Liquid | [2] |
| Density | 1.03 g/cm³ | [2][3] |
| Boiling Point | 100 °C | [2][3] |
| Flash Point | 45 °C (113 °F) | [2][3] |
| Refractive Index | 1.4503 | [2][3] |
| Vapor Pressure | 0.439 mmHg at 25°C | [2] |
| Synonyms | (4-Chlorobutyl)chlorodimethylsilane, Chloro-(4-chlorobutyl)-dimethylsilane | [3][4] |
Section 2: Hazard Identification and Mechanistic Causality
The hazards of this compound are primarily dictated by the electrophilic silicon center bonded to a chlorine atom. This Si-Cl bond is highly susceptible to nucleophilic attack, particularly by water.
Core Hazards:
-
Corrosivity: The compound is classified as causing severe skin burns and eye damage.[1][2] This is not merely an irritant effect; it is a destructive chemical reaction with tissue.
-
Water Reactivity: It reacts with water and moisture, including humidity in the air, to liberate hydrogen chloride (HCl) gas.[1] HCl is a corrosive gas that forms hydrochloric acid upon contact with any moist surface, such as the respiratory tract, eyes, and skin.[5]
-
Flammability: The substance is a flammable liquid with a flash point of 45°C.[2][3]
Causality of Corrosivity: The primary danger stems from the rapid hydrolysis of the chlorosilane functional group. When the compound contacts water (e.g., moisture on skin or in the eyes), the Si-Cl bond is cleaved, producing a silanol and, critically, hydrogen chloride. The generated HCl is the primary agent of corrosion, causing immediate and severe chemical burns.
Caption: Reaction pathway showing the hydrolysis of this compound.
Table 2: GHS Hazard Classification Summary
| Pictogram | Signal Word | Hazard Statement(s) |
|
| Danger | H314: Causes severe skin burns and eye damage.[1] H226: Flammable liquid and vapor. (Implied by R10 Risk Code[2]) |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential.
Engineering Controls: The First Line of Defense The causality behind mandating specific engineering controls is to contain the chemical and its hazardous byproducts at the source.
-
Chemical Fume Hood: All handling of this compound MUST be performed inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow contains the flammable vapors and any HCl gas generated from ambient moisture, preventing inhalation exposure.
-
Safety Shower and Eyewash Station: An immediately accessible and tested safety shower and eyewash station are critical.[1] Due to the speed and severity of corrosion, immediate, high-volume decontamination is the most effective first aid measure.
Personal Protective Equipment (PPE): The Essential Barrier PPE selection must be based on the specific hazards of corrosion and flammability.
Caption: Required Personal Protective Equipment (PPE) for handling the reagent.
Table 3: Personal Protective Equipment Specifications
| Body Area | Required PPE | Rationale and Field Insight |
| Eyes/Face | Chemical splash goggles AND a full-face shield. | Goggles alone are insufficient. The rapid generation of HCl gas can cause severe damage to the entire face. The face shield provides a necessary secondary barrier. Contact lenses must not be worn.[1] |
| Hands | Neoprene or nitrile rubber gloves.[1] | Double-gloving is recommended as a best practice. This provides redundancy in case the outer glove is compromised. Inspect gloves for any signs of degradation or pinholes before every use. |
| Body | Flame-retardant lab coat. | Provides protection against splashes and offers a degree of fire resistance given the material's flammability. Ensure the coat is fully buttoned. |
| Respiratory | None required if used in a fume hood. | A NIOSH-approved respirator with cartridges for organic vapors and acid gases is necessary if engineering controls fail or for emergency response.[6] |
Section 4: Protocols for Safe Handling and Storage
These protocols are designed as self-validating systems; the reasoning behind each step is provided to reinforce safe practices.
Experimental Protocol: Inert Atmosphere Handling This protocol is essential to prevent reagent degradation and hazardous HCl formation.
-
Preparation (The 'Why'): Before introducing the reagent, ensure the environment is free of contaminants that could react violently.
-
Step 1.1: Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Step 1.2: Assemble and flame-dry all glassware under vacuum or in an oven to remove adsorbed water. Allow to cool under a stream of inert gas (Nitrogen or Argon).
-
Step 1.3: Don all required PPE as specified in Section 3.
-
-
Execution (The 'Why'): Maintain an inert atmosphere to prevent hydrolysis.
-
Step 2.1: Pierce the Sure/Seal™ cap on the reagent bottle with a needle connected to a bubbler to relieve any pressure, then connect it to a manifold supplying positive pressure from an inert gas source.
-
Step 2.2: Using a clean, dry, inert-gas-flushed syringe and needle, carefully withdraw the required volume of this compound.
-
Step 2.3: Transfer the reagent to the reaction vessel, which is also being maintained under a positive pressure of inert gas.
-
-
Cleanup (The 'Why'): Neutralize reactive residues before cleaning to prevent hazardous exposures.
-
Step 3.1: Quench the syringe and needle by rinsing with a non-protic, anhydrous solvent (e.g., hexane or dichloromethane) into a dedicated waste container. Then, slowly rinse with a less reactive alcohol like isopropanol to safely react any remaining chlorosilane before a final water rinse.
-
Step 3.2: Wipe down the work surface in the fume hood.
-
Storage Protocol Improper storage is a common cause of laboratory incidents.
-
Conditions: Store in a cool, dry, well-ventilated, and secured area.[1][7] The storage location should be a dedicated cabinet for flammable and corrosive materials.
-
Atmosphere: The reagent must be stored under a dry, inert atmosphere.[1] After first use, flush the headspace of the bottle with nitrogen or argon before re-sealing tightly. Wrapping the cap with Parafilm® provides an additional barrier against atmospheric moisture.
-
Incompatibilities: Segregate from incompatible materials such as alcohols, amines, strong bases, oxidizing agents, and metals.[1][6][8] Crucially, store it far away from any water sources.
Section 5: Emergency Procedures and First Aid
Immediate and correct action is vital. The response must account for the chemical burn and the ongoing generation of HCl.
Caption: Decision tree for first aid response to exposure.
First Aid Measures
-
Skin Contact:
-
Immediately take off all contaminated clothing and shoes.[1][8]
-
Flush the affected skin with copious amounts of water for at least 15-20 minutes, using a safety shower if the area is large.[4][9] The prolonged flushing is essential to remove the chemical and the corrosive HCl being generated.
-
Seek immediate medical attention.[1]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Spill Response Protocol
-
Evacuate and Alert: Evacuate all non-essential personnel from the area and alert colleagues and the lab supervisor.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: Use a non-combustible absorbent material like vermiculite or sand to dike the spill. Do NOT use paper towels or other combustible materials.
-
Neutralize: Cautiously and slowly cover the spill with a weak base, such as sodium bicarbonate or calcium carbonate, to neutralize the chemical and the generated HCl.
-
Collect and Dispose: Once the reaction has ceased, carefully collect the absorbed material using non-sparking tools into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Section 6: Disposal Considerations
All materials contaminated with this compound, including excess reagent, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[1]
-
Waste Collection: Collect waste in a properly labeled, sealed container. The container should specify "Hazardous Waste: Flammable, Corrosive, Water-Reactive."
-
Institutional Policy: Never dispose of this chemical down the drain. Always follow the specific hazardous waste disposal procedures outlined by your institution's Environmental Health & Safety (EHS) department.
Conclusion
This compound is a potent and valuable reagent for chemical synthesis. Its significant hazards, primarily stemming from its corrosivity and reactivity with water, are entirely manageable. A safety-first mindset, grounded in a thorough understanding of the chemical principles outlined in this guide, is paramount. By prioritizing robust engineering controls, utilizing the correct personal protective equipment, and adhering to meticulous handling and emergency protocols, researchers can confidently and safely leverage the synthetic utility of this compound.
References
- 1. gelest.com [gelest.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. capotchem.com [capotchem.com]
- 5. dphhs.mt.gov [dphhs.mt.gov]
- 6. fishersci.com [fishersci.com]
- 7. media.hiscoinc.com [media.hiscoinc.com]
- 8. fishersci.com [fishersci.com]
- 9. schc.org [schc.org]
- 10. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to Silylation in Organic Chemistry
Introduction: The Indispensable Role of the Silyl Group
In the intricate world of organic synthesis, the ability to selectively mask and unmask the reactivity of functional groups is paramount. Silylation, the introduction of a substituted silyl group (R₃Si) into a molecule, has emerged as a cornerstone strategy for chemists, enabling complex molecular construction with precision and efficiency.[1] This guide provides a comprehensive exploration of silylation, delving into its fundamental principles, diverse applications, and practical execution. We will move beyond simple procedural descriptions to uncover the underlying causality of experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The versatility of silylation stems from its ability to temporarily convert reactive functional groups, such as hydroxyls (-OH), amines (-NH₂), and carboxylic acids (-COOH), into more stable silyl derivatives.[2][3] This "protection" prevents unwanted side reactions during subsequent synthetic transformations.[2][4] Furthermore, the introduction of a silyl group can dramatically alter a molecule's physical properties, enhancing its volatility for analytical techniques like gas chromatography-mass spectrometry (GC-MS).[1]
This guide will navigate the diverse landscape of silylating agents, from the workhorse trimethylsilyl (TMS) group to sterically demanding moieties that offer exquisite selectivity. We will dissect the mechanisms of silylation and desilylation, providing a rational basis for reaction design and optimization. Through detailed protocols and illustrative diagrams, this document aims to be an authoritative resource for harnessing the full potential of silylation in modern organic chemistry.
The Heart of the Matter: Silylating Agents and Their Reactivity
The choice of silylating agent is a critical decision that dictates the stability of the resulting silyl ether and the conditions required for its formation and subsequent cleavage.[2] The reactivity of these agents is primarily governed by the steric bulk and electronic effects of the substituents on the silicon atom.[5]
A Tour of Common Silylating Agents
A vast arsenal of silylating agents is available to the modern chemist, each with its unique profile of reactivity and selectivity.[2]
| Silylating Agent | Common Abbreviation | Key Features & Applications |
| Trimethylsilyl Chloride | TMS-Cl | Highly reactive, forms labile TMS ethers. Often used for temporary protection or derivatization for GC-MS.[2][6] |
| Hexamethyldisilazane | HMDS | A less reactive but economical source of TMS groups. Byproduct is ammonia.[2][7] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | A powerful silylating agent that produces a neutral acetamide byproduct.[1] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A highly reactive agent, particularly effective for derivatizing a wide range of functional groups for GC-MS analysis. |
| tert-Butyldimethylsilyl Chloride | TBDMS-Cl or TBS-Cl | Forms robust silyl ethers that are stable to a wide range of reaction conditions but can be selectively removed.[2][5] |
| Triisopropylsilyl Chloride | TIPS-Cl | Offers even greater steric bulk than TBDMS, providing enhanced stability and selectivity for primary alcohols.[1][2] |
| tert-Butyldiphenylsilyl Chloride | TBDPS-Cl | Provides highly stable silyl ethers, often employed in complex, multi-step syntheses.[5] |
| Silyl Triflates (e.g., TMS-OTf, TBS-OTf) | Highly reactive silylating agents used for hindered or unreactive alcohols and for the formation of silyl enol ethers.[8][9] |
The Causality of Reactivity: Steric and Electronic Effects
The stability of a silyl ether is directly related to the steric hindrance around the silicon atom.[10] Larger, bulkier substituents, such as tert-butyl and isopropyl groups, physically obstruct the approach of reagents that would cleave the Si-O bond.[11] This steric shielding is the primary reason for the increased stability of TBDMS, TIPS, and TBDPS ethers compared to TMS ethers.[5][8]
This steric effect also governs the selectivity of silylation. Bulky silylating agents like TBDMS-Cl and TIPS-Cl will preferentially react with less sterically hindered primary alcohols over more hindered secondary and tertiary alcohols.[1][6] This selectivity is a powerful tool for differentiating between hydroxyl groups within a complex molecule.
Electronic effects also play a role. Electron-donating groups on the silicon atom can influence the stability of the silyl ether.[5] For instance, the methoxy group in the less common TBMPS (tert-Butylmethoxyphenylsilyl) group is expected to increase electron density at the silicon, potentially making it more susceptible to acid-catalyzed cleavage compared to the TBDPS group.[5]
The "How-To": Mechanism and Experimental Protocols
A thorough understanding of the reaction mechanism is essential for troubleshooting and optimizing silylation procedures.
The Mechanism of Silylation: A Nucleophilic Substitution
Silylation typically proceeds through a nucleophilic substitution mechanism (Sɴ2-type) at the silicon center.[1][2] In the case of protecting an alcohol with a silyl chloride, the reaction is generally facilitated by a base.
Caption: General mechanism of alcohol silylation with a silyl chloride.
The base, often an amine like triethylamine or imidazole, deprotonates the alcohol to form a more nucleophilic alkoxide.[1] This alkoxide then attacks the electrophilic silicon atom of the silyl chloride, displacing the chloride leaving group to form the silyl ether.[1][2]
For more reactive silylating agents like silyl triflates, a hindered, non-nucleophilic base such as 2,6-lutidine is often employed to prevent side reactions.[8]
Experimental Protocol: A Self-Validating System
A well-designed silylation protocol ensures complete reaction and simplifies purification. The following is a general, yet robust, procedure for the TBDMS protection of a primary alcohol.
Protocol: TBDMS Protection of a Primary Alcohol
-
Reagent Preparation: To a solution of the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq.).[5]
-
Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Choices:
-
Solvent: DMF is an excellent solvent for this reaction as it is polar aprotic and helps to dissolve the reagents.[12]
-
Base: Imidazole serves as both a base and a catalyst, activating the silyl chloride.[6]
-
Stoichiometry: A slight excess of the silylating agent and a larger excess of the base ensure the reaction goes to completion.
-
Workup: The aqueous quench protonates any remaining base and hydrolyzes excess silylating agent, facilitating their removal during the extraction.[8]
The Power of Protection: Silylation in Organic Synthesis
The primary application of silylation in organic synthesis is the protection of reactive functional groups, most notably alcohols.[1][2] The wide range of available silyl ethers with varying stabilities allows for the development of sophisticated protection group strategies in the synthesis of complex molecules.[5]
Orthogonal Protection Strategies
The differential stability of various silyl ethers to acidic and basic conditions allows for their selective removal in the presence of one another.[8][13] This concept of "orthogonal protection" is a cornerstone of modern synthetic chemistry.
Relative Stability of Common Silyl Ethers: [8][14]
-
Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS
-
Basic/Fluoride Conditions: TMS < TES < TIPS < TBDMS ≈ TBDPS
This differential stability allows for a strategic approach to deprotection. For example, a labile TMS ether can be cleaved under mildly acidic conditions while a robust TBDPS ether remains intact.
Caption: A decision-making guide for selective silyl ether deprotection.
Deprotection Protocols: The Art of Unmasking
The removal of a silyl protecting group, or deprotection, is as crucial as its installation. The choice of deprotection method depends on the stability of the silyl ether and the sensitivity of other functional groups in the molecule.
Common Deprotection Reagents:
-
Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving Si-O bonds due to the exceptionally strong Si-F bond that is formed.[6][13] Hydrogen fluoride-pyridine (HF-Pyridine) is another effective, albeit more hazardous, option.[8]
-
Acidic Conditions: Acetic acid in a mixture of THF and water is often used for the cleavage of more labile silyl ethers.[6] Stronger acids can be used for more robust silyl ethers, but care must be taken to avoid unwanted side reactions.
-
Basic Conditions: While generally stable to base, some silyl ethers can be cleaved under strongly basic conditions.[8]
Protocol: TBAF Deprotection of a TBDMS Ether
-
Reaction Setup: Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.5 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction and monitor by TLC for the disappearance of the starting material.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the resulting alcohol by column chromatography.
Beyond Protection: Diverse Applications of Silylation
While protecting groups are the most prominent application, silylation offers a much broader utility in organic chemistry.
Enhancing Volatility for Gas Chromatography (GC)
Many polar organic compounds, such as sugars, amino acids, and steroids, are not sufficiently volatile for analysis by gas chromatography.[3][4] Silylation converts polar -OH, -NH, and -COOH groups into nonpolar silyl derivatives, significantly increasing their volatility and thermal stability.[15] This derivatization is a routine and essential step in many GC-MS analytical workflows, particularly in metabolomics and drug analysis.[3]
Caption: Experimental workflow for GC-MS analysis using silylation.
Silyl Enol Ethers: Versatile Synthetic Intermediates
Silyl enol ethers are stable and isolable equivalents of enolates, which are key nucleophiles in carbon-carbon bond-forming reactions.[16] They are typically formed by reacting a ketone or aldehyde with a silylating agent, often a silyl triflate, in the presence of a base.[8][16] Silyl enol ethers are crucial intermediates in a variety of important transformations, including:
-
Mukaiyama Aldol Reaction: A Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound to form a β-hydroxy carbonyl compound.[16]
-
Michael Additions: The conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound.[16]
-
Alkylations: Silyl enol ethers can be alkylated with various electrophiles.[17]
The use of silyl enol ethers provides a high degree of regio- and stereocontrol in these reactions, making them invaluable in the synthesis of complex natural products and pharmaceuticals.[16]
Conclusion: A Forward-Looking Perspective
Silylation has solidified its place as an indispensable tool in the arsenal of the modern organic chemist. Its applications, ranging from the strategic protection of functional groups to the derivatization of analytes for sophisticated analysis, are vast and continue to expand.[2] The ongoing development of new silylating agents with tailored reactivity and selectivity promises to further enhance the power and precision of this remarkable chemical transformation. A deep understanding of the principles and practicalities of silylation, as outlined in this guide, is essential for any scientist engaged in the art and science of molecular construction.
References
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 15. Silylation Reagents - Regis Technologies [registech.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Silyl enol ether - Wikipedia [en.wikipedia.org]
4-Chlorobutyldimethylchlorosilane molecular weight
An In-Depth Technical Guide to 4-Chlorobutyldimethylchlorosilane: Properties, Applications, and Handling
Introduction: The Versatile Bifunctional Silane
This compound is a unique organosilicon compound distinguished by its bifunctional nature. Possessing two different reactive chlorine atoms—one attached to the silicon (a silyl chloride) and one at the terminus of a butyl chain (an alkyl chloride)—it serves as a critical linker molecule and surface modification agent. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's fundamental properties, its core reactivity, practical applications with detailed protocols, and essential safety procedures. Its ability to bridge inorganic surfaces or molecules with organic structures makes it an invaluable tool in materials science, chromatography, and synthetic chemistry.
Section 1: Core Physicochemical Properties
This compound is a colorless liquid with a distinct odor characteristic of chlorosilanes.[1] Its utility is defined by its chemical and physical characteristics, which dictate its reactivity, handling, and application scope. The molecular weight of this compound is 185.16 g/mol .[2]
Quantitative Data Summary
For ease of reference, the key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄Cl₂Si | [1][2] |
| Molecular Weight | 185.16 g/mol | [2] |
| CAS Number | 18145-84-1 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Density | 1.03 g/mL | [1][3] |
| Boiling Point | 100 °C | [1][2] |
| Flash Point | 45 °C | [1][2][3] |
| Refractive Index | 1.4503 | [2][3] |
| Hydrolytic Sensitivity | High; reacts rapidly with water and protic solvents. | [3] |
Section 2: The Chemistry of Dual Reactivity
The primary value of this compound lies in the differential reactivity of its two chloro groups. Understanding this duality is fundamental to its effective application.
-
The Silyl Chloride (Si-Cl) Moiety : This is the more reactive site. The silicon-chlorine bond is highly polarized and susceptible to nucleophilic attack by hydroxyl groups (on surfaces like silica or glass), alcohols, and amines. Critically, it reacts violently with water, hydrolyzing to form silanols and releasing hydrochloric acid.[3][4] This high reactivity is harnessed to form stable siloxane (Si-O-C or Si-O-Si) bonds, effectively tethering the molecule to a substrate.
-
The Alkyl Chloride (C-Cl) Moiety : Located at the end of the flexible butyl chain, this group behaves as a typical primary alkyl halide. It is significantly less reactive than the silyl chloride and is stable to the conditions used for silylation. This allows for a two-step functionalization strategy: first, the molecule is anchored via the Si-Cl group, and then the C-Cl group is used as a handle for subsequent nucleophilic substitution reactions (e.g., with azides, amines, thiols) to introduce further functionality.
The following diagram illustrates this dual-mode reactivity, which is central to its role as a chemical linker.
Caption: Dual reactivity of this compound.
Section 3: Key Applications & Experimental Protocols
The dual-reactive nature of this silane makes it a powerful tool for covalently modifying surfaces and synthesizing complex molecules.
Application: Surface Functionalization of Silica
A primary application is the modification of silica-based materials (e.g., silica gel for chromatography, glass slides, silicon wafers). The process tethers a reactive chlorobutyl group to the surface, which can then be used for further chemical transformations, such as attaching biomolecules, catalysts, or polymers.
The general workflow for this surface modification is depicted below.
Caption: Workflow for silica surface functionalization.
Representative Protocol: Functionalization of Silica Gel
This protocol describes a self-validating system for modifying chromatographic silica gel. The success of the modification can be verified by elemental analysis (for C, H, and Cl content) or by performing a subsequent reaction on the tethered chlorobutyl group and analyzing the product.
Materials:
-
Silica Gel (e.g., 60 Å, 230-400 mesh)
-
This compound (≥97%)
-
Anhydrous Toluene
-
Anhydrous Pyridine (or another non-nucleophilic base)
-
Methanol (reagent grade)
-
Schlenk flask and standard glassware for inert atmosphere chemistry
-
Vacuum oven
Methodology:
-
Substrate Preparation (Causality: Removal of Water): Place 10.0 g of silica gel into a round-bottom flask. Heat in a vacuum oven at 150°C for 12-18 hours. This step is critical; adsorbed water on the silica surface will readily react with the chlorosilane, preventing it from bonding to the surface silanol groups and causing polymerization in solution.
-
Reaction Setup (Causality: Preventing Hydrolysis): Transfer the dried silica to a Schlenk flask and attach it to a Schlenk line. Evacuate and backfill the flask with dry nitrogen or argon three times. Add 100 mL of anhydrous toluene via cannula. Performing the reaction under an inert atmosphere is mandatory to prevent premature hydrolysis of the highly sensitive silyl chloride.[3]
-
Silylation (Causality: Covalent Bond Formation): To the stirred silica slurry, add 2.0 mL of anhydrous pyridine. This acts as an HCl scavenger, neutralizing the acid byproduct of the silylation reaction, which can otherwise damage the silica substrate. Slowly add 5.0 g (approx. 4.85 mL) of this compound via syringe.
-
Reaction Execution: Heat the mixture to 80°C and stir vigorously for 12 hours under a positive pressure of inert gas.
-
Workup and Purification (Causality: Removal of Unreacted Reagents): Allow the mixture to cool to room temperature. Filter the silica gel using a fritted glass funnel. Wash the functionalized silica sequentially with 100 mL of toluene, 100 mL of a 50:50 toluene/methanol mixture, and finally 100 mL of methanol. The series of washes ensures the complete removal of any unreacted silane, pyridine, and pyridinium hydrochloride salt.
-
Final Drying: Dry the washed silica gel in a vacuum oven at 60°C for 8 hours. The final product is a free-flowing white powder, ready for subsequent functionalization via its surface-tethered chlorobutyl groups.
Section 4: Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. It causes severe skin burns and eye damage and is corrosive to the respiratory tract.[4][5] Furthermore, it reacts violently with water, releasing toxic gas.[6]
Personal Protective Equipment (PPE) and Handling
| Item | Specification | Rationale |
| Gloves | Neoprene or nitrile rubber gloves. | Provides a barrier against a corrosive liquid that causes severe skin burns.[5] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye damage.[5] |
| Lab Coat | Flame-retardant, chemical-resistant lab coat. | Protects skin and clothing from accidental contact. |
| Ventilation | Use only in a well-ventilated area or a chemical fume hood. | Prevents inhalation of corrosive vapors.[1] |
| Respiratory | NIOSH-certified respirator with organic vapor/acid gas cartridges. | Required if handling outside of a fume hood or if vapor concentrations are high.[5] |
Storage and Incompatibility
-
Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[4][5] The material should be stored under an inert atmosphere (e.g., nitrogen).[4][6]
-
Incompatible Materials :
Emergency Procedures: Spills and Exposure
-
Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[4][5]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[4][6]
-
Spill : Evacuate the area. Wear full PPE. Cover the spill with an inert, dry absorbent material (e.g., sand or vermiculite). Do not use water. Collect the absorbed material in a sealed container for proper disposal.[7]
Conclusion
This compound is more than a simple chemical reagent; it is a molecular bridge. Its value is rooted in its predictable, differential reactivity, which allows chemists and material scientists to tether a stable, reactive alkyl halide to a wide variety of substrates. While its handling requires stringent safety measures due to its corrosivity and reactivity with water, a thorough understanding of its properties enables powerful applications in creating functionalized materials, advanced chromatographic media, and complex molecular architectures.
References
Methodological & Application
Application Notes and Protocols for 4-Chlorobutyldimethylchlorosilane as a Bifunctional Protecting Group
Introduction: A Bifunctional Silyl Ether for Advanced Synthetic Strategies
In the landscape of organic synthesis, protecting groups are indispensable tools for the selective transformation of polyfunctional molecules. Among these, silyl ethers are a cornerstone for the temporary masking of hydroxyl groups due to their ease of installation, tunable stability, and mild removal conditions. This guide delves into the strategic application of a unique bifunctional reagent, 4-chlorobutyldimethylchlorosilane, which serves not only as a protecting group but also as a versatile handle for subsequent intramolecular transformations.
This reagent possesses two distinct reactive sites: a highly reactive chlorosilane moiety for the efficient formation of a silyl ether with an alcohol, and a terminal alkyl chloride that is significantly less reactive under the silylation conditions. This differential reactivity allows for the protection of an alcohol, followed by the utilization of the chloroalkyl chain in a subsequent synthetic step, most notably for the construction of cyclic ethers such as tetrahydrofurans via intramolecular cyclization.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemistry of this compound, along with detailed protocols for its use in protection and subsequent intramolecular cyclization reactions.
Core Principles and Mechanistic Rationale
The utility of this compound hinges on the sequential reactivity of its two electrophilic centers. The silicon-chlorine bond is highly susceptible to nucleophilic attack by an alcohol, a reaction that is typically facilitated by a mild base to neutralize the liberated hydrochloric acid. In contrast, the carbon-chlorine bond of the butyl chain is a much weaker electrophile and remains intact during the silylation step.
Protection Step: Formation of the Silyl Ether
The protection of a primary or secondary alcohol with this compound proceeds via a nucleophilic substitution at the silicon atom. The reaction is typically carried out in an aprotic solvent in the presence of a hindered amine base, such as triethylamine or imidazole.
Diagram 1: Protection of an Alcohol
Caption: General scheme for the protection of an alcohol.
Intramolecular Cyclization: Synthesis of Tetrahydrofurans
Once the alcohol is protected as the 4-chlorobutyldimethylsilyl ether, the terminal alkyl chloride can be targeted for intramolecular cyclization. This is typically achieved by generating the corresponding alkoxide in the presence of a strong base, which then acts as an internal nucleophile, displacing the chloride to form a five-membered tetrahydrofuran ring. This intramolecular Williamson ether synthesis is a powerful method for the construction of this common heterocyclic motif found in numerous natural products and pharmaceuticals.
Diagram 2: Intramolecular Cyclization Workflow
Caption: Workflow for the synthesis of tetrahydrofurans.
Experimental Protocols
Safety Precautions: this compound is a corrosive and moisture-sensitive compound that reacts with water to release hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Protocol 1: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol with this compound.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Imidazole
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Slowly add this compound (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
| Substrate Example | Base | Solvent | Time (h) | Yield (%) |
| 1-Butanol | Et₃N | DCM | 3 | >95 |
| Benzyl Alcohol | Imidazole | THF | 2 | >98 |
| 3-Phenyl-1-propanol | Et₃N | DCM | 4 | >90 |
Protocol 2: Intramolecular Cyclization to a Tetrahydrofuran Derivative
This protocol outlines the intramolecular cyclization of a 4-chlorobutyldimethylsilyl ether to the corresponding tetrahydrofuran derivative.
Materials:
-
4-Chlorobutyldimethylsilyl ether of a primary alcohol
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add a solution of the 4-chlorobutyldimethylsilyl ether (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to facilitate cyclization if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Starting Material | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1-Butoxy(4-chlorobutyl)dimethylsilane | NaH | 25 | 18 | ~85 |
| Benzyloxy(4-chlorobutyl)dimethylsilane | KOtBu | 40 | 12 | ~90 |
Applications in Drug Development and Organic Synthesis
The strategic use of this compound offers significant advantages in the synthesis of complex molecules, particularly in the context of drug discovery and development. The ability to introduce a latent nucleophilic site in the form of the chloroalkyl chain allows for the construction of key heterocyclic scaffolds.
The tetrahydrofuran moiety is a prevalent structural motif in a wide range of biologically active natural products and pharmaceutical agents. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The methodology described herein provides a reliable and efficient route to access substituted tetrahydrofurans, which can be valuable intermediates in the synthesis of novel drug candidates.
Furthermore, the chloroalkyl chain can be a versatile handle for other transformations beyond cyclization. For instance, it can undergo nucleophilic substitution with a variety of nucleophiles to introduce further complexity into the molecule. This bifunctional nature makes this compound a powerful tool for diversity-oriented synthesis, a strategy often employed in the early stages of drug discovery to generate libraries of related compounds for biological screening.
Deprotection Strategies
While the primary utility of the 4-chlorobutyldimethylsilyl group is often as a precursor for intramolecular reactions, there may be instances where its removal to regenerate the parent alcohol is desired. The deprotection of this silyl ether can be achieved under standard conditions used for other silyl ethers.
-
Fluoride-Based Deprotection: The most common method for cleaving silyl ethers is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF. The strong silicon-fluoride bond provides the thermodynamic driving force for this reaction.
-
Acid-Catalyzed Deprotection: Silyl ethers can also be cleaved under acidic conditions, for example, with a solution of HCl in an alcohol or with acetic acid in a mixture of THF and water.
The choice of deprotection method will depend on the stability of other functional groups present in the molecule.
Conclusion
This compound is a valuable and versatile bifunctional reagent that extends the utility of silyl ethers beyond simple alcohol protection. Its ability to serve as a precursor for intramolecular cyclization reactions provides an efficient pathway for the synthesis of tetrahydrofuran derivatives, which are important structural motifs in medicinal chemistry and natural product synthesis. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge to effectively incorporate this reagent into their synthetic strategies, enabling the streamlined construction of complex molecular architectures.
Application Note: Enhancing Analyte Detectability and Volatility Using 4-Chlorobutyldimethylchlorosilane (CBDMCS) Derivatization for GC-MS Analysis
Introduction: The Rationale for Derivatization in GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high-resolution separation and sensitive detection capabilities.[1] However, its application is often limited to analytes that are inherently volatile and thermally stable. Many compounds of interest, particularly in pharmaceutical and biomedical research, possess polar functional groups (e.g., hydroxyls, carboxyls, amines) that render them non-volatile and prone to thermal degradation in the hot GC inlet.[2][3]
Chemical derivatization addresses this challenge by chemically modifying these polar functional groups to create less polar, more volatile, and more thermally stable analogues.[3][4][5] Silylation, the replacement of an active hydrogen with a silyl group, is a widely employed and effective derivatization strategy.[4] This application note provides a detailed protocol and scientific rationale for the use of a specific silylating reagent, 4-chlorobutyldimethylchlorosilane (CBDMCS), for the derivatization of target analytes prior to GC-MS analysis.
CBDMCS offers a unique advantage due to the incorporation of a chloroalkyl moiety, which can provide a distinct isotopic signature and specific fragmentation patterns in the mass spectrometer, aiding in compound identification and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to expand the scope of their GC-MS analyses to include otherwise intractable polar molecules.
The Chemistry of CBDMCS Derivatization
The derivatization of active hydrogen-containing functional groups with CBDMCS proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[2] The nucleophilic atom of the analyte (e.g., the oxygen of a hydroxyl group or the nitrogen of an amine) attacks the silicon atom of the CBDMCS molecule, displacing the chlorine atom as a leaving group. The presence of a base, such as pyridine, is often required to catalyze the reaction and neutralize the hydrochloric acid byproduct.
The general reactivity order for silylation is as follows: alcohols > phenols > carboxylic acids > amines > amides. Steric hindrance around the active hydrogen can also influence the reaction rate and efficiency.
Health and Safety Precautions
This compound is a flammable, corrosive, and moisture-sensitive reagent.[6] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] All glassware must be scrupulously dried to prevent hydrolysis of the reagent. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[6][8]
Experimental Protocol: Derivatization with CBDMCS
This protocol provides a general framework for the derivatization of a standard analyte solution. Optimization of reaction time, temperature, and reagent ratios may be necessary for specific analytes and complex matrices.[9]
Materials and Reagents
-
Analyte Standard: 1 mg/mL solution in a suitable anhydrous solvent (e.g., acetonitrile, ethyl acetate).
-
This compound (CBDMCS): High purity (≥98%).
-
Anhydrous Pyridine: Serves as a catalyst and acid scavenger.
-
Anhydrous Hexane: For dilution prior to GC-MS analysis.
-
Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps.
-
Heating Block or Oven: Capable of maintaining the desired reaction temperature.
-
Nitrogen Gas Supply: For sample evaporation.
-
Micropipettes and Syringes: For accurate liquid handling.
Step-by-Step Derivatization Procedure
-
Sample Preparation: Pipette 100 µL of the 1 mg/mL analyte standard solution into a reaction vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all protic solvents like methanol or water as they will react with the silylating reagent.[10]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried analyte, followed by 50 µL of CBDMCS. The reagent is added in excess to drive the reaction to completion.
-
Reaction Incubation: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven. The optimal time and temperature may vary depending on the analyte.[11]
-
Cooling: After incubation, allow the reaction vial to cool to room temperature.
-
Dilution: Dilute the derivatized sample with 750 µL of anhydrous hexane to a final volume of 1 mL.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Derivatization Workflow Diagram
Caption: Workflow for CBDMCS Derivatization.
GC-MS Analysis Protocol
The following are general GC-MS parameters for the analysis of CBDMCS derivatives. The method should be optimized for the specific analytes of interest.
Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Injection Port | Split/Splitless | Allows for a wide range of sample concentrations. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of derivatives. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile, low-bleed column suitable for a wide range of analytes. |
| Oven Program | Initial: 100°C (hold 1 min) Ramp: 15°C/min to 320°C Hold: 5 min | A general-purpose program; should be optimized for specific separations. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) | 70 eV, provides reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-550) and/or SIM | Scan mode for qualitative analysis, SIM for targeted quantification. |
GC-MS Analysis Workflow Diagram
Caption: General GC-MS Analysis Workflow.
Expected Results and Troubleshooting
Successful derivatization with CBDMCS will result in a significant decrease in the retention time of the analyte and improved peak shape (i.e., less tailing) compared to the underivatized compound. The mass spectrum of the derivative will show a molecular ion corresponding to the analyte plus the mass of the silyl group, minus the mass of the displaced hydrogen. The characteristic fragmentation pattern of the CBDMCS derivative can be used for structural confirmation.
| Issue | Potential Cause | Suggested Solution |
| No or low derivatization yield | Presence of moisture or protic solvents. | Ensure all glassware is dry and use anhydrous solvents. Evaporate the sample to complete dryness before adding reagents. |
| Insufficient reaction time or temperature. | Optimize the incubation time and temperature for your specific analyte.[12] | |
| Steric hindrance of the analyte. | A more potent silylating agent or a different derivatization chemistry may be required. | |
| Multiple peaks for a single analyte | Incomplete derivatization. | Increase the excess of the silylating reagent and/or optimize reaction conditions. |
| Degradation of the derivative. | Analyze the sample promptly after derivatization. Check for active sites in the GC inlet liner. | |
| Peak tailing | Adsorption of the analyte on active sites in the GC system. | Use a deactivated inlet liner and column. Ensure complete derivatization. |
Conclusion
Derivatization with this compound is a powerful technique for extending the applicability of GC-MS to a wider range of polar and non-volatile compounds. By converting analytes into more volatile and thermally stable derivatives, this method can significantly improve chromatographic performance and detection sensitivity. The protocol and guidelines presented in this application note provide a solid foundation for developing robust and reliable GC-MS methods for challenging analytes in various research and development settings.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. benchchem.com [benchchem.com]
- 4. thescipub.com [thescipub.com]
- 5. m.youtube.com [m.youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing 4-Chlorobutyldimethylchlorosilane for Advanced Hydroxyl Group Protection
Introduction: Beyond a Simple Protecting Group
In the intricate landscape of multi-step organic synthesis, the judicious protection and deprotection of functional groups are paramount to achieving desired molecular architectures.[1][2] Among the various strategies for safeguarding hydroxyl moieties, silyl ethers have emerged as a versatile and widely adopted choice due to their ease of formation, tunable stability, and mild cleavage conditions.[1][2] This guide delves into the application of a unique bifunctional silylating agent, 4-chlorobutyldimethylchlorosilane, moving beyond its role as a mere protecting group to explore its potential as a versatile synthetic linchpin.
The presence of both a reactive chlorosilyl moiety for hydroxyl protection and a terminal alkyl chloride offers a powerful handle for subsequent chemical modifications. This dual functionality opens avenues for applications in solid-phase synthesis, linker chemistry for bioconjugation, and the construction of complex molecular probes. These application notes provide a comprehensive overview of the chemistry of 4-chlorobutyldimethylsilyl (CBDMS) ethers, from their formation and cleavage to their unique synthetic applications, offering researchers, scientists, and drug development professionals a detailed guide to leveraging this reagent's full potential.
The Mechanism of Silylation: A Tale of Two Electrophiles
The protection of an alcohol with this compound proceeds via a nucleophilic substitution at the silicon center, a mechanism common to the formation of most silyl ethers.[3] The reaction is typically facilitated by a base, which serves a dual purpose: to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.
Step 1: Activation of the Hydroxyl Group
A suitable base, commonly a tertiary amine like triethylamine or a more potent catalyst such as imidazole or 4-(dimethylamino)pyridine (DMAP), deprotonates the alcohol to form a more nucleophilic alkoxide.[4]
Step 2: Nucleophilic Attack on Silicon
The resulting alkoxide attacks the electrophilic silicon atom of this compound. The two methyl groups on the silicon atom are sterically less demanding than, for instance, the tert-butyl group in TBDMS-Cl, allowing for a relatively facile reaction.
Step 3: Leaving Group Departure
The chloride ion is displaced, forming the stable 4-chlorobutyldimethylsilyl ether and the corresponding salt of the base.
The choice of base and solvent is critical and can significantly influence the reaction rate and yield.[4] For sterically hindered alcohols, a more reactive silylating agent (e.g., the corresponding silyl triflate) or a stronger, non-nucleophilic base may be required.
Caption: Mechanism of Hydroxyl Protection with this compound.
Experimental Protocols: Protection of Hydroxyl Groups
The following protocols provide a general guideline for the protection of primary, secondary, and tertiary alcohols. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Primary and Secondary Alcohols
Materials:
-
Alcohol substrate
-
This compound (1.1 - 1.5 equivalents)
-
Imidazole (2.0 - 2.5 equivalents) or Triethylamine (1.5 - 2.0 equivalents) and a catalytic amount of DMAP
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the alcohol (1.0 equivalent) and imidazole (2.2 equivalents) in anhydrous DCM or DMF, add this compound (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary Alcohol | Imidazole | DCM | 0 to RT | 2-6 |
| Secondary Alcohol | Imidazole | DMF | RT to 50 | 6-24 |
| Tertiary Alcohol | DMAP (cat.), Et₃N | DCM/Reflux | 40 | 24-72 |
Table 1: Recommended Starting Conditions for CBDMS Protection.
Deprotection of 4-Chlorobutyldimethylsilyl Ethers
The cleavage of the CBDMS group can be accomplished under various conditions, with fluoride-based reagents being the most common and mildest. The choice of deprotection agent is crucial to ensure the integrity of other functional groups within the molecule.
Protocol 2: Fluoride-Mediated Deprotection
The strong silicon-fluoride bond (bond energy ~135 kcal/mol) provides a powerful thermodynamic driving force for the cleavage of silyl ethers.[5]
Materials:
-
CBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 equivalents)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the CBDMS-protected alcohol (1.0 equivalent) in THF.
-
Add TBAF (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
Protocol 3: Acid-Catalyzed Deprotection
While less common for base-stable silyl ethers, acidic conditions can also be employed for deprotection. This method is generally less selective than fluoride-mediated cleavage.
Materials:
-
CBDMS-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the CBDMS-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC indicates complete consumption of the starting material.
-
Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
| Deprotection Reagent | Solvent | Temperature (°C) | Key Features |
| TBAF | THF | RT | Mild, high-yielding, most common.[6] |
| HF-Pyridine | THF/Pyridine | 0 to RT | Effective for more robust silyl ethers.[7] |
| Acetic Acid/H₂O | THF | RT to 50 | Less selective, can affect other acid-labile groups.[6] |
| Acetyl Chloride (cat.) | Methanol | RT | Mild and efficient for some substrates.[8] |
Table 2: Comparison of Deprotection Methods for CBDMS Ethers.
Leveraging the Bifunctional Nature of the CBDMS Group
The true synthetic utility of the 4-chlorobutyldimethylsilyl group lies in its bifunctionality. The terminal chloroalkyl chain can be used as a handle for a variety of subsequent transformations.
Application in Solid-Phase Synthesis
The chloroalkyl moiety can be used to immobilize a protected molecule onto a solid support, such as a resin functionalized with a nucleophilic group (e.g., an amine or a carboxylate). This is particularly useful in the synthesis of peptides, oligonucleotides, and other biopolymers where the ease of purification by filtration is a significant advantage.[9][10]
Caption: Workflow for Solid-Phase Synthesis using a CBDMS Linker.
Use as a Linker in Bioconjugation
The terminal chloride can be displaced by a variety of nucleophiles, such as azides for subsequent "click" chemistry, thiols to form stable thioethers, or amines to generate secondary amines. This allows for the covalent attachment of the protected molecule to other biomolecules, surfaces, or reporter groups.
Safety and Handling
This compound is a corrosive and moisture-sensitive liquid.[11] It reacts with water and alcohols to release hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Store the reagent in a tightly sealed container in a cool, dry place away from incompatible materials such as water, strong oxidizing agents, strong acids, and strong bases.[11]
Conclusion
This compound offers more than just a means to protect hydroxyl groups. Its bifunctional nature provides a versatile platform for a range of synthetic applications, from solid-phase synthesis to the construction of complex molecular architectures. By understanding the principles of its reactivity and the nuances of its protection and deprotection, researchers can unlock the full potential of this valuable synthetic tool.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 9. peptide.com [peptide.com]
- 10. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols: Surface Modification of Silica with 4-Chlorobutyldimethylchlorosilane
Introduction: The Strategic Importance of Silica Surface Functionalization
In the realms of advanced materials, chromatography, and drug development, the precise control of surface chemistry is paramount. Silica, with its robust physical properties and versatile surface hydroxyl groups (silanols), serves as a foundational material. However, its inherent hydrophilicity and limited chemical functionality often necessitate surface modification to tailor its properties for specific applications. The covalent attachment of organosilanes is a cornerstone technique for this purpose, enabling the transformation of silica's surface from a polar, hydrophilic interface to one with engineered chemical reactivity and physical characteristics.[1][2]
This guide details the application and methodology for the surface modification of silica using 4-chlorobutyldimethylchlorosilane. This bifunctional reagent is of particular interest as it introduces a terminal chloroalkyl group, a versatile synthetic handle for subsequent chemical transformations, thereby creating a platform for multi-step surface chemistry. The dimethylsilyl group ensures a well-defined and less sterically hindered attachment to the silica surface compared to trifunctional silanes, which can be prone to polymerization.[3] This protocol is designed for researchers, scientists, and drug development professionals seeking to create functionalized silica surfaces for applications such as solid-phase synthesis, chromatography, and the immobilization of biomolecules.
Chemical Principle: The Silanization Reaction
The covalent immobilization of this compound onto a silica surface is a nucleophilic substitution reaction between the chlorosilane moiety and the surface silanol groups (Si-OH).[4] The reaction proceeds via the formation of a stable siloxane bond (Si-O-Si), with the concomitant release of hydrogen chloride (HCl) as a byproduct.
The presence of a thin layer of adsorbed water on the silica surface can influence the reaction mechanism. In aqueous conditions, chlorosilanes can first hydrolyze to form silanols, which then condense with the surface silanols.[3][5] However, this can also lead to self-condensation and polymerization of the silane in solution, resulting in a less controlled, thicker polymer layer on the surface.[3][6] For the creation of a well-defined monolayer, the reaction is ideally carried out under anhydrous conditions, promoting a direct reaction between the chlorosilane and the surface silanols.
An alternative and often more controlled approach at room temperature involves a two-step, amine-promoted reaction.[7][8] In this method, a base, such as triethylamine (TEA), is first introduced to the silica surface. The amine interacts with the surface silanols, increasing their nucleophilicity. Subsequent introduction of the chlorosilane leads to a more efficient and controlled reaction at the surface, minimizing solution-phase polymerization.[7]
Reaction Pathway Diagram
Caption: Reaction of silica surface silanols with this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the surface modification of silica particles with this compound in an anhydrous organic solvent.
Materials and Equipment
| Reagents | Equipment |
| Silica Gel (e.g., 200-400 mesh) | Round-bottom flask with a reflux condenser |
| This compound | Magnetic stirrer with heating mantle |
| Anhydrous Toluene | Schlenk line or nitrogen/argon inlet |
| Anhydrous Triethylamine (optional, for amine-promoted method) | Centrifuge and centrifuge tubes |
| Methanol (for washing) | Vacuum oven or desiccator |
| Dichloromethane (for washing) | pH indicator paper |
| Deionized Water | Fume hood |
Protocol Workflow Diagram
Caption: Workflow for the surface modification of silica.
Detailed Procedure
1. Silica Pre-treatment (Activation of Silanol Groups)
-
Rationale: To ensure a high density of reactive silanol groups on the silica surface, a pre-treatment step is crucial. This typically involves acid washing to remove metallic impurities and hydration to generate surface hydroxyls. Subsequent drying at an elevated temperature removes physisorbed water while retaining the chemically reactive silanol groups.
-
Procedure:
-
Wash the silica gel with 1 M HCl solution, followed by extensive rinsing with deionized water until the washings are neutral.
-
Dry the silica gel in an oven at 120-150°C for at least 4 hours to remove physically adsorbed water.
-
Allow the silica to cool to room temperature in a desiccator under vacuum before use.
-
2. Silanization Reaction (Anhydrous Conditions)
-
Rationale: Performing the reaction under an inert, anhydrous atmosphere is critical to prevent the hydrolysis of the chlorosilane, which would lead to uncontrolled polymerization. Anhydrous toluene is a common solvent for this reaction.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add the pre-treated silica gel.
-
Add anhydrous toluene to the flask to create a slurry.
-
Slowly add this compound to the stirring silica slurry. A typical molar ratio is a 2-5 fold excess of the silane with respect to the estimated surface silanol groups.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours with continuous stirring.
-
3. Post-Reaction Washing
-
Rationale: A thorough washing procedure is essential to remove any unreacted silane, physisorbed silane, and the HCl byproduct. A sequence of solvents with varying polarities ensures complete removal of all residual reactants and byproducts.
-
Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the modified silica by filtration or centrifugation.
-
Wash the silica sequentially with toluene, dichloromethane, and methanol. Perform each wash multiple times.
-
A final wash with dichloromethane is recommended before drying.
-
4. Drying
-
Rationale: The final drying step removes all residual solvents from the pores and surface of the modified silica.
-
Procedure:
-
Dry the washed silica in a vacuum oven at 60-80°C overnight.
-
Store the dried, functionalized silica in a desiccator to prevent moisture adsorption.
-
Characterization of the Modified Silica
Successful surface modification can be confirmed through a variety of analytical techniques.
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of organic functional groups on the silica surface.[1] | Appearance of new peaks corresponding to C-H stretching (around 2850-2960 cm⁻¹) and a decrease in the intensity of the broad O-H stretching band of silanol groups (around 3400 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the silica surface. | A weight loss step between 200°C and 600°C corresponding to the decomposition of the grafted 4-chlorobutyldimethylsilyl groups. |
| Contact Angle Measurement | To assess the change in surface hydrophobicity. | An increase in the water contact angle compared to the unmodified silica, indicating a more hydrophobic surface.[9] |
| Elemental Analysis | To determine the percentage of carbon, hydrogen, and chlorine, which can be used to calculate the grafting density. | Detection of carbon, hydrogen, and chlorine, confirming the presence of the organic moiety. |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze the elemental composition of the surface. | Presence of C 1s, Si 2p, O 1s, and Cl 2p signals, providing information about the chemical state of the surface atoms. |
Applications in Research and Development
The 4-chlorobutyl-functionalized silica is a valuable intermediate for a multitude of applications:
-
Chromatography: The modified silica can be used as a stationary phase in normal-phase chromatography or can be further functionalized to create novel stationary phases for reversed-phase, ion-exchange, or affinity chromatography.[2][10][11][12]
-
Solid-Phase Organic Synthesis: The terminal chloro group can be displaced by a variety of nucleophiles, allowing for the attachment of catalysts, reagents, or the starting materials for multi-step syntheses.
-
Bioconjugation: The chloroalkyl chain can be converted to other functional groups (e.g., amines, azides) for the covalent immobilization of proteins, enzymes, or DNA.
-
Drug Delivery: The modified silica nanoparticles can serve as carriers for therapeutic agents, with the surface functionality allowing for targeted delivery or controlled release.[13]
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Grafting Density | Incomplete activation of silica; insufficient reaction time or temperature; moisture in the reaction. | Ensure proper pre-treatment of silica; increase reaction time or use a higher boiling point solvent; ensure all reagents and glassware are anhydrous. |
| Particle Aggregation | Uncontrolled polymerization of the silane on the surface. | Reduce the concentration of the silane; ensure thorough washing to remove any polymeric byproducts. |
| Poor Reproducibility | Variation in the density of surface silanol groups on the starting silica; presence of moisture. | Standardize the pre-treatment protocol for the silica; rigorously control the anhydrous conditions of the reaction. |
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. silicycle.com [silicycle.com]
- 3. lab.semi.ac.cn [lab.semi.ac.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis and Condensation Process [silicone-surfactant.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical attachment of chlorosilanes to silica: a two-step amine-promoted reaction | Semantic Scholar [semanticscholar.org]
- 9. How silanization influences aggregation and moisture sorption behaviours of silanized silica: analysis of porosity and multilayer moisture adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. column-chromatography.com [column-chromatography.com]
- 13. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Bifunctional Silylating Agent 4-Chlorobutyldimethylchlorosilane: A Detailed Guide for Researchers in Drug Development
In the landscape of modern drug discovery and development, the precise assembly of molecular components is paramount. This requires a sophisticated chemical toolbox, and among the versatile reagents available, 4-Chlorobutyldimethylchlorosilane stands out for its unique bifunctional nature. This guide provides an in-depth exploration of this reagent, offering detailed protocols and expert insights for its application in the synthesis of complex molecules relevant to the pharmaceutical industry.
Introduction to this compound: A Molecule with Dual Reactivity
This compound, with the chemical formula C₆H₁₄Cl₂Si, is a colorless liquid possessing a distinct odor[1]. Its molecular structure is key to its utility, featuring two distinct reactive sites: a highly reactive chlorosilyl group and a less reactive chloroalkyl group. This duality allows for a stepwise and controlled functionalization, making it an invaluable tool for researchers. The chlorosilyl moiety readily reacts with nucleophiles such as alcohols and amines to form stable silyl ethers and silylamines, respectively. The chloroalkyl chain, on the other hand, can participate in subsequent nucleophilic substitution reactions. This orthogonal reactivity is the cornerstone of its application as a versatile linker and protecting group in multi-step organic synthesis.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄Cl₂Si | [1] |
| Molar Mass | 185.17 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.03 g/cm³ | [1] |
| Boiling Point | 100 °C | [1] |
| Flash Point | 45 °C | [1] |
| Refractive Index | 1.4503 | [1] |
| Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1] |
Safety and Handling:
This compound is a flammable liquid and is corrosive, causing burns to the skin and eyes[1]. It is also extremely destructive to the tissues of the mucous membranes and upper respiratory tract[2]. Therefore, stringent safety precautions are mandatory.
-
Engineering Controls: Always handle this reagent in a well-ventilated chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible[3].
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and a face shield)[1][3].
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture[3]. Avoid contact with water, strong oxidizing agents, acids, bases, alcohols, and amines in an uncontrolled manner[3].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames[2].
Core Applications in Drug Development
The unique bifunctional nature of this compound lends itself to several critical applications in the synthesis of pharmaceutical compounds.
As a Hydroxyl Protecting Group with a Latent Functional Handle
The primary application of many chlorosilanes is the protection of hydroxyl groups, a common functional group in drug molecules and their intermediates. This compound offers the advantage of introducing a stable silyl ether protecting group that also carries a reactive alkyl chloride "handle" for further molecular elaboration.
Experimental Protocol 1: Protection of a Primary Alcohol
This protocol details the protection of a primary alcohol, a common step in the synthesis of complex molecules. The causality behind the choice of reagents is to ensure a clean and efficient reaction. Imidazole is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Anhydrous DMF is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the silylation reaction.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Addition of Silylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-chlorobutyldimethylsilyl ether.
Diagram: Silylation of a Primary Alcohol
Caption: Silylation reaction of a primary alcohol.
As a Bifunctional Linker in Bioconjugation and Solid-Phase Synthesis
The orthogonal reactivity of this compound makes it an ideal candidate for use as a linker molecule to connect different molecular entities. This is particularly relevant in the field of Antibody-Drug Conjugates (ADCs) and for attaching molecules to solid supports for peptide or oligonucleotide synthesis.
Experimental Protocol 2: Immobilization of a Molecule onto a Solid Support
This protocol describes a general procedure for attaching a molecule containing a primary amine to a solid support, a foundational step in solid-phase synthesis. The causality here involves a two-step process: first, the silylation of a hydroxyl-functionalized resin, followed by the reaction of the chloroalkyl group with an amine-containing molecule.
Materials:
-
Hydroxyl-functionalized solid support (e.g., Wang resin) (1.0 eq of -OH groups)
-
This compound (2.0 eq)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Amine-containing molecule (R-NH₂) (1.5 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
Part A: Functionalization of the Solid Support
-
Resin Swelling: Swell the hydroxyl-functionalized resin in anhydrous DCM in a peptide synthesis vessel for 30 minutes.
-
Silylation: Drain the DCM and add a solution of this compound (2.0 eq) in anhydrous pyridine. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with pyridine, DCM, and methanol. Dry the functionalized resin under vacuum.
Part B: Coupling of the Amine-Containing Molecule
-
Resin Swelling: Swell the silyl-functionalized resin in anhydrous DMF.
-
Coupling Reaction: Add a solution of the amine-containing molecule (1.5 eq) and DIPEA (3.0 eq) in anhydrous DMF to the swollen resin. Agitate the mixture at 50 °C for 12-24 hours.
-
Washing and Capping: Drain the reaction solution and wash the resin with DMF and DCM. To cap any unreacted chloroalkyl groups, treat the resin with a solution of a small amine (e.g., ethanolamine) in DMF.
-
Final Washing and Drying: Wash the resin sequentially with DMF, DCM, and methanol, and dry under vacuum.
Diagram: Workflow for Solid-Phase Immobilization
Caption: Workflow for solid-phase immobilization.
Cleavage of the Silyl Ether Protecting Group
The successful application of a protecting group strategy hinges on its efficient and selective removal. Silyl ethers derived from this compound can be cleaved under various conditions, allowing for flexibility in a synthetic route.
Experimental Protocol 3: Deprotection of the Silyl Ether
This protocol outlines a standard method for the cleavage of silyl ethers using a fluoride source. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for this purpose due to the high affinity of fluoride for silicon.
Materials:
-
Silyl-protected compound (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)
-
Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the silyl-protected compound in THF in a round-bottom flask.
-
Addition of TBAF: Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Characterization: Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Diagram: Deprotection of a Silyl Ether
Caption: Deprotection of a silyl ether.
Conclusion
This compound is a powerful and versatile reagent for researchers in drug development. Its bifunctional nature allows for the strategic protection of hydroxyl groups while simultaneously introducing a functional handle for further synthetic transformations. Its application as a linker in bioconjugation and solid-phase synthesis further underscores its importance in the construction of complex therapeutic molecules. By understanding its properties, adhering to strict safety protocols, and applying the detailed methodologies outlined in this guide, scientists can effectively harness the synthetic potential of this valuable chemical tool.
References
Application Notes and Protocols for GC-MS Sample Preparation Using 4-Chlorobutyldimethylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Derivatization in GC-MS and the Potential of Bifunctional Silylating Agents
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, offering unparalleled separation and identification capabilities for volatile and semi-volatile compounds. However, a significant portion of biologically and pharmaceutically relevant molecules, including steroids, fatty acids, and certain drug metabolites, possess polar functional groups (e.g., hydroxyl, carboxyl, amino) that render them non-volatile and thermally labile. This inherent characteristic precludes their direct analysis by GC-MS. Chemical derivatization is a critical sample preparation step that chemically modifies these polar analytes into more volatile and thermally stable derivatives, thereby making them amenable to GC-MS analysis.
Silylation is one of the most prevalent derivatization techniques, involving the replacement of an active hydrogen atom with an alkylsilyl group, most commonly a trimethylsilyl (TMS) group.[1] This process effectively masks the polar functional groups, reducing intermolecular hydrogen bonding and increasing the volatility of the analyte. While reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely employed for this purpose, the exploration of novel silylating agents with unique functionalities continues to be an area of interest in analytical chemistry.
This application note introduces 4-Chlorobutyldimethylchlorosilane as a potentially valuable, albeit not commonly documented, derivatization reagent for GC-MS sample preparation. Its bifunctional nature, possessing both a reactive chlorosilyl group for derivatization and a terminal chlorobutyl group, opens avenues for advanced analytical strategies. This guide provides a comprehensive overview of the inferred reactivity of this compound, a detailed theoretical protocol for its use, and a discussion of its potential applications in research and development.
The Chemistry of this compound Derivatization
This compound is a bifunctional organosilane. The primary reactive site for derivatization is the silicon-chlorine (Si-Cl) bond, which readily reacts with nucleophilic functional groups containing active hydrogens.[2] This reaction results in the formation of a stable silyl ether, ester, or amine, and the liberation of hydrogen chloride (HCl). Due to the release of HCl, the reaction is typically carried out in the presence of a base, such as pyridine or imidazole, to act as an acid scavenger and drive the reaction to completion.
The general reaction mechanism for the silylation of a hydroxyl group with this compound is depicted below:
Caption: Silylation of a hydroxyl-containing analyte with this compound.
The resulting derivative is significantly more volatile and thermally stable than the parent molecule, making it suitable for GC-MS analysis. The presence of the terminal chlorobutyl group offers a unique handle for further chemical modifications post-analysis, a feature not present in common silylating agents.
Experimental Protocol: A General Guideline for Derivatization
The following protocol is a general guideline for the derivatization of analytes containing hydroxyl, carboxyl, or primary/secondary amine groups using this compound. Optimization of reaction conditions (e.g., temperature, time, reagent concentrations) is recommended for specific analytes and sample matrices.
Materials and Reagents
-
This compound (purity ≥ 97%)
-
Anhydrous Pyridine (GC grade)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, Acetonitrile, GC grade)
-
Analyte of interest or sample extract
-
Internal Standard (if quantitative analysis is desired)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the sample is free of water, as chlorosilanes readily react with moisture.[2] If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.
-
For biological samples, perform a suitable extraction (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analytes of interest and remove interfering matrix components. Evaporate the extract to dryness.
-
-
Reconstitution:
-
Reconstitute the dried sample or weigh a known amount of the pure analyte into a clean, dry reaction vial.
-
Add 100 µL of anhydrous solvent (e.g., toluene) to dissolve the sample. If using an internal standard, it should be added at this stage.
-
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine to the sample solution. Pyridine acts as a catalyst and an HCl scavenger.
-
Add 50 µL of this compound to the vial.
-
Tightly cap the vial and vortex briefly to ensure thorough mixing.
-
-
Incubation:
-
Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal temperature and time will depend on the reactivity of the functional groups being derivatized. For highly hindered hydroxyl groups, a longer reaction time or higher temperature may be necessary.
-
-
Sample Work-up (Optional):
-
After cooling to room temperature, the reaction mixture can often be injected directly into the GC-MS.
-
If excess reagent or pyridine interferes with the analysis, a work-up step can be included. Add 200 µL of hexane and 200 µL of water to the vial. Vortex and centrifuge. The upper organic layer containing the derivatized analyte can then be transferred to a new vial for analysis.
-
-
GC-MS Analysis:
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Typical GC conditions for silylated compounds can be used as a starting point, with a non-polar or semi-polar column (e.g., DB-5ms).
-
Caption: Workflow for derivatization with this compound.
Potential Applications and Advantages
The unique bifunctional structure of this compound suggests several potential applications beyond standard silylation:
-
Multi-step Synthesis and Analysis: The terminal chloro group can be used for subsequent chemical reactions after the initial GC-MS analysis. For example, it could be converted to an azide for "click chemistry" or reacted with a fluorescent tag for orthogonal detection methods.
-
Immobilization: Analytes derivatized with this reagent could potentially be immobilized onto a solid support via the chloroalkyl chain for applications such as affinity chromatography or solid-phase extraction.
-
Unique Mass Spectral Signatures: The presence of chlorine in the derivatizing group will produce a characteristic isotopic pattern (M+2) in the mass spectrum, which can aid in the identification of the derivatized analyte.
Data Presentation: Expected Mass Spectral Characteristics
The mass spectra of 4-chlorobutyldimethylsilyl derivatives are expected to exhibit characteristic fragments that can aid in their identification.
| Analyte Class | Expected Derivative | Key Mass Spectral Features |
| Alcohols (R-OH) | R-O-Si(CH₃)₂-(CH₂)₄-Cl | Molecular ion (M+), [M-CH₃]+, characteristic fragments from the silyl group, and a distinct isotopic pattern due to chlorine. |
| Carboxylic Acids (R-COOH) | R-COO-Si(CH₃)₂-(CH₂)₄-Cl | Molecular ion (M+), [M-CH₃]+, fragments corresponding to the loss of CO₂, and the chlorine isotopic pattern. |
| Primary Amines (R-NH₂) | R-NH-Si(CH₃)₂-(CH₂)₄-Cl | Molecular ion (M+), [M-CH₃]+, and fragments specific to the amine and the silylating group, with the chlorine isotopic signature. |
Troubleshooting and Considerations
-
Incomplete Derivatization: If underivatized analyte is observed, consider increasing the reaction temperature, time, or the amount of derivatizing reagent and pyridine. Ensure all reagents and solvents are anhydrous.
-
Reagent Interference: If the chromatogram shows large peaks from excess reagent or byproducts, a sample work-up step may be necessary. Alternatively, a lower amount of reagent can be tested.
-
Analyte Degradation: For thermally sensitive analytes, a lower incubation temperature and a shorter reaction time should be investigated.
-
Column Bleed: The use of highly reactive chlorosilanes can potentially damage certain GC columns. It is advisable to use a robust, bonded-phase column.
Conclusion
While not a conventional choice, this compound presents an intriguing option for derivatization in GC-MS, particularly for applications requiring a secondary reactive site on the derivatized analyte. The protocol outlined in this application note provides a solid starting point for researchers and scientists looking to explore the potential of this bifunctional reagent. As with any analytical method, optimization and validation are crucial for achieving reliable and reproducible results. The unique chemical properties of this compound may unlock new possibilities in targeted analysis and multi-modal characterization of complex samples.
References
Application Notes & Protocols: 4-Chlorobutyldimethylchlorosilane as a Versatile Linker in Solid-Phase Synthesis
Introduction: The Central Role of Linkers in Solid-Phase Synthesis
Solid-Phase Synthesis (SPS), a paradigm-shifting technique developed by R. Bruce Merrifield, is the cornerstone of modern peptide and small molecule library synthesis.[1][2] Its elegance lies in anchoring a starting molecule to an insoluble polymer support (resin), allowing for sequential chemical transformations. Excess reagents and by-products are simply washed away, dramatically simplifying purification.[3][4]
Central to this methodology is the linker , a molecular bridge that covalently attaches the nascent molecule to the solid support.[3] The choice of linker is critical, as it dictates the conditions for both synthesis and the final cleavage of the product from the resin. An ideal linker must be stable throughout the entire multi-step synthesis but susceptible to cleavage under specific, controlled conditions that do not degrade the final product. Silyl ether-based linkers have emerged as a powerful class, offering a unique combination of stability and mild cleavage conditions.[5][6]
This guide provides an in-depth exploration of 4-Chlorobutyldimethylchlorosilane , a bifunctional linker that offers significant versatility for immobilizing a wide range of molecules onto hydroxyl-functionalized solid supports.
The Chemistry of this compound
This compound possesses two distinct reactive centers, making it a highly adaptable tool for solid-phase chemistry:
-
The Chlorosilyl Group (-Si(CH₃)₂Cl): This is a highly reactive electrophilic center. It readily reacts with nucleophiles, particularly the hydroxyl groups present on common solid supports (e.g., Wang resin, Merrifield resin that has been hydroxymethylated), to form a stable silyl ether bond. This reaction is the immobilization step.
-
The n-Butyl Chloride Group (-CH₂CH₂CH₂CH₂Cl): This primary alkyl halide provides a secondary point of attachment. Once the linker is immobilized on the resin via the silyl ether bond, this alkyl chloride is available for nucleophilic substitution by the first building block of the synthesis (e.g., a carboxylate, amine, or phenoxide).
The resulting silyl ether linkage is robust, demonstrating stability against a wide range of reagents used in organic synthesis, including many organometallic reagents and mildly acidic conditions.[5] However, it can be selectively cleaved under specific conditions, most commonly with a source of fluoride ions or strong acids like trifluoroacetic acid (TFA).[5][7][8] This orthogonality is a key advantage in complex synthetic strategies.
Caption: Dual reactivity of the this compound linker.
Experimental Protocols
These protocols provide a framework for the use of this compound in a typical solid-phase synthesis workflow. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent premature hydrolysis of the chlorosilane.
Protocol 1: Immobilization of the Linker onto a Hydroxymethyl-Functionalized Resin
Objective: To covalently attach the 4-chlorobutyldimethylsilyl linker to a solid support, preparing it for subsequent substrate loading.
Causality: The highly reactive chlorosilane reacts with the resin's hydroxyl groups. A non-nucleophilic base, such as imidazole or pyridine, is crucial to catalyze the reaction and to scavenge the HCl by-product, which could otherwise cause side reactions. Capping with a reagent like acetic anhydride ensures that any unreacted hydroxyl groups on the resin are blocked, preventing them from interfering in later synthetic steps.[9]
Caption: Workflow for functionalizing a solid support with the linker.
Materials:
-
Hydroxymethyl-functionalized resin (e.g., Wang Resin, 100-200 mesh)
-
This compound
-
Imidazole or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Acetic Anhydride
-
Solid-phase reaction vessel
Procedure:
-
Resin Swelling: Place the resin (1.0 eq, based on theoretical loading) in the reaction vessel. Add anhydrous DCM (~10 mL per gram of resin) and allow it to swell for 1 hour with gentle agitation. Drain the solvent.[10]
-
Reaction Setup: In a separate flask, dissolve this compound (3.0 eq) and imidazole (4.0 eq) in anhydrous DCM.
-
Immobilization: Add the solution from step 2 to the swollen resin. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x) to remove all excess reagents.
-
Capping (Optional but Recommended): Prepare a capping solution of DCM/Pyridine/Acetic Anhydride (8:1:1 v/v/v). Add this solution to the resin and agitate for 2 hours. This step acetylates any unreacted hydroxyl groups.[9]
-
Final Wash: Drain the capping solution. Wash the resin thoroughly with DCM (3x), DMF (3x), and MeOH (3x).
-
Drying: Dry the functionalized resin under high vacuum to a constant weight. The loading can be quantified by elemental analysis for chlorine content.
Protocol 2: Attachment of a Carboxylic Acid Building Block
Objective: To attach the first building block (e.g., an N-protected amino acid) to the immobilized linker via the alkyl chloride terminus.
Causality: The alkyl chloride is susceptible to Sₙ2 attack. To facilitate this, the incoming carboxylic acid is deprotonated to form a carboxylate, which is a much stronger nucleophile. Using a cesium salt (formed with Cs₂CO₃) is particularly effective as it enhances the nucleophilicity of the carboxylate and promotes a high-yielding esterification.[11]
Materials:
-
Linker-functionalized resin from Protocol 1
-
N-Fmoc protected amino acid (or other carboxylic acid)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous DMF
Procedure:
-
Cesium Salt Formation: In a round-bottom flask, dissolve the N-Fmoc amino acid (2.0 eq relative to resin loading) in DMF. Add Cs₂CO₃ (0.5 eq) and stir at room temperature for 4-6 hours until the formation of the cesium salt is complete (often observed by cessation of CO₂ evolution).
-
Substrate Loading: Add the linker-functionalized resin to the flask containing the cesium salt solution.
-
Reaction: Heat the slurry to 50°C and agitate for 16-24 hours.
-
Washing: Cool the reaction to room temperature. Drain the solvent. Wash the resin extensively with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the substrate-loaded resin under high vacuum. Successful loading can be confirmed by a test cleavage of a small resin sample followed by LC-MS analysis of the cleaved product.
Protocol 3: Cleavage of the Final Product from the Support
Objective: To release the synthesized molecule from the solid support into solution.
Causality: The silyl ether bond is the point of cleavage. This can be achieved through two primary mechanisms:
-
Fluoride-Mediated Cleavage: Fluoride has an exceptionally high affinity for silicon, readily attacking the silicon atom and breaking the Si-O bond. Tetrabutylammonium fluoride (TBAF) is a common, organic-soluble source of fluoride ions.[5]
-
Acid-Mediated Cleavage: Strong acids, such as trifluoroacetic acid (TFA), can protonate the silyl ether oxygen, making it a better leaving group and facilitating cleavage.[5][8]
Caption: Orthogonal cleavage pathways for the silyl ether linker.
A. Fluoride-Mediated Cleavage Protocol:
-
Place the dry, product-loaded resin in a suitable reaction vessel.
-
Add a 1M solution of TBAF in Tetrahydrofuran (THF) to the resin.
-
Agitate the mixture at room temperature. Monitor the reaction progress by taking small aliquots of the supernatant, quenching with a mild acid, and analyzing by LC-MS or TLC. Reaction times typically range from 2 to 12 hours.
-
Once cleavage is complete, filter the resin and wash it with fresh THF.
-
Combine the filtrate and washes. The product is now in the solution, ready for workup and purification.
B. Acid-Mediated Cleavage Protocol:
-
Place the dry, product-loaded resin in a reaction vessel.
-
Prepare a cleavage cocktail, commonly 50-95% TFA in DCM. Scavengers (e.g., triisopropylsilane, water) may be required depending on the sensitivity of the synthesized molecule.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 1-4 hours.
-
Filter the resin and wash it with fresh DCM.
-
Combine the filtrate and washes. The TFA is typically removed by rotary evaporation or by precipitating the product in cold diethyl ether.
Data Summary and Troubleshooting
Table 1: Linker Stability and Cleavage Conditions
| Condition Category | Reagents | Stability/Cleavage Outcome | Typical Conditions | Reference |
| Peptide Synthesis | 20% Piperidine in DMF | Stable | 2 x 10 min, RT | [9] |
| Peptide Synthesis | DIC/HOBt or HATU/DIPEA | Stable | 2-4 hours, RT | [9][10] |
| Mildly Acidic | 1-5% TFA in DCM | Generally Stable | Short exposure times | [5] |
| Strongly Basic | 1M NaOH | Stable | Not recommended for esters | [5] |
| Fluoride Cleavage | 1M TBAF in THF | Cleaved | 2-12 hours, RT | [5] |
| Acid Cleavage | 50-95% TFA in DCM | Cleaved | 1-4 hours, RT | [5][7][8] |
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low linker loading on resin | - Moisture in reagents/solvents.- Insufficient equivalents of silane or base.- Incomplete reaction. | - Ensure all glassware is oven-dried and use anhydrous solvents.- Increase equivalents of silane and base to 3.0 and 4.0, respectively.- Extend reaction time to 24 hours. |
| Low substrate loading on linker | - Steric hindrance of the substrate.- Incomplete formation of the nucleophile (carboxylate).- Alkyl chloride is not sufficiently reactive. | - For bulky substrates, increase reaction temperature to 60-70°C.- Ensure complete formation of the cesium salt before adding the resin.- Consider converting the alkyl chloride to a more reactive alkyl iodide in situ by adding catalytic NaI. |
| Incomplete cleavage | - Insufficient cleavage reagent.- Reaction time too short.- Steric hindrance around the linkage. | - Use a larger volume of cleavage cocktail or a higher concentration of TBAF.- Extend the cleavage time and monitor for completion.- For fluoride cleavage, adding a small amount of acetic acid can sometimes accelerate the reaction.[12] |
| Product degradation during cleavage | - Synthesized molecule is sensitive to strong acid (TFA).- Side reactions with cationic species formed during TFA cleavage. | - Use the milder fluoride-mediated cleavage (TBAF) method.- If using TFA, add appropriate scavengers (e.g., triisopropylsilane for reducing sensitive groups, water for capturing tert-butyl cations). |
References
- 1. mdpi.com [mdpi.com]
- 2. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side reactions with 4-Chlorobutyldimethylchlorosilane
Welcome to the technical support guide for 4-Chlorobutyldimethylchlorosilane (CAS 18145-84-1). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this bifunctional reagent. We will explore its core reactivity, troubleshoot common side reactions, and provide field-proven insights to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound.
Q1: What are the primary reactive centers of this compound?
A: this compound is a bifunctional molecule with two distinct electrophilic sites.
-
The Silyl Chloride (Si-Cl) bond: This is the more reactive site. The silicon-chlorine bond is highly polarized and susceptible to nucleophilic attack by alcohols, amines, and even water. This reactivity is central to its use as a protecting group or linking agent.
-
The Alkyl Chloride (C-Cl) bond: The 4-chlorobutyl group provides a classic alkyl halide electrophile. It is significantly less reactive than the silyl chloride and typically undergoes nucleophilic substitution (SN2) reactions under conditions that would not affect an already-formed silyl ether.
This dual reactivity allows for sequential, orthogonal synthetic strategies, but it is also the source of potential side reactions if conditions are not carefully controlled.
Q2: Why is this reagent so sensitive to moisture, and what is the product of hydrolysis?
A: The high sensitivity to moisture is characteristic of most chlorosilanes.[1] The silicon-chlorine bond is readily attacked by water, a potent nucleophile.[2] This hydrolysis reaction is rapid and exothermic, proceeding through a nucleophilic substitution mechanism at the silicon center.
The reaction produces dimethyl(4-chlorobutyl)silanol and corrosive hydrogen chloride (HCl) gas.[3] The generated silanol is unstable and can readily condense with another silanol molecule or react with unreacted chlorosilane to form a disiloxane (Si-O-Si) bridge. This process can continue, leading to the formation of oligomeric or polymeric siloxane byproducts, which often appear as insoluble oils or white solids.[4]
Q3: What are the critical safety precautions for handling this compound?
A: Due to its reactivity and the byproducts of its decomposition, strict safety protocols are mandatory.
-
Moisture and Water Reactivity: The reagent reacts violently with water, releasing flammable and corrosive vapors.[1][4] All handling must be performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Never use water to extinguish a fire involving chlorosilanes; use Class B alcohol-resistant foam or dry chemical extinguishers.[4]
-
Corrosivity: Upon contact with moisture in the air or on tissues, it releases HCl gas, which can cause severe burns to the skin, eyes, and respiratory tract.[5]
-
Personal Protective Equipment (PPE): Always use this chemical in a certified chemical fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., butyl rubber), and eye/face protection (safety goggles and a face shield).[6]
-
Static Discharge: The compound is a non-conductor and can accumulate static electricity.[4] Ensure all equipment is properly grounded to prevent ignition of flammable vapors.[1]
Q4: How should this compound be properly stored?
A: Proper storage is critical to maintaining the reagent's integrity. Store the container tightly sealed in a cool, dry, and well-ventilated area designated for flammable and corrosive materials. The container should be kept under an inert gas atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[1] Keep it away from sources of ignition, heat, and incompatible materials such as water, alcohols, amines, strong acids, and strong bases.[1]
Troubleshooting Guide for Common Side Reactions
This guide provides a systematic approach to identifying and resolving issues encountered during reactions involving this compound.
Issue 1: Low or No Yield of the Desired Silylated Product
| Probable Cause | Mechanistic Explanation | Recommended Solution |
| Reagent Degradation | The Si-Cl bond has been hydrolyzed due to improper storage or handling, rendering the reagent inactive for silylation. | Use a fresh bottle or a recently opened bottle that has been stored under a robust inert atmosphere. Purify the reagent by distillation if its purity is questionable, though this requires advanced techniques due to its moisture sensitivity. |
| Presence of Moisture | Trace amounts of water in the solvent, glassware, or starting materials will preferentially react with the chlorosilane, consuming it before it can react with the intended substrate.[2] | Rigorously dry all glassware in an oven ( >120°C) and cool under an inert gas stream. Use anhydrous solvents from a solvent purification system or freshly opened Sure/Seal™ bottles. Dry starting materials and other reagents as appropriate. |
| Steric Hindrance | The nucleophile (e.g., a tertiary alcohol) may be too sterically hindered to efficiently attack the silicon center.[7] | Increase the reaction temperature to provide more energy to overcome the activation barrier. Consider using a less hindered silylating agent if the substrate cannot be modified. |
| Incorrect Stoichiometry | Use of a non-nucleophilic base (e.g., triethylamine, pyridine) as an HCl scavenger is common. If the base is also sterically hindered or not basic enough, it may not efficiently trap the generated HCl, leading to side reactions or equilibrium issues. | Ensure at least one equivalent of a suitable, dry, non-nucleophilic base is used. For hindered substrates, a stronger, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) may be more effective. |
Issue 2: Formation of an Insoluble Precipitate or Oily Film (Siloxane Byproducts)
| Probable Cause | Mechanistic Explanation | Recommended Solution |
| Partial Hydrolysis and Condensation | Ingress of a small amount of water leads to the formation of dimethyl(4-chlorobutyl)silanol. This silanol intermediate is highly reactive and will condense with unreacted chlorosilane or another silanol molecule to form a stable disiloxane (Si-O-Si) bond. | This is a clear indication of moisture contamination. The reaction must be repeated with strict adherence to anhydrous techniques as described in Issue 1 . The use of an inert atmosphere glovebox for reagent handling is ideal. |
| Reaction with Protic Solvents | Using protic solvents like alcohols (methanol, ethanol) will result in the rapid formation of an alkoxysilane, which can then undergo further reactions or be mistaken for a byproduct. | Use only aprotic, anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, toluene, or acetonitrile. |
Issue 3: Isolation of an Unexpected Cyclic Product
| Probable Cause | Mechanistic Explanation | Recommended Solution |
| Intramolecular Cyclization | This is a classic side reaction for this specific reagent. If the target substrate is a nucleophile (e.g., an amine or alcohol), after the initial silylation, the tethered nucleophile can perform a subsequent intramolecular SN2 attack on the terminal alkyl chloride. This forms a five-membered heterocyclic ring.[8] | Control Temperature: Run the reaction at the lowest possible temperature (e.g., 0°C or -78°C) to disfavor the higher activation energy cyclization step. Control Stoichiometry: Use the nucleophilic substrate as the limiting reagent to minimize the concentration of the silylated intermediate available for cyclization. Protecting Group Strategy: If the goal is to use the alkyl chloride for a later step, ensure the initial nucleophile is protected or chosen such that it is not reactive enough to cyclize under the reaction conditions.[9][] |
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the common side reactions.
Caption: Key reaction pathways for this compound.
Experimental Protocol: General Procedure for Silylation
This protocol provides a baseline for the successful silylation of a primary alcohol, designed to minimize common side reactions.
Objective: To protect a primary alcohol (R-OH) using this compound.
Materials:
-
This compound (freshly purchased or distilled)
-
Primary alcohol (R-OH, dried)
-
Triethylamine (TEA, distilled from CaH₂)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser (all oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the dry glassware under a positive pressure of inert gas.
-
Reagent Preparation: In the round-bottom flask, dissolve the primary alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition: Add this compound (1.1 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow for Minimizing Side Reactions
Caption: Recommended workflow for handling moisture-sensitive reagents.
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. CHLOROSILANES - Eighteenth Interim Report of the Committee onAcute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. silicones.eu [silicones.eu]
- 5. capotchem.com [capotchem.com]
- 6. chembk.com [chembk.com]
- 7. carbonyl addition [employees.csbsju.edu]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Purification of 4-Chlorobutyldimethylchlorosilane
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-Chlorobutyldimethylchlorosilane (CAS No. 18145-84-1). As a bifunctional organosilane, its purity is paramount for successful downstream applications. This document addresses common challenges, from identifying synthesis-related impurities to troubleshooting complex purification procedures, with a focus on scientifically-grounded, field-proven methodologies.
Section 1: Understanding the Purification Challenge
The primary difficulty in purifying this compound stems from two core properties:
-
Extreme Moisture Sensitivity: The Si-Cl bond is highly susceptible to hydrolysis. Exposure to atmospheric moisture, residual water in solvents, or on glassware surfaces will rapidly convert the desired product into higher-boiling siloxanes. This not only results in yield loss but also introduces challenging impurities to remove.[1][2]
-
Close-Boiling Impurities: Depending on the synthetic route (typically hydrosilylation of 4-chloro-1-butene with dimethylchlorosilane), the crude product is often contaminated with starting materials or side-products with boiling points that can complicate separation by simple distillation.
Common Impurities in this compound Synthesis
The following table summarizes potential impurities and their physical properties, which are critical for designing an effective purification strategy.
| Compound | Role | Boiling Point (°C) | Why it is an Impurity |
| Dimethylchlorosilane | Starting Material | 36 | Unreacted starting material; highly volatile. |
| 4-chloro-1-butene | Starting Material | 84-85 | Unreacted starting material. |
| This compound | Product | ~191 (atm.), 100 (40 mmHg) [3] | Target compound. |
| Platinum Catalyst Complex | Catalyst | High-boiling/Non-volatile | Used in hydrosilylation; can cause decomposition if not removed. |
| Isomerization Byproducts | Side Product | Variable | Positional isomers from the hydrosilylation reaction. |
| Disiloxanes | Degradation Product | >250 | Formed from hydrolysis of the Si-Cl bond.[1][2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor when purifying this compound?
A: Strict exclusion of moisture. The Si-Cl bond is exceptionally reactive towards water.[1][2] All glassware must be oven- or flame-dried immediately before use, and the entire purification process, especially distillation, should be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
Q2: My crude reaction mixture is hazy/cloudy. What does this indicate?
A: Haziness is a classic sign of hydrolysis. It is likely that moisture was introduced during the reaction workup or handling, leading to the formation of finely dispersed, insoluble siloxane oligomers. While distillation can remove these, preventing their formation is key to maximizing yield.
Q3: What is the recommended purification method?
A: Vacuum fractional distillation is the industry-standard and most effective method. A simple distillation is incapable of efficiently separating components with close boiling points.[4] Fractional distillation utilizes a column that provides multiple theoretical plates (successive condensation-vaporization cycles), which significantly enhances separation efficiency between the product and closely boiling impurities.[5] Vacuum is essential to lower the boiling point, preventing thermal decomposition that can occur at the atmospheric boiling point of ~191°C.
Q4: Can I use flash column chromatography on silica gel for purification?
A: This is strongly discouraged . Silica gel has a surface rich in hydroxyl (-OH) groups, which will react vigorously with the chlorosilane moiety, leading to complete decomposition of the product on the column.
Q5: How can I accurately assess the purity of my final product?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique.[6] It provides excellent separation of volatile silanes and allows for positive identification of the main peak and any residual impurities. It is crucial to use anhydrous solvents for sample preparation to prevent on-column degradation.[7]
Section 3: Troubleshooting Guide
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Significant hydrolysis during workup. 2. Product loss in the distillation column (holdup). 3. Thermal decomposition at high pot temperatures. | 1. Ensure all workup steps are performed under strictly anhydrous conditions. 2. Use a shorter, insulated fractionating column. 3. Use a lower distillation pressure to reduce the required pot temperature. |
| Product Purity Fails to Improve | 1. Inefficient distillation column (insufficient theoretical plates). 2. An azeotrope may have formed with a solvent or impurity. 3. Distillation rate is too fast. | 1. Use a longer fractionating column (e.g., a Vigreux or packed column). 2. Ensure all low-boiling solvents are removed prior to distillation. Consider extractive distillation for very difficult separations.[8] 3. Slow down the distillation rate (increase the reflux ratio) to allow equilibrium to be established on each theoretical plate.[9] |
| Pressure Fluctuates During Vacuum Distillation | 1. Leaks in the distillation apparatus. 2. "Bumping" of the liquid in the distillation pot. | 1. Check all joints and connections for proper sealing. Use high-vacuum grease. 2. Add a magnetic stir bar or boiling chips to the distillation flask for smooth boiling. Ensure steady heating with a mantle or oil bath. |
| Product Discolors (Turns Yellow/Brown) on Heating | 1. Thermal decomposition. 2. Presence of residual catalyst promoting degradation. | 1. Lower the distillation pressure to reduce the pot temperature. 2. Consider a pre-treatment step: filter the crude product through a small pad of dry Celite or activated carbon to remove catalyst residues before distilling. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common issues encountered during the vacuum distillation of this compound.
Caption: Troubleshooting Decision Tree for Distillation.
Section 4: Key Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol outlines a general method for analyzing this compound. Instrument parameters may need optimization.
-
Sample Preparation:
-
Under an inert atmosphere (in a glovebox or under a nitrogen blanket), prepare a ~1% (v/v) solution of the purified silane in anhydrous hexane or toluene.
-
Causality: Anhydrous solvent is critical to prevent hydrolysis of the analyte before or during injection.[7]
-
-
GC-MS Instrument Parameters (Example):
-
Injection: 1 µL, Splitless mode.
-
Inlet Temp: 250 °C.
-
Column: Agilent DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).[10]
-
Carrier Gas: Helium, constant flow at 1 mL/min.
-
Oven Program: 50 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
Analysis: Identify peaks by comparing mass spectra to a reference library (e.g., NIST). The presence of ions characteristic of polysiloxanes (m/z 73, 147, 221) can indicate moisture contamination.[11]
-
Protocol 2: Purification by Vacuum Fractional Distillation
This protocol describes the setup and execution of the primary purification method.
-
Apparatus Setup:
-
Thoroughly oven-dry all glassware (round-bottom flask, fractionating column, distillation head, condenser, and receiving flasks) and assemble while still hot under a positive pressure of dry nitrogen or argon.
-
Use a short, insulated Vigreux column for good separation with minimal product holdup.
-
Place a magnetic stir bar in the distillation flask.
-
Connect the apparatus to a vacuum pump through a cold trap (-78 °C) to protect the pump from corrosive vapors.
-
-
Distillation Procedure:
-
Charge the crude this compound into the distillation flask via cannula transfer under an inert atmosphere.
-
Begin stirring and slowly apply vacuum to the desired pressure (e.g., 20-40 mmHg).
-
Gently heat the flask using a heating mantle with a temperature controller.
-
Causality: A slow, steady application of heat prevents bumping and ensures a smooth temperature gradient forms in the column, which is essential for efficient fractionation.[12][13]
-
Observe the vapor condensation ring rise slowly up the column. If it stops rising, increase the heat slightly.[5]
-
Collect a small forerun fraction containing any low-boiling impurities.
-
When the head temperature stabilizes at the boiling point of the product at the working pressure, switch to a clean, dry receiving flask.
-
Collect the main fraction, monitoring the head temperature and pressure. A stable temperature indicates pure compound is distilling.
-
Stop the distillation before the pot goes to dryness to avoid overheating potentially unstable residues.
-
Release the vacuum with the inert gas before dismantling the apparatus.
-
References
- 1. This compound CAS#: 18145-84-1 [chemicalbook.com]
- 2. This compound CAS#: 18145-84-1 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. brjac.com.br [brjac.com.br]
- 7. researchgate.net [researchgate.net]
- 8. US4411740A - Separation of chlorosilanes by extractive distillation - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. lcms.cz [lcms.cz]
- 11. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Chlorosilane Reactions Troubleshooting Guide
Welcome to the technical support center for chlorosilane reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize chlorosilanes in their synthetic workflows. Here, we address common challenges encountered during silylation, providing not only solutions but also the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
My silylation reaction failed, and I only recovered the starting material. What went wrong?
This is a common issue that can almost always be traced back to a few key factors. Let's break down the probable causes and how to address them.
Possible Cause 1: Presence of Moisture
Chlorosilanes are notoriously sensitive to moisture.[1][2] Even trace amounts of water in your reaction setup can lead to the rapid hydrolysis of the chlorosilane reagent, rendering it inactive for your desired transformation.[1][3][4] This side reaction consumes your silylating agent and produces silanols and hydrochloric acid, which can further complicate the reaction environment.[2][3]
-
The Chemistry of Hydrolysis: The silicon-chlorine bond is highly polarized, making the silicon atom electrophilic and susceptible to nucleophilic attack by water. This reaction is often rapid and exothermic.[5][6]
*dot graph Hydrolysis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} *enddot Caption: Hydrolysis of a chlorosilane.
-
Solution: Rigorous Anhydrous Techniques. Implementing stringent anhydrous conditions is non-negotiable. This includes:
-
Glassware: Oven-drying all glassware at a high temperature (e.g., 120 °C) for several hours or flame-drying under vacuum immediately before use is crucial.[7]
-
Solvents: Use freshly distilled, anhydrous solvents. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene are common choices.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1][2]
-
Possible Cause 2: Inactive Silylating Agent
Chlorosilanes can degrade upon improper storage, primarily due to slow hydrolysis from atmospheric moisture. An older reagent or one that has been handled carelessly may have lost its potency.
-
Solution: Reagent Quality Check and Proper Storage.
-
Always use a fresh bottle of the silylating agent or one that has been properly stored under an inert atmosphere.
-
Consider titrating the chlorosilane to determine its active concentration if you suspect degradation.
-
Possible Cause 3: Inadequate Stoichiometry or Catalyst
For many silylation reactions, particularly with alcohols, a base is required to deprotonate the substrate, making it a more potent nucleophile.[8] The choice and amount of base are critical.
-
The Role of the Base: A non-nucleophilic base, such as triethylamine (TEA) or imidazole, is typically used to scavenge the HCl byproduct of the reaction, driving the equilibrium towards the product.[1]
-
Solution: Optimize Reagent and Catalyst Loading.
-
Ensure you are using at least a stoichiometric amount of the base, and often a slight excess (1.1-1.5 equivalents) is beneficial.
-
For sterically hindered substrates, a stronger silylating agent or a more effective catalyst system may be necessary.
-
My silylation was successful, but the product decomposed during workup or purification. Why?
The stability of silyl ethers is highly dependent on their steric bulk and the pH of the environment.[1]
Possible Cause 1: Hydrolysis During Aqueous Workup
Silyl ethers can be cleaved by both acidic and basic conditions.[1] A standard aqueous workup can inadvertently lead to the deprotection of your silylated compound, especially for less stable silyl groups like trimethylsilyl (TMS).
-
Solution: Gentle Workup and pH Control.
-
Use a neutral or buffered aqueous solution for your workup. A saturated solution of sodium bicarbonate can be used to neutralize any remaining acid.
-
Minimize the contact time of your product with the aqueous phase.
-
Possible Cause 2: Cleavage on Silica Gel
Standard silica gel is slightly acidic and can be sufficient to cleave sensitive silyl ethers during column chromatography.[1]
-
Solution: Deactivated Silica Gel or Alternative Purification.
-
Neutralize your silica gel by washing it with a solution of triethylamine in your eluent system before packing the column.
-
Consider alternative purification methods such as distillation or recrystallization if your compound is amenable.
-
The reaction is sluggish or incomplete, even with fresh reagents and anhydrous conditions. What can I do?
When a reaction is slow or stalls, several factors related to reactivity and reaction conditions should be considered.
Possible Cause 1: Steric Hindrance
The steric bulk of both the substrate and the silylating agent can significantly impact the reaction rate.[2][9][10] A bulky silylating agent will have difficulty accessing a sterically hindered hydroxyl group.
-
The Impact of Steric Hindrance: Larger substituents on the silicon atom increase the stability of the resulting silyl ether but decrease the reactivity of the chlorosilane.[8]
| Silylating Agent | Relative Reactivity | Relative Stability of Silyl Ether |
| Trimethylsilyl chloride (TMSCl) | High | Low |
| Triethylsilyl chloride (TESCl) | Moderate | Moderate |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Low | High |
| tert-Butyldiphenylsilyl chloride (TBDPSCl) | Very Low | Very High |
-
Solution: Adjusting for Steric Hindrance.
-
Increase Reaction Temperature: Heating the reaction can provide the necessary activation energy to overcome the steric barrier.
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration.
-
Use a More Reactive Silylating Agent: If the stability of the silyl ether is not a major concern, switching to a less sterically hindered chlorosilane can increase the reaction rate.
-
Catalyst Choice: For highly hindered systems, stronger catalysts or activators may be required.
-
Possible Cause 2: Inefficient Catalyst or Base
The choice of base can influence the reaction rate. While triethylamine is common, other bases may be more effective in certain situations.
-
Solution: Catalyst and Base Screening.
-
Imidazole is often a more effective catalyst than triethylamine for the silylation of alcohols with TBDMSCl.[1]
-
In some cases, the use of a salt, such as lithium chloride, can accelerate silylation reactions.
-
I'm observing unexpected side products. What are the likely culprits?
Side reactions in chlorosilane chemistry often stem from the reactivity of the chlorosilane with other functional groups or impurities.
Possible Cause 1: Reaction with Solvent
If you are using a protic solvent, such as an alcohol, it will compete with your substrate for the silylating agent.[1]
-
Solution: Use Aprotic Solvents. As mentioned earlier, rigorously dried, non-protic solvents are essential for clean silylation reactions.
Possible Cause 2: Multiple Silylations
If your substrate has multiple reactive sites (e.g., a diol), you may get a mixture of mono- and di-silylated products.
-
Solution: Control Stoichiometry and Reaction Conditions.
-
Use a limited amount of the silylating agent to favor mono-silylation.
-
Exploit differences in steric hindrance between the reactive sites. A bulky silylating agent will preferentially react with the less hindered site.[8]
-
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol with TBDMSCl
This protocol provides a standard method for protecting a primary alcohol using tert-butyldimethylsilyl chloride.
-
Preparation:
-
Oven-dry all glassware (a round-bottom flask, magnetic stir bar, and condenser) and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Ensure all reagents are anhydrous.
-
-
Reaction Setup:
-
To the reaction flask, add the alcohol (1.0 equivalent) and a suitable anhydrous solvent (e.g., DCM or THF).
-
Add imidazole (1.5 equivalents) to the solution and stir until it dissolves.
-
In a separate, dry container, dissolve tert-butyldimethylsilyl chloride (1.2 equivalents) in a small amount of the anhydrous solvent.
-
-
Execution:
-
Slowly add the TBDMSCl solution to the stirred alcohol/imidazole mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Preparation of Anhydrous Solvents
For moisture-sensitive reactions, using commercially available anhydrous solvents is recommended. However, if you need to prepare them in the lab, here are some common methods:
| Solvent | Drying Agent | Distillation |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distill under nitrogen |
| Dichloromethane (DCM) | Calcium Hydride | Distill under nitrogen |
| Toluene | Sodium | Distill under nitrogen |
Safety Note: Always handle drying agents like sodium and calcium hydride with extreme care and follow established safety protocols.
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues in chlorosilane reactions.
Safety First: Handling Chlorosilanes
Chlorosilanes are hazardous materials and must be handled with appropriate safety precautions.[11][12][13][14]
-
Corrosive and Toxic: Chlorosilanes react with moisture to produce hydrochloric acid, which is corrosive to the skin, eyes, and respiratory tract.[3][11][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][16]
-
Flammable: Many chlorosilanes are flammable and may ignite on contact with air or moisture.[11][13] Keep them away from ignition sources.
-
Spills: In case of a spill, do not use water to clean it up, as this will exacerbate the release of HCl gas.[11] Use a dry absorbent material and consult your institution's safety protocols.
This guide is intended to be a starting point for troubleshooting your chlorosilane reactions. Successful synthesis often requires careful observation, logical deduction, and a thorough understanding of the underlying chemical principles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hscpoly.com [hscpoly.com]
- 4. Chlorosilane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Silylation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Steric effects - Wikipedia [en.wikipedia.org]
- 11. globalsilicones.org [globalsilicones.org]
- 12. Global Safe Handling of Chlorosilanes - Global Silicones Council [globalsilicones.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Exposure to an accidental trichlorosilane spill: three case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gelest.com [gelest.com]
Technical Support Center: Preventing Hydrolysis of 4-Chlorobutyldimethylchlorosilane (CBDCS) During Reaction
Welcome to the technical support center for 4-Chlorobutyldimethylchlorosilane (CBDCS). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional reagent. Our goal is to provide you with in-depth, actionable advice to mitigate the primary challenge associated with CBDCS: its high sensitivity to moisture. By understanding the mechanisms of hydrolysis and implementing rigorous anhydrous techniques, you can ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and observations researchers have when working with CBDCS.
Q1: What is this compound (CBDCS) and why is it so sensitive to moisture?
A1: this compound is a valuable reagent in organic synthesis, often used to introduce a protected hydroxyl group or to act as a linker molecule. It possesses two key reactive sites: a chlorobutyl group and a dimethylchlorosilyl group. The silicon-chlorine (Si-Cl) bond is the source of its high moisture sensitivity. The silicon atom is highly electrophilic, and the Si-Cl bond is readily attacked by nucleophiles, particularly water. This reaction, known as hydrolysis, cleaves the Si-Cl bond to form a silanol (R₃Si-OH) and hydrogen chloride (HCl). The generated HCl can further catalyze this degradation process.
Q2: I opened a bottle of CBDCS and saw white fumes. Is the reagent still usable?
A2: The white fumes you observed are a result of the rapid reaction between the chlorosilane and atmospheric moisture. The fuming is gaseous hydrogen chloride (HCl) reacting with ambient water vapor to form an aerosol of hydrochloric acid. While this indicates the reagent is reactive, it also means that some portion of it has already hydrolyzed. For non-critical applications, the bulk material may still be viable. However, for high-stakes, sensitive reactions, this is a sign of potential degradation. It is crucial to minimize exposure to air by using proper handling techniques, such as working under an inert atmosphere (Nitrogen or Argon).
Q3: My silylation reaction is sluggish or providing low yields. Could hydrolysis of CBDCS be the culprit?
A3: Absolutely. This is one of the most common symptoms of premature reagent hydrolysis. If moisture is present in your reaction system (in the solvent, on the glassware, or from the atmosphere), the CBDCS will preferentially react with water instead of your substrate. This consumption of the silylating agent reduces its effective concentration, leading to incomplete conversion of your starting material and, consequently, low yields.
Q4: I'm observing an unexpected white precipitate in my reaction. What is it?
A4: This precipitate can have two common origins. First, it could be the hydrochloride salt of the amine base (e.g., triethylammonium chloride if using triethylamine) used in the reaction. This is an expected byproduct. However, if you are seeing insoluble, often gelatinous or oily material, it is likely due to the formation of siloxanes. The initial hydrolysis product, a silanol, can react with another molecule of CBDCS or another silanol molecule to form a disiloxane (R₃Si-O-SiR₃) and eventually longer-chain polysiloxane oligomers, which are often insoluble in common organic solvents.
Q5: What is the best way to store this compound?
A5: Proper storage is critical to maintaining the reagent's integrity. CBDCS should be stored in a cool, dry place, away from sources of moisture. The bottle should be tightly sealed, preferably with the original cap and a PTFE liner. For long-term storage, placing the sealed bottle inside a desiccator or a glovebox with a dry atmosphere is highly recommended. Many suppliers provide moisture-sensitive reagents in specialized bottles, such as Sure/Seal™ bottles, which are designed for the withdrawal of the reagent via syringe under an inert atmosphere.
Part 2: Troubleshooting Guide for Hydrolysis-Related Issues
This section provides a logical workflow for diagnosing and solving common problems encountered during reactions with CBDCS.
Problem: Low Yield or Complete Failure of Silylation
This is the most frequent issue and is almost always tied to the presence of water. Follow this troubleshooting workflow to identify and eliminate the source of moisture.
Technical Support Center: Troubleshooting Byproducts in Derivatization with 4-Chlorobutyldimethylchlorosilane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Chlorobutyldimethylchlorosilane. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional reagent for derivatization. We will move beyond simple protocols to explore the underlying chemistry of byproduct formation and provide robust, field-tested solutions to common experimental challenges. Our goal is to empower you to anticipate, identify, and mitigate issues, ensuring the integrity and success of your analytical work.
Section 1: The Chemistry of Byproduct Formation
A foundational understanding of the reagent's reactivity is critical for troubleshooting. The issues encountered during derivatization are rarely arbitrary; they are predictable consequences of the reagent's chemical nature.
Q1: What are the primary reactive sites on this compound?
This compound, with the formula C₆H₁₄Cl₂Si, possesses two distinct reactive sites, which is key to its utility and also the source of potential side reactions.[1][2]
-
The Chlorosilyl Group (-Si(CH₃)₂Cl): This is the primary site for derivatization. The silicon-chlorine bond is highly polarized and exceptionally susceptible to nucleophilic attack. This is the group that reacts with active hydrogens on your target molecule (e.g., alcohols, amines) to form a stable silyl ether and protect the functional group.[3][4]
-
The Chlorobutyl Group (- (CH₂)₄Cl): This is a standard primary alkyl chloride. It is significantly less reactive than the chlorosilyl group and will not participate in typical, mild derivatization conditions. Its purpose is to impart a specific chemical handle for subsequent reactions if desired, but for most derivatization applications for GC analysis, it is effectively an inert part of the tag.
The vast difference in reactivity between the Si-Cl and C-Cl bonds is the cornerstone of this reagent's selective derivatizing power. However, the extreme reactivity of the Si-Cl bond is also its primary liability.
Q2: Why is moisture the primary concern, and what byproducts does it form?
Moisture is the principal adversary in any silylation reaction. Chlorosilanes, including this compound, react aggressively with water, often more readily than with the intended analyte.[5][6][7] This reaction initiates a cascade that generates the most common and problematic byproducts.
The process occurs in two main steps:
-
Hydrolysis: The Si-Cl bond is rapidly cleaved by water (H₂O) to form a silanol intermediate (4-chlorobutyldimethylsilanol) and hydrogen chloride (HCl).[6][8][9]
-
Condensation: The generated silanol is often unstable and can readily condense with another molecule. This can happen in two ways: the silanol reacts with an unreacted chlorosilane molecule, or two silanol molecules react with each other. Both pathways result in the formation of a stable siloxane (Si-O-Si) bridge and eliminate either HCl or water.[5][8][10]
The ultimate byproduct from moisture contamination is 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyldisiloxane . The formation of HCl is also a significant event, as it can cause degradation of acid-sensitive analytes or products.[11]
Caption: Primary pathway for byproduct formation from moisture.
Q3: What other side reactions can occur?
Beyond hydrolysis, you must be aware of solvent interactions. Protic solvents, such as methanol or ethanol, contain active hydrogens and will react with the silylating agent in the same way as water or your analyte.[11][12] This competitively consumes the reagent, drastically lowering the yield of your desired derivative. Therefore, the use of dry, aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Pyridine) is mandatory.[11]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems in a direct, question-and-answer format.
Q4: My derivatization reaction failed or has a very low yield. What are the likely causes?
A failed silylation is almost always traceable to a few key experimental errors. The table below outlines the most common culprits and their solutions.
| Problem | Possible Cause | Causality & Explanation | Recommended Solution |
| No or Low Product Formation | Moisture Contamination | The silylating reagent is highly sensitive to moisture and will react preferentially with any water present in the reaction vial, solvents, or on the glassware, consuming the reagent before it can derivatize your analyte.[13] | Implement a rigorous anhydrous technique. Oven- or flame-dry all glassware.[14] Use sealed, anhydrous-grade solvents. Purge the reaction vessel with an inert gas (N₂ or Ar).[15][16] |
| Inactive Reagent | The reagent itself may have been compromised by exposure to atmospheric moisture during storage. Silylating agents have a finite shelf life once opened.[11] | Purchase fresh reagent from a reputable supplier. Store the reagent bottle under an inert gas atmosphere and ensure the cap is tightly sealed immediately after use. | |
| Insufficient Reagent | The reaction stoichiometry may be insufficient, especially if there are multiple derivatizable sites on the analyte or if minor moisture contamination is consuming a portion of the reagent. | Use a molar excess of the silylating agent (e.g., 1.2 to 2.0 equivalents per active hydrogen). For complex substrates, a larger excess may be required.[11] | |
| Improper Solvent Choice | Using a protic solvent (e.g., methanol, ethanol, water) will lead to the solvent being silylated instead of your analyte, effectively destroying the reagent.[11][12] | Exclusively use dry, aprotic solvents. Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Pyridine, or N,N-Dimethylformamide (DMF) are common choices. |
Q5: I see a large, unexpected peak in my GC-MS chromatogram. Could it be a byproduct?
Yes, this is a classic sign of moisture contamination. The most likely identity of this peak is the disiloxane byproduct formed via the pathway described in Q2.
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Key GC-MS Fragments (m/z) |
| 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyldisiloxane | C₁₂H₂₈Cl₂OSi₂ | 331.42 | 237, 149 (M-Cl-C₄H₈), 121, 93 |
Causality: This byproduct forms when two molecules of the reagent hydrolyze and condense. Its presence directly indicates that water was present in your reaction system. It is often more volatile than the target derivative of a larger molecule, so it may appear earlier in the chromatogram.
Q6: My target molecule seems to be degrading during the reaction or workup. Why?
The culprit is almost certainly the hydrogen chloride (HCl) generated during the silylation reaction.[7][8]
-
Mechanism of Degradation: Every time a silyl group is successfully attached to your analyte, one equivalent of HCl is produced. If your target molecule or the newly formed silyl ether derivative contains acid-sensitive functional groups (e.g., other protecting groups like Boc, acetals, or even the silyl ether itself), this HCl can cause cleavage or degradation.[11] Silyl ethers are known to be labile under acidic conditions, and even the weak acidity of silica gel can be enough to cleave them during column chromatography.[11]
-
Solution: Incorporate a non-nucleophilic base into your reaction mixture to act as an HCl scavenger. Common choices include pyridine (which can also be used as the solvent) or imidazole.[11][17] These bases will neutralize the HCl as it is formed, creating a much milder reaction environment and protecting your sensitive compounds.
Section 3: Best Practices & Protocols
Success with chlorosilane derivatization is predicated on meticulous preparation and technique.
Protocol 1: Rigorous Anhydrous Reaction Setup
This workflow is essential to prevent byproduct formation and ensure high derivatization yields.
-
Glassware Preparation: Place all glassware (reaction vial, stir bar, syringes) in an oven at 120 °C for at least 4 hours (or overnight).
-
Cooling: Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.
-
Inert Atmosphere Assembly: Assemble the reaction apparatus (e.g., vial with a septum cap) while flushing with a gentle stream of dry nitrogen or argon gas.
-
Solvent & Reagent Transfer: Use oven-dried syringes or cannulas to transfer anhydrous solvents and the silylating reagent. Never leave the reagent bottle open to the atmosphere.
-
Execution: Maintain a positive pressure of inert gas throughout the entire reaction and workup process.
Caption: Workflow for setting up an anhydrous reaction.
Protocol 2: General Derivatization of an Alcohol for GC-MS Analysis
This protocol is a starting point and may require optimization for your specific analyte.
-
Preparation: To an oven-dried 2 mL GC vial, add ~1 mg of the alcohol analyte.
-
Solvent & Base: Add 400 µL of anhydrous pyridine (acting as both solvent and HCl scavenger).
-
Reagent Addition: Add 100 µL of this compound (a significant excess).
-
Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample can often be injected directly into the GC-MS. If precipitation of pyridinium hydrochloride is observed, centrifuge the vial and inject an aliquot of the supernatant.
Section 4: Frequently Asked Questions (FAQs)
Q7: Can I use a protic solvent like methanol for my reaction? No. Protic solvents will react with the chlorosilane, consuming it and preventing the derivatization of your target analyte.[11][12] Always use high-purity, anhydrous aprotic solvents.
Q8: How should I store this compound to maintain its reactivity? Store the reagent in its original container, tightly sealed, in a cool, dry, and well-ventilated place away from moisture.[15][16] For long-term storage after opening, consider using a desiccator or flushing the headspace of the bottle with a dry, inert gas like argon before resealing.
Q9: My silylated product is unstable on silica gel. What are my purification options? This is common due to the mild acidity of silica.[11] First, consider if purification is necessary; for many analytical applications (like GC-MS), the crude reaction mixture can be analyzed directly. If purification is required, you can try neutralizing the silica gel by running a solvent system containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine in your eluent). Alternatively, consider other purification methods like distillation if the product is volatile and thermally stable, or chromatography on a different stationary phase like neutral alumina.
Q10: What safety precautions are essential when handling chlorosilanes? Chlorosilanes are corrosive and react with moisture to produce corrosive HCl gas.[7][18] Always handle them in a well-ventilated chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1][15] Ensure an eyewash station and safety shower are immediately accessible.[16]
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Chlorosilane - Wikipedia [en.wikipedia.org]
- 6. Chlorosilane [chemeurope.com]
- 7. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Siloxane - Wikipedia [en.wikipedia.org]
- 9. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 10. What are Chlorosilanes? | Elkem.com [elkem.com]
- 11. benchchem.com [benchchem.com]
- 12. phenomenex.com [phenomenex.com]
- 13. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. researchgate.net [researchgate.net]
- 18. hscpoly.com [hscpoly.com]
Technical Support Center: Enhancing the Stability of Silylated Compounds
Welcome to the Technical Support Center for silylated compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize silyl ethers and other silylated derivatives in their synthetic workflows. Silylation is a powerful technique for protecting functional groups, but the stability of the resulting compound can be a critical factor for the success of subsequent transformations. This resource provides in-depth technical guidance, troubleshooting advice, and practical protocols to help you maximize the stability of your silylated compounds and navigate the challenges of their handling and purification.
Understanding the Instability of Silylated Compounds
Silylated compounds, particularly silyl ethers, are susceptible to cleavage under both acidic and basic conditions. The stability of the silicon-oxygen bond is the primary determinant of the compound's robustness and is influenced by a combination of steric and electronic factors.[1] A thorough understanding of these principles is essential for troubleshooting unexpected decomposition and for the rational design of synthetic routes.
The primary mechanism of cleavage involves the attack of a nucleophile (such as water or hydroxide) or an electrophile (such as a proton) on the silyl ether. The ease of this attack is dictated by the substituents on the silicon atom.
The Role of Steric Hindrance
The most significant factor governing the stability of a silyl ether is the steric bulk of the groups attached to the silicon atom.[1] Larger, more sterically demanding groups physically obstruct the approach of reagents to the silicon-oxygen bond, thereby increasing the compound's stability.[1][2] This principle allows for the fine-tuning of stability to suit the specific requirements of a synthetic sequence.
Electronic Effects on Stability
While steric hindrance is the dominant factor, electronic effects also play a role. Electron-withdrawing groups on the silicon atom can increase the stability of silyl ethers towards acidic cleavage by reducing the electron density on the oxygen atom, making it less susceptible to protonation. Conversely, electron-donating groups can decrease stability.[3]
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My silylated compound is decomposing during aqueous workup. How can I prevent this?
Answer: Decomposition during aqueous workup is a common issue, especially with less stable silyl ethers like trimethylsilyl (TMS) ethers. The problem often arises from the pH of the aqueous solution.
-
Acidic Workup: Silyl ethers are labile to acid.[2] If your workup involves an acidic solution (e.g., washing with dilute HCl), you are likely promoting acid-catalyzed hydrolysis.
-
Solution:
-
Use a milder acid or a buffered solution if an acidic wash is necessary.
-
Perform the workup at a lower temperature (e.g., 0 °C) to slow down the rate of hydrolysis.
-
Minimize the contact time between the organic layer containing your compound and the acidic aqueous layer.
-
Consider switching to a more acid-stable silyl protecting group for future syntheses, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).[4]
-
-
-
Basic Workup: While many silyl ethers are more stable to basic conditions than acidic conditions, strong bases can still cause cleavage.[4]
-
Solution:
-
Use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer for neutralization instead of stronger bases like sodium hydroxide (NaOH).
-
As with acidic workups, keep the temperature low and minimize contact time.
-
-
Question 2: I'm observing significant desilylation during silica gel column chromatography. What's causing this and how can I mitigate it?
Answer: Silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds, including many silyl ethers.[2]
-
Cause: The acidic nature of the silica gel surface promotes the hydrolysis of the silyl ether as it passes through the column.
-
Solutions:
-
Neutralize the Silica Gel: Before packing the column, you can neutralize the silica gel. A common method is to add a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), to the eluent (typically 0.1-1% by volume).[5][6]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or treated silica gel.
-
Optimize Elution: Run the column with a slightly less polar solvent system to decrease the retention time of your compound on the column, thereby reducing its exposure to the acidic environment.[5]
-
Dry Loading: If your compound is sensitive, dry loading it onto a small amount of silica can sometimes be gentler than wet loading in a polar solvent.[7]
-
Workflow for Purifying Acid-Sensitive Silylated Compounds
Caption: Decision workflow for the purification of silylated compounds.
Question 3: My silylation reaction is not going to completion, especially with a hindered alcohol. What can I do?
Answer: Silylating sterically hindered alcohols can be challenging due to the reduced accessibility of the hydroxyl group.[4]
-
Solutions:
-
Use a More Reactive Silylating Agent: Silyl triflates (e.g., TBSOTf, TIPSOTf) are significantly more reactive than their corresponding chlorides and are often effective for silylating hindered alcohols.[4][8]
-
Choose a Less Hindered Silyl Group: If the stability requirements of your synthesis allow, consider using a smaller silyl group like triethylsilyl (TES).[9]
-
Optimize Reaction Conditions:
-
Base: Use a stronger, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA). For silyl chlorides, imidazole is a common and effective catalyst.[8]
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used. DMF can accelerate the reaction.[10]
-
Temperature: Increasing the reaction temperature may be necessary, but monitor for potential side reactions.
-
-
Protocol: Silylation of a Hindered Secondary Alcohol with TBSOTf
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add 2,6-lutidine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Silylating Agent: Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with DCM. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography, using a neutralized silica gel if necessary.
Frequently Asked Questions (FAQs)
How do I choose the right silyl protecting group for my synthesis?
The choice of silyl group is a critical strategic decision. The guiding principle is to select a group that is stable to the conditions of the upcoming reaction steps but can be selectively removed when desired.
| Silyl Group | Abbreviation | Relative Stability (Acidic)[8] | Relative Stability (Basic)[8] | Key Features |
| Trimethylsilyl | TMS | 1 | 1 | Very labile; easily cleaved by mild acid or base, and even silica gel.[2] |
| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS, can be selectively removed in the presence of TBDMS.[2] |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 | A workhorse protecting group with good stability to a wide range of conditions.[2] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Very bulky and highly stable, especially to basic conditions.[2] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Exceptionally stable to acidic conditions due to its steric bulk.[2] |
Decision Tree for Silyl Group Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. Silyl Groups - Gelest [technical.gelest.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Technical Support Hub: Machine Learning for Novel Synthesis Reaction Condition Design
A Senior Application Scientist's Guide to Navigating Common Experimental & Computational Challenges
Welcome, researchers and innovators. This guide is designed to serve as your dedicated support center for the complex, yet rewarding, endeavor of applying machine learning (ML) to design and optimize chemical reaction conditions. As a senior application scientist, my goal is to move beyond rote instructions and provide you with the causal reasoning behind key decisions in your workflow, fostering a deeper understanding that leads to more robust and reliable results.
This hub is structured to address challenges as they typically arise in a project lifecycle, from conceptualization to experimental validation.
Section 1: Conceptual Troubleshooting & Foundational FAQs
This section tackles the fundamental "why" questions and clarifies common misconceptions about using ML in a chemical research context.
Q1: I'm a synthetic chemist. Isn't machine learning just a "black box"? How can I trust its predictions?
A: This is a crucial and valid concern. While some complex models like deep neural networks can be difficult to interpret, the "black box" perception is often overstated.[1] The key to building trust lies in a multi-faceted approach:
-
Model Selection: Not all ML models are opaque. Simpler models like Decision Trees and Random Forests can offer more transparent insights into which features (e.g., solvent polarity, catalyst pKa) are most influential in their predictions.[2]
-
Feature Importance: Most ML libraries have built-in tools to calculate feature importance, which ranks the input variables by how much they contribute to the prediction. This provides a chemically intuitive way to check if the model is "thinking" like a chemist.
-
Self-Validation: A robust ML protocol is a self-validating system. This means incorporating rigorous testing, such as cross-validation, to ensure the model's predictions are accurate and generalizable to new, unseen data, not just memorizing the data it was trained on.[3]
-
Iterative Experimentation: Ultimately, trust is built through a closed loop of prediction and experimental validation.[4] ML should be seen as a tool to guide and accelerate experimentation, not replace the chemist.[4]
Q2: What's the difference between a "global model" and a "local model" for reaction optimization?
A: The distinction lies in the scope and diversity of the data used for training.
-
Global Models are trained on large, diverse datasets from comprehensive databases like Reaxys or USPTO.[5][6][7] Their strength is in suggesting general, plausible conditions for a wide variety of novel reactions, providing a good starting point for your experiments.[5]
-
Local Models are fine-tuned on a specific reaction family, often using data from your own high-throughput experimentation (HTE) efforts.[5] These models excel at optimizing specific parameters like yield and selectivity for a reaction you are already developing.[5]
Q3: Can ML truly discover novel reactions, or just optimize existing ones?
A: Both. The application of ML in chemistry can be categorized into three main areas:
-
Reaction Deployment: Predicting the outcome when known reactions are applied to new substrates.[4]
-
Reaction Development: Accelerating the optimization of an existing chemical process, often through iterative experimental feedback.[4]
-
Reaction Discovery: This is the most ambitious goal, aiming to uncover unprecedented synthetic methods.[4] While more challenging, ML can assist by identifying novel patterns in reactivity data or by generating entirely new molecular structures for catalysts or reagents.[8]
Section 2: Data Integrity & Featurization Issues
Q1: My model's predictions are poor. I suspect my dataset is the problem. What are the most common data-related pitfalls?
A: Data quality and structure are critical for model performance.[3][6] Here are the most frequent issues:
-
Insufficient Data Volume: Neural networks and other complex models are data-hungry. Their accuracy depends heavily on large, diverse datasets.[3]
-
Data Noise and Quality Variability: When combining data from multiple sources (e.g., different labs, literature), inconsistencies in experimental precision, chemical purity, or even how "yield" is defined can introduce significant noise.[3][6]
-
Missing Data: It's common for datasets to have missing parameters for certain reactions. Ignoring these can introduce bias and lead to inaccurate predictions.[3][10]
-
Dataset Imbalance: If your dataset is skewed towards high-yield reactions (a common publication bias), the model may struggle to predict yields accurately in the lower, more critical regions for optimization.[11][12]
Troubleshooting Protocol: Initial Data Audit
-
Profile Your Data: Use data analysis libraries (like pandas in Python) to get summary statistics. Check for missing values, the range of your continuous variables (temperature, concentration), and the distribution of your categorical variables (solvents, catalysts).
-
Visualize Distributions: Create histograms for reaction yields and other continuous parameters. This will immediately reveal issues like data skew or bimodal distributions.
-
Check for Duplicates & Inconsistencies: Ensure that identical reactions with different reported outcomes are resolved. Standardize chemical names and representations.
-
Address Missing Values: Do not arbitrarily drop data.[13] Use imputation techniques (e.g., filling with the mean, median, or a more sophisticated model-based approach) and document your strategy.
Q2: What is "featurization" and why is it so important for chemical reactions?
A: Featurization, or representation, is the process of converting chemical structures and conditions into a numerical format that an ML algorithm can understand.[14][15] The choice of featurization is one of the most critical steps, as it dictates what chemical information the model has access to.
| Featurization Method | Description | Pros | Cons |
| Molecular Fingerprints | Bit vectors (strings of 0s and 1s) representing the presence or absence of specific substructures. | Fast to compute; good for structural similarity. | Can lose granular information; prone to "bit collisions." |
| Physicochemical Descriptors | Calculated properties like molecular weight, logP, pKa, dipole moments, or quantum-chemical properties like orbital energies.[1][4] | Chemically intuitive; can capture underlying physical organic principles. | Can be computationally expensive; requires domain expertise to select relevant descriptors. |
| Graph-Based Representations | Represents molecules as graphs where atoms are nodes and bonds are edges.[14][16] Used by Graph Neural Networks (GNNs). | Captures topological information directly; can learn features automatically.[17] | More complex to implement; can be computationally intensive. |
| SMILES/String-Based | Using the SMILES string representation of molecules directly, often with Natural Language Processing (NLP) techniques.[4][12][14] | Simple to generate; leverages powerful NLP models. | May not explicitly capture 3D spatial relationships or electronic effects. |
Expert Insight: A common mistake is to rely on a single representation type. The most robust models often combine multiple featurization methods, for example, using both structural fingerprints and calculated physicochemical descriptors to give the model a more holistic view of the reaction.[18]
Section 3: Model Training & Evaluation
Once your data is clean and featurized, the next set of challenges arises during the model training and evaluation phase.
Q1: My model performs perfectly on the data I trained it on, but fails on new reactions. What's happening?
A: This is a classic case of overfitting .[3] The model has learned the specific patterns and noise in your training data too well, to the point where it cannot generalize to new, unseen examples.[3] It's like memorizing the answers to a test instead of learning the underlying concepts.
Workflow for Diagnosing and Mitigating Overfitting
The diagram below illustrates a systematic approach to address overfitting.
Caption: A flowchart for diagnosing and fixing model overfitting.
Self-Validation Check: Always split your data into at least three sets:
-
Training Set: Used to train the model.
-
Validation Set: Used to tune hyperparameters and check for overfitting during training.
-
Test Set: Held back until the very end and used only once to provide an unbiased evaluation of the final model's performance.
Q2: What do performance metrics like R² (R-squared) and RMSE (Root Mean Square Error) actually tell me about my yield prediction model?
A: Relying on a single metric can be misleading.[19] It's crucial to use a combination to get a complete picture of your model's performance.
-
RMSE (Root Mean Square Error): This tells you, on average, how far your model's yield predictions are from the actual experimental yields, in the units of the yield (e.g., %). A lower RMSE is better. It is particularly sensitive to large errors.
-
MAE (Mean Absolute Error): Similar to RMSE, it measures the average magnitude of the errors in your predictions. It is less sensitive to large outliers than RMSE.[19]
-
R² (R-squared or Coefficient of Determination): This indicates the proportion of the variance in the reaction yield that is predictable from the input features.[3] An R² of 0.85 means that 85% of the variation in the yield can be explained by your model's inputs. A value closer to 1.0 is better.
Expert Insight: For reaction optimization, you are often most interested in avoiding catastrophic failures (e.g., predicting 80% yield and getting 5%). Therefore, pay close attention to the largest prediction errors. Plot a "predicted vs. actual" yield chart. An ideal model will have points lying on the y=x line. Points far from this line represent your model's biggest failures and are worth investigating individually.
Section 4: Experimental Validation & Iterative Improvement
The ultimate test of any reaction prediction model is in the laboratory. Discrepancies between prediction and reality are not failures, but opportunities to learn and improve the model.
Q1: My model predicted a 90% yield, but the experiment resulted in only 20%. What should I do?
A: This is a common and valuable scenario. It highlights the limitations of the model and the complexity of chemistry.
Protocol: Learning from Prediction Failures
-
Verify the Experiment: Before blaming the model, double-check the experimental procedure, reagent purity, and analytical measurements.
-
Analyze the Failed Reaction: Is this reaction truly novel or an outlier compared to the training data? Use chemical intuition. Does it involve a substrate with unusual electronic or steric properties that the model's features couldn't capture?
-
Check Model Uncertainty: Some advanced models can provide an uncertainty estimate with their predictions. If the model was highly uncertain about this prediction, it indicates it was extrapolating far from its knowledge base.
-
Incorporate the New Data: This is the most crucial step. Add the new, "failed" experimental result to your dataset.
-
Retrain the Model: Retrain your model with this new, valuable information. This process, known as active learning or iterative screening, is one of the most powerful applications of ML in this field.[2][20] The model learns from its mistakes, and its predictive power improves with each cycle of prediction and experimentation.
Iterative Optimization Workflow
The diagram below shows the cyclical nature of using machine learning for reaction optimization.
Caption: The iterative loop of ML-guided reaction optimization.
Section 5: Recommended Tools & Libraries
Leveraging the right software is essential for efficiency and reproducibility. The open-source community has produced a powerful ecosystem for machine learning in chemistry.[21]
| Tool/Library | Primary Use | Key Features |
| RDKit | Cheminformatics | Molecule handling, fingerprint generation, substructure searching.[22] |
| scikit-learn | General Machine Learning | Wide range of algorithms (Random Forest, SVMs), cross-validation tools, performance metrics.[22] |
| DeepChem | Deep Learning for Sciences | High-level interfaces for implementing deep learning models on chemical data.[23] |
| PyTorch / TensorFlow | Deep Learning Frameworks | Foundational libraries for building custom neural network architectures.[22] |
| Summit | Reaction Optimization | An open-source framework specifically for benchmarking ML strategies for reaction optimization.[24][25] |
References
- 1. Dispute over reaction prediction puts machine learning’s pitfalls in spotlight | Research | Chemistry World [chemistryworld.com]
- 2. Utilising Machine Learning in Drug Discovery: Opportunities and Challenges - PharmaFeatures [pharmafeatures.com]
- 3. arocjournal.com [arocjournal.com]
- 4. Predictive chemistry: machine learning for reaction deployment, reaction development, and reaction discovery - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05089G [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 7. Using Machine Learning To Predict Suitable Conditions for Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Machine Learning for Drug Development - Zitnik Lab [zitniklab.hms.harvard.edu]
- 9. Best Practices for AI and ML in Drug Discovery and Development [clarivate.com]
- 10. Top 10 Common Machine Learning Mistakes and How to Avoid Them - GeeksforGeeks [geeksforgeeks.org]
- 11. Item - Advancing chemical synthesis with machine learning: opportunities and limitations - University of Notre Dame - Figshare [curate.nd.edu]
- 12. [2502.19976] Efficient Machine Learning Approach for Yield Prediction in Chemical Reactions [arxiv.org]
- 13. medium.com [medium.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. The Future of Chemistry | Machine Learning Chemical Reaction [saiwa.ai]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chemical reaction yield prediction - AI Software Development Company | blackthorn.ai [blackthorn.ai]
- 19. arocjournal.com [arocjournal.com]
- 20. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Open source machine learning in computational chemistry | Hochschule Bonn-Rhein-Sieg (H-BRS) [h-brs.de]
- 22. neovarsity.org [neovarsity.org]
- 23. GitHub - deepchem/deepchem: Democratizing Deep-Learning for Drug Discovery, Quantum Chemistry, Materials Science and Biology [github.com]
- 24. chemrxiv.org [chemrxiv.org]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to Silylating Agents: A Comparative Analysis of 4-Chlorobutyldimethylchlorosilane
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic protection of functional groups is a cornerstone of success. Silyl ethers are arguably the most widely employed protecting groups for alcohols due to their ease of formation, tunable stability, and mild cleavage conditions.[1][2] The choice of the silylating agent is a critical decision that dictates not only the stability of the protected intermediate but can also introduce novel synthetic possibilities.
This guide provides an in-depth comparison of 4-chlorobutyldimethylchlorosilane, a unique bifunctional reagent, against common monofunctional silylating agents such as Trimethylsilyl chloride (TMSCl), Triethylsilyl chloride (TESCl), and tert-Butyldimethylsilyl chloride (TBDMSCl). We will delve into the mechanistic underpinnings, comparative stability, and unique applications, providing researchers with the necessary insights to select the optimal reagent for their synthetic challenges.
The Role of Silyl Ethers in Chemical Synthesis
Silylation is the process of replacing an active hydrogen atom, typically from a hydroxyl (-OH), amine (-NH), or thiol (-SH) group, with a silyl group (-SiR₃).[3][4] This transformation serves several key purposes:
-
Protection: It masks the reactivity of the functional group, preventing unwanted side reactions during subsequent synthetic steps.[5][6]
-
Enhanced Volatility: Silylated derivatives are generally less polar and more volatile, which is crucial for analytical techniques like gas chromatography-mass spectrometry (GC-MS).[3][7]
-
Improved Solubility: Silylation can increase the solubility of a compound in nonpolar organic solvents.[8]
The reactivity and stability of the resulting silyl ether are governed by the steric and electronic properties of the substituents on the silicon atom.[9][10] This allows for a high degree of control over the synthetic route.
A Field Guide to Common Silylating Agents
The selection of a silylating agent is a balance between reactivity for its installation and the stability required for subsequent reactions, followed by the ease of its removal.
Trimethylsilyl Chloride (TMSCl)
The simplest of the alkylsilyl halides, TMSCl is highly reactive and provides a labile protecting group.[7] The minimal steric hindrance of the three methyl groups allows for rapid silylation of even hindered alcohols. However, the resulting TMS ethers are highly susceptible to hydrolysis, often cleaving upon exposure to mild acidic conditions or even silica gel chromatography.[11] This makes TMS protection suitable for temporary masking or for increasing volatility for GC analysis.[5][12]
Triethylsilyl Chloride (TESCl)
Introducing ethyl groups instead of methyl groups significantly increases the steric bulk around the silicon atom.[8] Consequently, TES ethers exhibit greater stability towards hydrolysis and are more robust than TMS ethers.[10][13] TESCl is a versatile reagent used for protecting alcohols when moderate stability is required.[14] Its cleavage can often be performed selectively in the presence of more robust silyl ethers like TBDMS.[10]
tert-Butyldimethylsilyl Chloride (TBDMSCl or TBSCl)
The TBDMS group is one of the most popular choices for alcohol protection in multi-step synthesis.[15][16] The bulky tert-butyl group provides substantial steric shielding to the silicon atom, rendering the TBDMS ether exceptionally stable across a wide pH range and resistant to many reagents that would cleave TMS or TES ethers.[9][17] It is stable to organometallic reagents, many oxidizing agents, and basic conditions.[1][18] Deprotection is typically achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), exploiting the exceptionally high strength of the Si-F bond.[2][11]
The Bifunctional Advantage: this compound
This compound introduces a paradigm shift from a simple protecting group to a functional linker. It possesses two distinct reactive sites: the highly reactive chlorosilane moiety for silylation and a terminal alkyl chloride.
This dual-functionality opens up synthetic pathways not accessible with traditional silylating agents:
-
Tethering and Intramolecular Reactions: Once the alcohol is protected as a silyl ether, the 4-chlorobutyl chain can act as an electrophile. This allows for subsequent intramolecular cyclization reactions to form heterocyclic systems or for tethering the molecule to a nucleophilic substrate or surface.
-
Linker Chemistry: In drug development and materials science, it can serve as a linker to attach a molecule of interest to a solid support, a nanoparticle, or another biomolecule.
The steric profile of the silylating center is comparable to simple dimethylsilyl groups, suggesting moderate reactivity for its installation. The stability of the resulting silyl ether is expected to be less than that of the TBDMS ether due to the reduced steric bulk.
Comparative Data of Silylating Agents
The following table summarizes the key properties of the discussed silylating agents.
| Property | TMSCl | TESCl | TBDMSCl | This compound |
| Formula | (CH₃)₃SiCl | (C₂H₅)₃SiCl | (CH₃)₃C(CH₃)₂SiCl | Cl(CH₂)₄(CH₃)₂SiCl |
| Molecular Wt. | 108.64 g/mol | 150.72 g/mol | 150.72 g/mol | 185.16 g/mol |
| Boiling Point | 57 °C[7] | 144 °C[14] | 124-126 °C | 100 °C (at 20 mmHg)[19] |
| Steric Hindrance | Low | Medium | High | Low-Medium |
| Relative Stability | Low | Medium | High | Medium |
| Key Feature | Highly reactive, labile protection | Good balance of reactivity & stability | High stability, widely used | Bifunctional: Protector & Linker |
| Deprotection | Mild acid, water, fluoride | Acid, fluoride | Fluoride (TBAF), strong acid | Acid, fluoride |
Experimental Protocols & Methodologies
To illustrate the practical application and causality behind procedural choices, we present standardized protocols for the protection of a primary alcohol, Benzyl Alcohol, using TBDMSCl and this compound.
Diagram: General Silylation Workflow
The following diagram outlines the typical workflow for the silylation of an alcohol. The choice of base and solvent is critical for driving the reaction to completion. Imidazole is commonly used as it acts as both a base and a catalyst.[11]
Caption: Standard experimental workflow for alcohol protection via silylation.
Protocol 1: Protection of Benzyl Alcohol with TBDMSCl
Rationale: This protocol utilizes imidazole as a mild base to neutralize the HCl byproduct and catalyze the reaction. DMF is an excellent polar aprotic solvent for this transformation. The high stability of the TBDMS group necessitates a dedicated deprotection step, typically with TBAF.
Methodology:
-
To a stirred solution of benzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) under a nitrogen atmosphere at 0°C, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl tert-butyldimethylsilyl ether.
Protocol 2: Protection of Benzyl Alcohol with this compound
Rationale: The procedure is analogous to the TBDMSCl protection, reflecting the similar reactivity of the chlorosilane moiety. The resulting product, however, retains a reactive alkyl chloride handle for further functionalization, which must be considered in subsequent synthetic steps.
Methodology:
-
To a stirred solution of benzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (~0.5 M) under a nitrogen atmosphere at 0°C, add this compound (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Perform an aqueous work-up as described in Protocol 1 (extraction with diethyl ether or ethyl acetate).
-
Purify the crude product by flash column chromatography. The resulting product, (4-chlorobutyl)dimethyl(phenylmethoxy)silane, is now ready for subsequent reactions involving the butyl chloride group.
Mechanistic Insights and Structural Comparison
The choice of silylating agent directly impacts reactivity due to steric hindrance around the silicon atom.
Diagram: Structural Comparison of Silylating Agents
This diagram visually compares the steric bulk of the different silyl groups, which is a primary determinant of the resulting ether's stability.[9]
Caption: Steric profiles of common silylating groups attached to silicon.
Advanced Applications of this compound
The true value of this compound is realized in multi-step synthetic sequences where its dual nature is exploited.
Diagram: Synthetic Pathways with a Bifunctional Silylating Agent
This workflow illustrates the decision-making process after the initial protection step, highlighting the unique synthetic routes enabled by the chlorobutyl group.
Caption: Divergent synthetic possibilities using 4-chlorobutyldimethylsilyl ether.
This strategic approach allows for complex molecular architectures to be built upon a silyl ether scaffold, a tactic particularly useful in the synthesis of natural products, macrocycles, and for surface immobilization in materials science.
Conclusion and Future Outlook
While traditional silylating agents like TMSCl, TESCl, and TBDMSCl remain indispensable tools for routine alcohol protection, their roles are largely confined to that of temporary, inert shields. This compound transcends this role, offering a bifunctional platform that integrates protection with subsequent, programmed functionalization. Its selection is an offensive synthetic choice, enabling intramolecular cyclizations, intermolecular coupling, and surface tethering strategies that are inefficient or impossible with conventional reagents. For researchers in drug development and materials science, embracing such bifunctional reagents is not merely an alternative but a strategic imperative for innovation and the efficient construction of complex molecular systems.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Trimethylsilyl Chloride in Pharmaceuticals and Biotechnology | Aure Chemical [aurechem.com]
- 6. nbinno.com [nbinno.com]
- 7. Trimethylsilyl_chloride [chemeurope.com]
- 8. CAS 994-30-9: Triethylsilyl chloride | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. scribd.com [scribd.com]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. echemi.com [echemi.com]
- 15. Tert-Butyldimethylsilyl chloride: Uses and hazard_Chemicalbook [chemicalbook.com]
- 16. zxchem.com [zxchem.com]
- 17. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 18. tert-Butyldimethylsilyl chloride Dealer and Distributor | tert-Butyldimethylsilyl chloride Supplier | tert-Butyldimethylsilyl chloride Stockist | tert-Butyldimethylsilyl chloride Importers [multichemindia.com]
- 19. echemi.com [echemi.com]
A Senior Application Scientist's Guide to the NMR Characterization of 4-Chlorobutyldimethylchlorosilane and Its Silyl Ether Derivatives
Introduction: The Analytical Imperative for Bifunctional Silanes
In the landscape of synthetic chemistry, bifunctional molecules like 4-chlorobutyldimethylchlorosilane serve as critical linkers and protecting group reagents. Their utility is predicated on the orthogonal reactivity of the chlorosilyl and chloroalkyl moieties. The chlorosilyl group offers a reactive handle for derivatizing hydroxyl groups to form stable silyl ethers, while the terminal alkyl chloride provides a site for subsequent nucleophilic substitution.
However, the very reactivity that makes this compound valuable also presents an analytical challenge. The silicon-chlorine bond is exceptionally labile and highly susceptible to hydrolysis. Therefore, rigorous, unambiguous characterization is not merely a procedural step but a prerequisite for successful downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose, providing a detailed electronic and structural fingerprint of the molecule and its derivatives.
This guide provides an in-depth comparison of the NMR spectral features of this compound and its subsequent silyl ether derivatives. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our analysis in established spectroscopic principles.
Part 1: Spectroscopic Signature of this compound
The starting material's NMR spectrum is the baseline against which all derivatives are measured. Understanding its signature is paramount. The structure contains five distinct proton environments and five unique carbon environments.
Caption: Molecular structure of this compound with proton environments labeled (a-e).
¹H NMR Spectral Analysis
The proton spectrum is characterized by five distinct signals. The electron-withdrawing nature of both the silicon and chlorine atoms significantly influences the chemical shifts of adjacent protons.[1]
-
Protons (a) - Si-(CH₃)₂: These six protons appear as a sharp singlet far upfield. The silicon atom is less electronegative than carbon, resulting in significant shielding. Based on analogous compounds like chlorotrimethylsilane, this signal is expected around 0.4-0.6 ppm .[2][3]
-
Protons (b) - Si-CH₂-: These protons, alpha to the silicon atom, are slightly deshielded compared to a standard alkane and are expected to appear as a triplet around 0.8-1.0 ppm .
-
Protons (c, d) - -CH₂-CH₂-: The two central methylene groups of the butyl chain are the most alkane-like and will appear as overlapping multiplets in the 1.5-2.0 ppm range.
-
Protons (e) - -CH₂-Cl: These protons are alpha to the highly electronegative chlorine atom, causing a significant downfield shift. This signal will be a triplet centered around 3.5-3.6 ppm .
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments. The chemical shifts are highly diagnostic of the local electronic environment.[4][5]
-
Carbon (a) - Si-(CH₃)₂: Similar to the proton signal, these carbons are shielded and appear far upfield, typically in the 2-5 ppm range.
-
Carbon (b) - Si-C₁H₂-: The carbon directly attached to silicon appears around 18-20 ppm .
-
Carbons (c, d) - -C₂H₂-C₃H₂-: These internal carbons of the chain appear in the typical alkane region, expected around 28 ppm and 33 ppm , respectively.
-
Carbon (e) - -C₄H₂-Cl: The carbon bonded to chlorine is significantly deshielded and is found downfield, characteristically around 45-46 ppm .[6]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| a : Si-(CH₃ )₂ | ~ 0.5 | Singlet (s) | ~ 3 |
| b : Si-CH₂ - | ~ 0.9 | Triplet (t) | ~ 19 |
| c : -CH₂ - | ~ 1.9 | Quintet (quin) | ~ 28 |
| d : -CH₂ - | ~ 1.6 | Quintet (quin) | ~ 33 |
| e : -CH₂ -Cl | ~ 3.5 | Triplet (t) | ~ 45 |
| Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. |
Part 2: Comparative Analysis of Silyl Ether Derivatives
The primary utility of this compound is its reaction with alcohols to form silyl ethers. This transformation introduces significant and predictable changes in the NMR spectrum, serving as direct evidence of a successful reaction.
Caption: Reaction of this compound with an alcohol (R-OH) to form a silyl ether.
Let's compare the parent chlorosilane with a representative derivative: the product of its reaction with 1-butanol, forming 4-((4-chlorobutyl)dimethylsilyl)oxy)butane.
Key Spectral Changes Upon Derivatization:
-
Disappearance of the -OH Signal: The broad singlet corresponding to the alcohol's hydroxyl proton (typically 1-5 ppm) will disappear completely.[7][8] This is a primary indicator of reaction.
-
Shift of Si-CH₃ Protons (a): The replacement of the electronegative chlorine on silicon with a less electronegative oxygen atom results in increased shielding. The sharp singlet for the Si-CH₃ protons shifts upfield from ~0.5 ppm in the chlorosilane to ~0.1 ppm in the silyl ether.
-
Appearance of Alkoxy Group Signals: A new set of signals corresponding to the butoxy group will appear. This includes a triplet for the -O-CH₂- protons around 3.6 ppm , and other multiplets for the rest of the butyl chain between 0.9 and 1.5 ppm.
-
Minimal Change in the 4-Chlorobutyl Chain: The signals corresponding to the 4-chlorobutyl chain (protons b, c, d, e) will experience only minor shifts, as the chemical modification is several bonds away. This internal consistency helps validate the structure.
| Assignment | Chlorosilane (ppm) | Butoxy Silyl Ether (ppm) | Δδ (ppm) | Rationale for Change |
| ¹H: Si-(CH₃)₂ | ~ 0.5 | ~ 0.1 | - 0.4 | Si-Cl is more electron-withdrawing than Si-O. Increased shielding. |
| ¹H: -O-CH₂- (new) | N/A | ~ 3.6 | N/A | Appearance of new signal from the butoxy group. |
| ¹³C: Si-(CH₃)₂ | ~ 3 | ~ -2 | - 5 | Significant upfield shift due to reduced electronegativity at Si. |
| ¹³C: -O-CH₂- (new) | N/A | ~ 63 | N/A | Characteristic shift for a carbon singly bonded to oxygen.[9] |
| Table 2: Comparative ¹H and ¹³C NMR chemical shifts for key groups before and after derivatization with 1-butanol. |
Part 3: A Self-Validating Experimental Protocol
Trustworthiness in data begins with a robust and logical experimental protocol. Given the moisture sensitivity of chlorosilanes, every step is designed to prevent hydrolysis, which would otherwise yield confounding siloxane impurities.
Caption: Experimental workflow for preparing a moisture-sensitive NMR sample.
Step-by-Step Methodology:
-
Environment Preparation: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. This is non-negotiable to prevent hydrolysis of the Si-Cl bond.
-
Glassware: Use an NMR tube and cap that have been oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator or under vacuum.
-
Reagent Handling: Transfer approximately 10-20 mg of this compound directly into the dry NMR tube.
-
Solvent Addition: Use an anhydrous deuterated solvent, such as chloroform-d (CDCl₃), packaged in sealed ampules or dried over a molecular sieve. Using a gas-tight syringe, add approximately 0.6 mL of the solvent to the NMR tube.
-
Sealing and Mixing: Securely cap the NMR tube before removing it from the inert atmosphere. Mix the sample by gentle inversion.
-
Data Acquisition: Acquire the spectrum promptly. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time is used. A standard acquisition includes ¹H, ¹³C{¹H}, and potentially advanced 2D experiments like HSQC or HMBC for unambiguous assignment of complex derivatives.
This protocol is self-validating because the ¹H NMR spectrum itself will reveal any failure to exclude moisture. The presence of broad signals or unexpected peaks in the siloxane region (Si-O-Si) would immediately indicate sample decomposition.
Part 4: The Authoritative Insight of ²⁹Si NMR
While ¹H and ¹³C NMR provide the primary structural map, ²⁹Si NMR offers direct and authoritative confirmation of the chemical environment at the silicon center. Although it is a less sensitive nucleus, the chemical shift range is wide, making it highly diagnostic.[10]
-
Chlorosilanes: The silicon nucleus in R₃Si-Cl compounds is relatively deshielded. For this compound, the ²⁹Si chemical shift is expected in the +30 to +35 ppm range relative to TMS.[11]
-
Silyl Ethers (Alkoxysilanes): Upon conversion to a silyl ether (R₃Si-OR'), the silicon nucleus becomes more shielded. The ²⁹Si chemical shift for the corresponding derivative would be expected in the +15 to +25 ppm range.[12][13]
This significant upfield shift of ~10-15 ppm upon derivatization provides unequivocal evidence of the Si-Cl to Si-O bond transformation, adding a layer of analytical certainty that is invaluable in research and development settings.
Conclusion
The NMR characterization of this compound and its derivatives is a study in precision and environmental control. The key diagnostic features are the upfield Si-CH₃ signals in both ¹H and ¹³C NMR, and the downfield -CH₂-Cl signals. In comparative analysis, the most telling signs of successful silyl ether formation are the significant upfield shift of the Si-CH₃ protons and the complete disappearance of the alcohol's hydroxyl proton signal. When coupled with a meticulous, anhydrous experimental technique, these spectral fingerprints provide a reliable and self-validating method for confirming the structure and purity of these versatile chemical building blocks.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chlorotrimethylsilane(75-77-4) 1H NMR spectrum [chemicalbook.com]
- 3. Chloro(chloromethyl)dimethylsilane(1719-57-9) 1H NMR [m.chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BIS(4-CHLOROBUTYL) ETHER(6334-96-9) 13C NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. unige.ch [unige.ch]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods: 4-Chlorobutyldimethylchlorosilane in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical and metabolomic research, the derivatization of analytes is a critical step to enhance volatility, improve thermal stability, and increase detectability for chromatographic analysis. The choice of a derivatizing agent is pivotal and dictates the subsequent validation of the analytical method. This guide provides an in-depth comparison of analytical method validation using 4-Chlorobutyldimethylchlorosilane, a bifunctional silylating agent, against a well-established alternative, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
As Senior Application Scientists, our goal is to extend beyond procedural outlines, delving into the causality behind experimental choices to ensure scientific integrity and robust, reproducible results. Every protocol described herein is designed as a self-validating system, grounded in authoritative standards from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
The Role of Derivatization in Analytical Methodologies
Many endogenous and synthetic compounds, such as steroids, amino acids, and pharmaceuticals, possess polar functional groups (-OH, -NH2, -COOH) that render them non-volatile and prone to thermal degradation, making them unsuitable for direct analysis by gas chromatography (GC). Derivatization, the process of chemically modifying an analyte, is employed to overcome these limitations. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a cornerstone of derivatization techniques.[1][2]
While monofunctional silylating agents like BSTFA are widely used, bifunctional reagents such as this compound offer unique possibilities for two-stage derivatization or the introduction of a reactive handle for further analytical manipulation.
Comparative Analysis of Derivatizing Agents
The selection of a derivatizing agent directly impacts the performance and validation of an analytical method. Here, we compare the theoretical and practical aspects of using this compound versus the widely adopted BSTFA.
| Feature | This compound | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Rationale & Implications |
| Reactivity | High, characteristic of chlorosilanes. Reacts readily with active hydrogens in alcohols and amines.[3] Highly sensitive to moisture.[4] | Very high. Reacts with a broad range of polar functional groups. By-products are volatile.[5] | The high reactivity of this compound necessitates stringent anhydrous conditions. The chloromethyl group remains for potential secondary derivatization. BSTFA's volatile byproducts simplify sample cleanup and reduce chromatographic interference.[5] |
| Specificity | Primarily targets hydroxyl and primary/secondary amine groups. The chlorobutyl group offers potential for subsequent reactions. | Broad specificity for alcohols, phenols, carboxylic acids, amines, and amides.[5] | The specificity of this compound can be advantageous in complex matrices where selective derivatization is desired. BSTFA's broad reactivity is suitable for comprehensive profiling but may lead to more complex chromatograms. |
| Derivative Stability | Silyl ethers and silyl amines are formed. The stability of the C-Cl bond is high, allowing for secondary reactions. | TMS derivatives are thermally stable but can be susceptible to hydrolysis. | The stability of the resulting derivatives is critical for reproducible quantification. The bifunctional nature of this compound may offer more stable derivatives for specific applications. |
| Potential for Automation | The need for stringent anhydrous conditions and potential for side reactions may complicate automation. | Well-suited for automation due to its high reactivity and clean reaction profile. | For high-throughput screening, the ease of automation with BSTFA is a significant advantage. |
Validation of Analytical Methods: A Head-to-Head Comparison
The validation of an analytical method ensures its suitability for its intended purpose.[6][7] We will now explore the validation parameters as defined by ICH guidelines Q2(R2) in the context of using this compound and BSTFA.[1]
Workflow for Analytical Method Validation
Caption: A generalized workflow for analytical method development and validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
-
Experimental Protocol (Specificity):
-
Prepare a solution of the analyte and known potential interferents (e.g., metabolites, formulation excipients).
-
Derivatize a portion of the solution with this compound and another with BSTFA according to optimized protocols.
-
Analyze the derivatized samples by GC-MS.
-
Compare the chromatograms to a derivatized blank (matrix without analyte) and a derivatized standard (analyte without matrix).
-
Assess for any co-eluting peaks at the retention time of the analyte derivative.
-
-
Comparison:
-
This compound: The unique mass of the derivative (incorporating the chlorobutyldimethylsilyl group) can provide excellent mass spectrometric specificity. However, the reactivity of the chloro group could potentially lead to side reactions with matrix components, creating interference.
-
BSTFA: The resulting TMS derivatives are well-characterized with extensive mass spectral libraries available for identification. The broad reactivity might derivatize more matrix components, potentially increasing the complexity of the chromatogram and the risk of co-elution.
-
Linearity
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Experimental Protocol (Linearity):
-
Prepare a series of at least five calibration standards of the analyte spanning the expected concentration range.
-
Derivatize each standard with the chosen reagent.
-
Analyze each derivatized standard in triplicate by GC-MS.
-
Plot the peak area of the analyte derivative against the corresponding concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² > 0.99 is generally considered acceptable.
-
-
Comparison:
-
This compound: Achieving good linearity will depend on the completeness and reproducibility of the derivatization reaction across the concentration range. Incomplete reactions at higher concentrations could lead to a non-linear response.
-
BSTFA: Known for its high and consistent derivatization efficiency, BSTFA typically yields excellent linearity.[8]
-
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Experimental Protocol (Accuracy):
-
Prepare spiked samples by adding known amounts of the analyte to the matrix at three concentration levels (low, medium, high) within the linear range.
-
Prepare a minimum of three replicates at each level.
-
Derivatize and analyze the spiked samples.
-
Calculate the percent recovery for each sample. Recoveries between 80-120% are often acceptable, depending on the application.
-
-
Comparison:
-
This compound: Accuracy can be affected by the efficiency of the derivatization and any potential loss of the derivative during sample preparation. The bifunctional nature might lead to incomplete secondary reactions if not carefully controlled, impacting recovery.
-
BSTFA: Generally provides high and reproducible recoveries due to the efficient and straightforward derivatization reaction.
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Experimental Protocol (Precision):
-
Repeatability: Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for each set of replicates. RSD values <15% are typically acceptable.
-
-
Comparison:
-
This compound: The precision will be highly dependent on the strict control of reaction conditions (temperature, time, and exclusion of moisture) to ensure consistent derivatization.
-
BSTFA: The robustness of the BSTFA derivatization reaction generally leads to excellent precision.[8]
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Experimental Protocol (Robustness):
-
Identify critical method parameters (e.g., derivatization temperature, reaction time, GC inlet temperature).
-
Introduce small, deliberate variations to these parameters (e.g., ±5°C for temperature, ±10% for time).
-
Analyze samples under these varied conditions and assess the impact on the results (e.g., peak area, retention time).
-
-
Comparison:
-
This compound: The method is likely to be less robust, especially concerning moisture and reaction temperature, due to the nature of chlorosilanes.
-
BSTFA: Methods using BSTFA are generally considered robust, though reaction time and temperature can still be critical parameters to control.
-
Derivatization Workflow Example
Caption: A typical workflow for the derivatization of a sample for GC-MS analysis.
Conclusion
The validation of an analytical method is a comprehensive process that ensures the reliability of the data generated. When derivatization is involved, the choice of reagent is a critical factor that influences all aspects of validation.
This compound presents as a promising reagent for specific applications where its bifunctional nature can be exploited, for instance, in creating derivatives for subsequent analysis by a different technique or for introducing a specific mass tag for enhanced MS detection. However, its high sensitivity to moisture and the potential for more complex reaction pathways necessitate rigorous optimization and control during method development and validation.
BSTFA , on the other hand, remains a workhorse in the field due to its broad applicability, high reactivity, and the generation of clean, volatile by-products. This leads to more straightforward method development and validation, often resulting in highly robust and reproducible analytical methods.
For researchers and drug development professionals, the selection between these or other derivatizing agents should be a deliberate choice based on the specific analytical challenge, the nature of the analyte and matrix, and the desired performance characteristics of the method. A thorough understanding of the chemistry of the derivatizing agent is paramount to developing and validating a successful analytical method that can withstand the scrutiny of regulatory bodies and ensure the quality and safety of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 18145-84-1 [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. louis.uah.edu [louis.uah.edu]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Chlorosilanes for Drug Development Professionals and Researchers
Introduction: The Pivotal Role of Chlorosilanes in Modern Synthesis
Chlorosilanes are a versatile class of organosilicon compounds characterized by the presence of at least one highly reactive silicon-chlorine (Si-Cl) bond.[1] This inherent reactivity makes them indispensable reagents in organic chemistry, particularly in the synthesis of complex molecules, surface modification, and the production of silicone polymers.[1][2] For researchers and professionals in drug development, a nuanced understanding of the factors governing chlorosilane reactivity is paramount for optimizing reaction conditions, ensuring product purity, and designing efficient synthetic routes.
This guide provides an in-depth comparison of the reactivity of different chlorosilanes, grounded in fundamental chemical principles and supported by experimental data. We will explore how the molecular structure of a chlorosilane dictates its reactivity and provide practical, field-proven insights to inform your experimental design.
The Foundation of Reactivity: Understanding the Si-Cl Bond
The reactivity of chlorosilanes is fundamentally dictated by the nature of the silicon-chlorine bond. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) results in a highly polarized bond, rendering the silicon atom electrophilic and susceptible to nucleophilic attack. Common reactions, such as hydrolysis and alcoholysis, proceed via this pathway, leading to the formation of silanols (Si-OH) and alkoxysilanes (Si-OR), respectively.[3][4]
The general mechanism for these reactions involves the nucleophilic attack of water or an alcohol on the silicon center, followed by the elimination of hydrogen chloride (HCl).[5] This process is often autocatalytic, as the generated HCl can protonate the incoming nucleophile, increasing its reactivity.
Factors Influencing Chlorosilane Reactivity
The rate and extent of reactions involving chlorosilanes are primarily influenced by two key factors:
-
Electronic Effects: The electron density at the silicon atom plays a crucial role. Electron-donating groups (e.g., alkyl groups) attached to the silicon atom increase the electron density, making the silicon less electrophilic and thus decreasing reactivity. Conversely, electron-withdrawing groups increase the electrophilicity of the silicon center, enhancing its reactivity.
-
Steric Hindrance: The size and spatial arrangement of the substituents on the silicon atom significantly impact the accessibility of the silicon center to incoming nucleophiles.[6] Bulkier substituents create steric hindrance, impeding the approach of the nucleophile and slowing down the reaction rate.[6][7]
A Comparative Analysis of Common Chlorosilanes
To illustrate the interplay of electronic and steric effects, let's compare the reactivity of three commonly used methylchlorosilanes: trimethylchlorosilane (TMCS), dimethyldichlorosilane (DMDCS), and methyltrichlorosilane (MTCS).
| Chlorosilane | Structure | Number of Cl Atoms | Inductive Effect of Methyl Groups | Steric Hindrance | Predicted Reactivity |
| Trimethylchlorosilane (TMCS) | (CH₃)₃SiCl | 1 | Strongest (+I) | Highest | Lowest |
| Dimethyldichlorosilane (DMDCS) | (CH₃)₂SiCl₂ | 2 | Intermediate (+I) | Intermediate | Intermediate |
| Methyltrichlorosilane (MTCS) | CH₃SiCl₃ | 3 | Weakest (+I) | Lowest | Highest |
Reactivity Trend: MTCS > DMDCS > TMCS
This trend can be explained as follows:
-
Methyltrichlorosilane (MTCS) is the most reactive of the three. It has three chlorine atoms, which are electron-withdrawing, making the silicon atom highly electrophilic. Furthermore, the single methyl group provides minimal steric hindrance.[8]
-
Dimethyldichlorosilane (DMDCS) exhibits intermediate reactivity. It has two electron-donating methyl groups and two chlorine atoms. The increased steric bulk from the two methyl groups also contributes to its reduced reactivity compared to MTCS.[9]
-
Trimethylchlorosilane (TMCS) is the least reactive. The three electron-donating methyl groups significantly increase the electron density on the silicon atom, reducing its electrophilicity. Additionally, the three methyl groups present the greatest steric hindrance to an incoming nucleophile.[2][7]
This reactivity hierarchy is a direct consequence of the decreasing number of electron-withdrawing chlorine atoms and the increasing number of electron-donating and sterically hindering methyl groups as we move from MTCS to TMCS.
Experimental Protocol: Comparative Hydrolysis Rate of Chlorosilanes
To provide a practical framework for evaluating chlorosilane reactivity, we present a detailed protocol for a comparative hydrolysis study. This experiment is designed to be a self-validating system, allowing for a clear and objective comparison of reaction rates.
Objective:
To quantitatively compare the hydrolysis rates of trimethylchlorosilane (TMCS), dimethyldichlorosilane (DMDCS), and methyltrichlorosilane (MTCS) by monitoring the production of hydrochloric acid (HCl).
Materials:
-
Trimethylchlorosilane (TMCS)
-
Dimethyldichlorosilane (DMDCS)
-
Methyltrichlorosilane (MTCS)
-
Anhydrous Isopropanol
-
Anhydrous Toluene
-
Thymol Blue indicator solution (0.04% in isopropanol)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Magnetic stirrer and stir bars
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Stopwatch
Experimental Workflow:
Caption: Experimental workflow for the comparative hydrolysis of chlorosilanes.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 1 M solution of each chlorosilane (TMCS, DMDCS, and MTCS) in anhydrous toluene.
-
Prepare the indicator solution by dissolving 0.04 g of thymol blue in 100 mL of isopropanol.
-
-
Reaction Setup:
-
In a 250 mL Erlenmeyer flask, place 100 mL of anhydrous isopropanol and add a few drops of the thymol blue indicator.
-
Add a magnetic stir bar and place the flask on a magnetic stirrer.
-
Fill a 50 mL burette with the standardized 0.1 M NaOH solution.
-
-
Initiation of Hydrolysis and Titration:
-
Start the magnetic stirrer to ensure vigorous mixing.
-
Using a pipette, add 1.0 mL of the 1 M chlorosilane solution to the isopropanol. Immediately start the stopwatch. The solution will turn red due to the formation of HCl.
-
Immediately begin titrating with the 0.1 M NaOH solution. The goal is to maintain the yellow color of the indicator. Add NaOH dropwise as the red color appears, indicating ongoing HCl production.
-
-
Data Collection:
-
Record the volume of NaOH added at regular time intervals (e.g., every 30 seconds for the first 5 minutes, then every minute).
-
Continue the titration until the rate of HCl production slows significantly (i.e., the time between the appearance of the red color and its disappearance with NaOH addition becomes very long).
-
-
Repeat for Each Chlorosilane:
-
Thoroughly clean and dry the glassware.
-
Repeat steps 2-4 for each of the other chlorosilane solutions (DMDCS and MTCS).
-
Data Analysis and Interpretation:
-
Calculate Moles of HCl Produced: For each time point, calculate the moles of HCl produced using the volume of NaOH added and its molarity (Moles of HCl = Molarity of NaOH × Volume of NaOH in Liters).
-
Plot the Data: For each chlorosilane, plot the moles of HCl produced versus time.
-
Determine the Initial Rate: The initial rate of reaction is the slope of the initial linear portion of the curve.
-
Compare the Rates: Compare the initial rates of hydrolysis for TMCS, DMDCS, and MTCS. The results should experimentally confirm the predicted reactivity trend: MTCS > DMDCS > MTCS.
Practical Implications for Drug Development and Research
The choice of chlorosilane in a synthetic pathway has significant consequences:
-
Protecting Groups: In the synthesis of complex molecules, chlorosilanes are frequently used to protect sensitive functional groups like alcohols and amines.[2][10] The reactivity of the chlorosilane determines the conditions required for both the protection and subsequent deprotection steps. For example, the highly reactive trimethylsilyl (TMS) group, introduced using TMCS, is easily cleaved under mild acidic conditions, making it suitable for protecting groups that need to be removed without affecting other parts of the molecule.[7]
-
Surface Modification: Chlorosilanes are used to modify the surfaces of materials like silica gel for chromatography or to create biocompatible coatings on medical devices.[4][11] The choice of chlorosilane will influence the density and stability of the surface coating.
-
Polymer Synthesis: The functionality of the chlorosilane (i.e., the number of chlorine atoms) dictates the structure of the resulting silicone polymer.[1] Dimethyldichlorosilane, with its two chlorine atoms, forms linear polymers, while methyltrichlorosilane can be used to create cross-linked structures.[1][8]
Reaction Mechanism Visualization
Caption: General mechanism of chlorosilane hydrolysis.
Conclusion
The reactivity of chlorosilanes is a finely tunable property governed by a delicate balance of electronic and steric effects. A thorough understanding of these principles allows researchers and drug development professionals to make informed decisions in the selection of reagents and the design of synthetic strategies. By carefully considering the structure of the chlorosilane, one can control reaction rates, improve product yields, and ultimately, streamline the development of novel therapeutics and advanced materials. The experimental protocol provided in this guide offers a robust method for empirically verifying these fundamental principles in a laboratory setting.
References
- 1. Chlorosilane - Wikipedia [en.wikipedia.org]
- 2. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 3. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 9. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Silyl Ether Labyrinth: A Comparative Guide to Stability and Strategic Application
For the discerning researcher, scientist, and drug development professional, the strategic deployment of protecting groups is a cornerstone of elegant and efficient organic synthesis. Among the diverse arsenal available, silyl ethers stand out as workhorses for the temporary masking of hydroxyl functionalities. Their prevalence stems from their ease of installation, general stability, and, most critically, their tunable lability, which allows for selective removal under a variety of conditions.[1][2] However, the very breadth of available silyl ethers, each derived from a corresponding chlorosilane, presents a crucial decision point in synthetic design. Choosing the right silyl ether is not merely a matter of convenience; it is a strategic choice that can dictate the success or failure of a complex synthetic route.
This guide provides an in-depth comparison of the stability of common silyl ethers, supported by experimental data and detailed protocols. Our objective is to equip you with the knowledge to move beyond a trial-and-error approach and make informed, rational decisions in the selection and application of these versatile protecting groups.
The Bedrock of Stability: Steric Hindrance and Electronic Effects
The stability of a silyl ether is not an arbitrary characteristic but is fundamentally governed by a delicate interplay of steric and electronic factors centered around the silicon atom.[3] Understanding these principles is paramount to predicting the behavior of a given silyl ether under various reaction conditions.
Steric Hindrance: The most significant determinant of silyl ether stability is the steric bulk of the substituents attached to the silicon atom.[3][4] Larger, more sterically demanding groups create a physical shield around the silicon-oxygen bond, impeding the approach of both nucleophiles (in base-mediated cleavage) and protons (in acid-mediated cleavage).[5] This steric congestion dramatically slows the rate of deprotection.
Electronic Effects: While steric hindrance is the dominant factor, electronic effects also play a role. Electron-withdrawing groups attached to the silicon atom increase its electrophilicity, rendering it more susceptible to nucleophilic attack and thus decreasing the stability of the silyl ether. Conversely, electron-donating groups enhance stability by reducing the silicon's electrophilicity.[3] Fluoride-based deprotections are particularly sensitive to these electronic influences, with silyl ethers bearing electron-poor substituents being cleaved more readily.[2]
The following diagram illustrates the key factors influencing the stability of silyl ethers.
Caption: Key determinants of silyl ether stability.
A Quantitative Comparison of Silyl Ether Stability
The qualitative principles of steric and electronic effects are borne out by quantitative data on the relative rates of cleavage for common silyl ethers. The following tables provide a comparative summary of their stability under acidic and basic conditions.
Table 1: Relative Rates of Cleavage for Common Silyl Ethers [2][5][6]
| Silyl Ether | Chlorosilane Precursor | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS) | Relative Rate of Basic Hydrolysis (vs. TMS) |
| Trimethylsilyl | Trimethylchlorosilane | TMS | 1 | 1 |
| Triethylsilyl | Triethylchlorosilane | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | tert-Butyldimethylchlorosilane | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | Triisopropylchlorosilane | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | tert-Butyldiphenylchlorosilane | TBDPS | 5,000,000 | ~20,000 |
As the data clearly indicate, a dramatic increase in stability is observed as the steric bulk of the substituents on the silicon atom increases. The tert-butyl group in TBDMS provides a significant stability enhancement over the methyl groups in TMS, making TBDMS ethers approximately 20,000 times more stable to acidic hydrolysis.[5] The triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups offer even greater stability, allowing for their use in multi-step syntheses where more robust protection is required.[2]
Experimental Protocols: A Practical Guide
The successful implementation of a protecting group strategy hinges on reliable and reproducible experimental procedures. The following protocols provide detailed, step-by-step methodologies for the protection of a primary alcohol with TBDMSCl and its subsequent deprotection under acidic, basic, and fluoride-mediated conditions.
Workflow for Silyl Ether Protection and Deprotection
The general workflow for utilizing silyl ethers as protecting groups is a two-stage process: protection of the hydroxyl group followed by its deprotection at a later synthetic stage.
Caption: General workflow for silyl ether protection and deprotection.
Protocol 1: Protection of a Primary Alcohol with tert-Butyldimethylchlorosilane (TBDMSCl)
Objective: To protect a primary alcohol as a TBDMS ether. This protocol is based on the widely used Corey procedure.[7]
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylchlorosilane (TBDMSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add tert-butyldimethylchlorosilane (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Acidic Cleavage of a TBDMS Ether
Objective: To deprotect a TBDMS ether under mild acidic conditions.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the TBDMS-protected alcohol in a mixture of acetic acid, THF, and water (typically in a 3:1:1 or 4:1:1 ratio).[4]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 3: Fluoride-Mediated Deprotection of a TBDMS Ether
Objective: To deprotect a TBDMS ether using a fluoride source, which is a highly effective and common method.[7]
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF in a round-bottom flask.
-
Add the solution of tetrabutylammonium fluoride (1.1 eq) to the reaction mixture at room temperature.
-
Stir the solution and monitor the reaction by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate.[8]
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography if necessary.
Strategic Selection of Silyl Ethers: A Decision-Making Framework
The choice of a silyl protecting group should be a deliberate one, based on the specific requirements of the synthetic route. The following decision-making framework can guide this selection process.
Caption: A decision-making guide for selecting a suitable silyl ether protecting group.
Conclusion
The judicious selection and application of silyl ethers are critical skills in modern organic synthesis. By understanding the fundamental principles of their stability, leveraging quantitative comparative data, and employing robust experimental protocols, researchers can navigate the complexities of multi-step synthesis with greater confidence and efficiency. The strategic use of silyl ethers, chosen not by habit but by rational design, empowers the chemist to achieve their synthetic goals with elegance and precision.
References
A Comparative Guide to Derivatization with 4-Chlorobutyldimethylchlorosilane for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), derivatization is a critical step to enhance the analyte's properties for separation and detection. The choice of derivatizing agent is paramount and can significantly influence the accuracy, sensitivity, and reproducibility of an assay. This guide provides an in-depth comparison of 4-Chlorobutyldimethylchlorosilane, a less conventional but potentially advantageous derivatizing agent, with commonly used alternatives. We will delve into the underlying chemistry, provide practical insights, and present supporting data to inform your selection of the optimal derivatization strategy.
The "Why" of Derivatization: Enhancing Analyte Performance
Many biologically and pharmaceutically relevant molecules possess polar functional groups, such as hydroxyls (-OH), amines (-NH), thiols (-SH), and carboxylic acids (-COOH). These groups, while crucial for the molecule's function, often present analytical challenges:
-
Poor Volatility: The strong intermolecular hydrogen bonding associated with these polar groups results in low volatility, making them unsuitable for direct GC analysis.
-
Thermal Instability: At the high temperatures of a GC injector and column, many polar compounds can degrade, leading to inaccurate quantification.
-
Poor Chromatographic Peak Shape: Interactions between polar analytes and active sites on the GC column can cause peak tailing, reducing resolution and integration precision.
-
Low Ionization Efficiency in MS: In some instances, derivatization can introduce a readily ionizable moiety, enhancing the signal in the mass spectrometer.
Silylation is a widely adopted derivatization technique that addresses these issues by replacing the active hydrogen on the polar functional group with a non-polar silyl group.[1] This transformation effectively masks the polar nature of the analyte, leading to increased volatility, thermal stability, and improved chromatographic behavior.
Introducing this compound: A Bifunctional Reagent
This compound (4-CBDMCS) is a silylating agent with the chemical formula Cl(CH₂)₄Si(CH₃)₂Cl. Its structure is notable for two key features:
-
A reactive chlorosilane group (-Si(CH₃)₂Cl): This is the primary functional group that reacts with active hydrogens on the analyte to form a stable silyl ether, ester, or amine.
-
A 4-chlorobutyl group (- (CH₂)₄Cl): This alkyl halide chain is retained in the derivative and offers unique properties that can be exploited in analytical workflows.
The derivatization reaction with 4-CBDMCS proceeds via a nucleophilic attack of the analyte's active hydrogen-containing group on the silicon atom of the chlorosilane. This results in the formation of a stable covalent bond and the elimination of hydrogen chloride (HCl).
A Head-to-Head Comparison: 4-CBDMCS vs. Common Silylating Agents
The selection of a silylating agent is a trade-off between reactivity, derivative stability, and the specific requirements of the analytical method. Here, we compare the theoretical and practical aspects of 4-CBDMCS with two of the most prevalent silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which donates a trimethylsilyl (TMS) group, and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which provides the bulkier tert-butyldimethylsilyl (TBDMS) group.
| Feature | This compound (4-CBDMCS) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Silyl Group | 4-Chlorobutyldimethylsilyl | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (TBDMS) |
| Reactivity | High (chlorosilane) | High | Moderate |
| Byproducts | HCl (corrosive) | Neutral and volatile | Neutral and volatile |
| Derivative Stability | Expected to be high | Moderate hydrolytic stability | High hydrolytic stability (approx. 10,000x > TMS)[1] |
| Mass Spectrometry | Characteristic isotopic pattern of Cl (³⁵Cl/³⁷Cl) aids in identification. Potential for unique fragmentation. | Characteristic fragments (e.g., m/z 73). Extensive libraries available.[2] | Dominant [M-57]⁺ ion (loss of tert-butyl).[3] |
| Potential Advantages | Unique MS signature. Potential for further derivatization at the chloro group. | Well-established with extensive literature and MS libraries. Volatile byproducts. | High stability of derivatives allows for more robust sample handling. |
| Potential Disadvantages | Corrosive byproduct (HCl). Limited literature and MS library data. | Derivatives can be moisture-sensitive. | Slower reaction times and may require heating for hindered groups. |
Experimental Protocols: A Practical Guide
The following protocols provide a step-by-step guide for the derivatization of a model compound, such as a simple phenol or alcohol, for GC-MS analysis.
Protocol 1: Derivatization with this compound (Hypothetical)
This protocol is based on general procedures for silylation with chlorosilanes and should be optimized for specific analytes.
-
Sample Preparation: Evaporate a known amount of the analyte solution to dryness under a stream of nitrogen in a reaction vial.
-
Reagent Preparation: Prepare a solution of this compound in a dry, aprotic solvent (e.g., pyridine, acetonitrile, or a mixture). A common concentration is 10-20% (v/v). Pyridine is often used to neutralize the HCl byproduct.
-
Derivatization Reaction: Add 100 µL of the 4-CBDMCS solution to the dried analyte.
-
Heating: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature will depend on the reactivity of the analyte.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.
Protocol 2: Derivatization with MTBSTFA (A Common Alternative)
This is a well-established protocol for the formation of robust TBDMS derivatives.
-
Sample Preparation: Evaporate a known amount of the analyte solution to dryness under a stream of nitrogen in a reaction vial.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of MTBSTFA to the dried analyte.
-
Heating: Cap the vial tightly and heat at 60-100°C for 30-60 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature before GC-MS analysis.
Visualizing the Workflow
The following diagrams illustrate the derivatization workflows for both 4-CBDMCS and MTBSTFA.
Caption: Derivatization workflow using this compound.
Caption: Derivatization workflow using MTBSTFA.
Concluding Remarks and Future Outlook
While established silylating agents like BSTFA and MTBSTFA are the workhorses of many analytical laboratories, this compound presents an intriguing alternative with unique characteristics. The presence of the chloroalkyl group in the resulting derivative offers a distinct mass spectrometric signature that can aid in compound identification and confirmation, particularly in complex matrices. Furthermore, the terminal chloride provides a reactive handle for potential two-step derivatization strategies, opening up possibilities for novel analytical workflows.
However, the practical application of 4-CBDMCS requires careful consideration of its corrosive byproduct and the current lack of extensive mass spectral libraries. For routine analyses where high throughput and reliance on existing libraries are crucial, BSTFA and MTBSTFA remain the more straightforward choices. For researchers developing novel methods and seeking enhanced selectivity or the ability for further chemical modification of the derivative, this compound is a promising reagent worthy of investigation. As with any analytical method development, empirical validation of reaction conditions, derivative stability, and chromatographic performance is essential to ensure robust and reliable quantitative results.
References
A Comparative Guide to Hydroxyl Protection: Evaluating the Efficiency of 4-Chlorobutyldimethylchlorosilane Against Industry-Standard Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of overall efficiency and success. While a plethora of options exist, each with its distinct stability profile and deprotection strategy, the quest for novel protecting groups offering unique advantages remains a dynamic area of research. This guide provides a comprehensive comparison of the performance of 4-Chlorobutyldimethylchlorosilane as a hydroxyl protecting group against well-established alternatives such as tert-Butyldimethylsilyl (TBDMS), Triethylsilyl (TES), and Methoxymethyl (MOM) ethers.
This analysis is grounded in a synthesis of established principles of protecting group chemistry and available experimental data, offering insights into the practical utility of this compound for researchers in drug development and complex molecule synthesis.
Introduction to Hydroxyl Protecting Groups: A Strategic Overview
The temporary masking of hydroxyl groups is a fundamental strategy to prevent their interference in a wide range of chemical transformations.[1] The ideal protecting group should be introduced in high yield under mild conditions, remain robust throughout various reaction steps, and be selectively removed, again in high yield and under mild conditions that do not affect other functional groups.[2]
Silyl ethers, formed by the reaction of an alcohol with a silyl halide, are among the most popular choices for hydroxyl protection due to their tunable stability and diverse deprotection methods.[3] The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom.[2] Alkoxyalkyl ethers, such as MOM ethers, offer an alternative protection strategy with a distinct reactivity profile, being stable to basic and nucleophilic reagents but labile to acid.
The 4-Chlorobutyldimethylsilyl (CBDMS) Group: A Unique Proposition
This compound introduces a bifunctional silyl ether, the 4-chlorobutyldimethylsilyl (CBDMS) group. This protecting group shares the general characteristics of other silyl ethers but possesses a key feature: a terminal alkyl chloride. This functionality opens the door to a unique, orthogonal deprotection strategy involving intramolecular cyclization, in addition to the standard fluoride-mediated cleavage common to silyl ethers.
Comparative Analysis of Protecting Group Efficiency
The selection of a protecting group is a multi-faceted decision based on factors such as ease of introduction, stability under various reaction conditions, and the orthogonality of its removal. The following sections provide a comparative analysis of the CBDMS group against TBDMS, TES, and MOM ethers.
Ease of Introduction
The protection of an alcohol as a silyl ether is typically achieved by reacting the alcohol with the corresponding silyl chloride in the presence of a base.[3]
Table 1: Typical Conditions for the Protection of Primary Alcohols
| Protecting Group | Reagents and Conditions | Typical Yields |
| CBDMS | This compound, Imidazole, DMF, rt | >90% (estimated) |
| TBDMS | TBDMS-Cl, Imidazole, DMF, rt | >95%[4] |
| TES | TES-Cl, Imidazole, DMF, 0 °C to rt | >95% |
| MOM | MOM-Cl, DIPEA, DCM, rt | >90% |
Based on the general reactivity of dialkylchlorosilanes, the introduction of the CBDMS group is expected to proceed with high efficiency, comparable to that of the widely used TBDMS group. The reaction is typically rapid and clean, affording the protected alcohol in high yield.
Stability Profile
The stability of a protecting group across a range of chemical environments is crucial for its successful application in a multi-step synthesis. Silyl ethers exhibit a predictable trend in stability, largely dictated by steric hindrance around the silicon atom.
Table 2: Relative Stability of Protecting Groups
| Protecting Group | Acidic Conditions (Relative Rate of Hydrolysis) | Basic Conditions (Relative Stability) | Common Reagents (Stability) |
| CBDMS | Similar to TBDMS (estimated) | Similar to TBDMS (estimated) | Stable to Grignard reagents, organolithiums, hydrides |
| TBDMS | 20,000 (vs TMS=1)[1] | High | Stable to Grignard reagents, organolithiums, hydrides[4] |
| TES | 64 (vs TMS=1)[1] | Moderate | Stable to Grignard reagents, organolithiums, hydrides |
| MOM | Labile | Stable | Stable to Grignard reagents, organolithiums, hydrides |
The steric environment around the silicon atom in the CBDMS group is very similar to that of the TBDMS group. Therefore, it is reasonable to predict that the CBDMS group will exhibit a comparable stability profile, being robust to a wide range of non-acidic and non-fluoride-containing reagents. It is expected to be stable to common nucleophiles, bases, and reducing agents, making it a suitable choice for syntheses involving these types of reagents.
Deprotection Strategies: The Orthogonal Advantage of CBDMS
The true potential of the CBDMS group lies in its dual deprotection pathways, offering a degree of orthogonality not present in standard silyl ethers.
1. Fluoride-Mediated Cleavage:
Like other silyl ethers, the CBDMS group can be readily cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[4] This method is highly efficient and proceeds under mild conditions.
2. Intramolecular Cyclization:
The unique feature of the CBDMS group is the potential for deprotection via intramolecular cyclization. Treatment with a nucleophile, such as fluoride or a suitable base, can initiate an intramolecular nucleophilic attack of the silyloxy group on the terminal alkyl chloride. This results in the formation of a volatile cyclic siloxane and the release of the free alcohol. This pathway offers an alternative, potentially milder, deprotection condition that can be orthogonal to the deprotection of other silyl ethers.
Caption: Deprotection pathways for the CBDMS group.
This intramolecular pathway could be particularly advantageous in complex syntheses where multiple silyl protecting groups are present. For instance, it may be possible to selectively remove a CBDMS group in the presence of a more sterically hindered silyl ether like TBDPS under non-fluoride conditions.
Table 3: Comparison of Deprotection Methods
| Protecting Group | Primary Deprotection Method | Orthogonality |
| CBDMS | 1. Fluoride (e.g., TBAF) 2. Intramolecular Cyclization | Potential for orthogonality with other silyl ethers via cyclization pathway. |
| TBDMS | Fluoride (e.g., TBAF)[4] | Limited orthogonality with other silyl ethers based on steric hindrance. |
| TES | Fluoride (e.g., TBAF), mild acid | Can be selectively removed in the presence of TBDMS. |
| MOM | Acidic hydrolysis | Orthogonal to silyl ethers (removed under different pH conditions). |
Experimental Protocols
The following are representative protocols for the protection of a primary alcohol with this compound and its subsequent deprotection.
Protection of a Primary Alcohol with this compound
Caption: Workflow for the protection of a primary alcohol.
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chlorobutyldimethylsilyl ether.
Deprotection of a 4-Chlorobutyldimethylsilyl Ether via Fluoride-Mediated Cleavage
Procedure:
-
To a solution of the 4-chlorobutyldimethylsilyl ether (1.0 equiv) in tetrahydrofuran (THF), add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M in THF) at room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude product by flash column chromatography to isolate the deprotected alcohol.
Conclusion: A Promising Tool for Orthogonal Synthesis
This compound presents itself as a valuable addition to the synthetic chemist's toolbox for hydroxyl group protection. Its ease of introduction and stability profile are comparable to the widely used TBDMS group. The key advantage of the CBDMS group lies in its unique deprotection pathway via intramolecular cyclization, which offers the potential for enhanced orthogonality in complex molecular syntheses. This feature allows for the selective removal of the CBDMS group under non-fluoride conditions, a significant advantage when other fluoride-labile silyl ethers are present in the molecule.
While further experimental studies are needed to fully elucidate the scope and limitations of the intramolecular cyclization deprotection and to provide a direct quantitative comparison of its efficiency against other protecting groups, the conceptual framework presented in this guide highlights the promising potential of this compound as a versatile and strategic protecting group for hydroxyl functionalities.
References
Safety Operating Guide
A Guide to the Safe Disposal of 4-Chlorobutyldimethylchlorosilane
The proper disposal of reactive chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chlorobutyldimethylchlorosilane, a compound that demands meticulous handling due to its reactivity. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin these safety measures.
Understanding the Reactivity of this compound
This compound (C₆H₁₄Cl₂Si) is an organosilicon compound characterized by a reactive chlorosilane group.[1] The silicon-chlorine bond is highly susceptible to nucleophilic attack, particularly by water. This reactivity is the primary concern during its disposal.
Hydrolysis Reaction: The central principle governing the disposal of this compound is its rapid and exothermic hydrolysis.[2] When it comes into contact with water, it reacts to form hydrochloric acid (HCl) and siloxanes, which are typically oils or resins.[3][4]
-
2 (CH₃)₂SiCl(C₄H₈Cl) + H₂O → [(CH₃)₂(C₄H₈Cl)Si]₂O + 2 HCl
The generation of corrosive and toxic hydrochloric acid gas is a significant hazard that must be carefully managed.[5]
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is mandatory before commencing any disposal procedure. The primary hazards associated with this compound include:
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Flammability: It is a flammable liquid with a flash point of 45°C.[1][2]
-
Reactivity: Reacts violently with water, protic solvents, and moisture.[2][6]
-
Toxicity: Inhalation of vapors or the hydrochloric acid byproduct can cause severe respiratory tract irritation.[5][7]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes of the chemical and the corrosive HCl produced during hydrolysis.[5][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and chemical burns.[1] |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | To protect against spills and splashes of the flammable and corrosive material. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood. For emergencies or spills, a cartridge respirator with acid gas cartridges or a self-contained breathing apparatus (SCBA) may be necessary.[5][9] | To prevent inhalation of harmful vapors and HCl gas.[5] |
Step-by-Step Disposal Procedure (Quenching)
The recommended method for disposing of small quantities of this compound is through a controlled quenching process. This involves slowly reacting the chemical with a less reactive alcohol before introducing water to complete the hydrolysis. This procedure must be conducted in a chemical fume hood.
Materials Required:
-
Appropriate PPE (see Table 1)
-
Stir plate and stir bar
-
Three-necked round-bottom flask equipped with a dropping funnel and a gas outlet connected to a scrubber (containing a basic solution like sodium bicarbonate)
-
Inert solvent (e.g., heptane or toluene)
-
Isopropanol or another secondary alcohol
-
Water
-
Sodium bicarbonate or another suitable base for neutralization
-
Appropriate hazardous waste container
Experimental Protocol:
-
Inert Atmosphere: Set up the three-necked flask under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from reacting prematurely with the chlorosilane.
-
Dilution: Transfer the this compound to be disposed of into the flask and dilute it with an inert, high-boiling solvent like heptane or toluene (a 1:5 to 1:10 ratio is recommended). This helps to dissipate the heat generated during the reaction.[10]
-
Cooling: Place the flask in an ice bath to cool the solution to 0°C. This is crucial for controlling the exothermic reaction.
-
Initial Quenching with Alcohol: Slowly add isopropanol dropwise from the dropping funnel while stirring the solution vigorously. Isopropanol reacts less violently with the chlorosilane than water.[10][11] Continue the slow addition, monitoring for any temperature increase or gas evolution.
-
Completion of Alcoholic Quenching: Once the addition of isopropanol no longer produces a significant exothermic reaction, continue stirring for at least 30 minutes to ensure the reaction is complete.
-
Controlled Hydrolysis: Slowly add water dropwise to the reaction mixture. This will hydrolyze any remaining reactive species. Be prepared for some gas evolution (HCl).
-
Neutralization: After the water addition is complete and the reaction has subsided, slowly and carefully add a saturated solution of sodium bicarbonate or another suitable base to neutralize the hydrochloric acid. Monitor the pH of the aqueous layer until it is neutral (pH 6-8). Be cautious as this neutralization will produce carbon dioxide gas.[12]
-
Waste Segregation: Once neutralized, the biphasic mixture should be transferred to a designated hazardous waste container for halogenated organic waste.[13] Clearly label the container with its contents.
Spill Management
In the event of a spill, the immediate priority is personal safety and containment.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure maximum ventilation.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.[5][14]
-
Containment: For small spills, cover with an inert absorbent material such as sand, dry earth, or vermiculite. Do NOT use combustible materials like paper towels.[15]
-
Neutralization: Once absorbed, cautiously add a neutralizing agent like sodium bicarbonate or soda ash to the spilled material.[15]
-
Collection and Disposal: Collect the absorbed and neutralized material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[15][16]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.[5]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The safe disposal of this compound is a manageable process when its chemical reactivity is understood and respected. By adhering to the principles of controlled quenching, neutralization, and proper waste segregation, laboratory professionals can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific waste disposal guidelines and safety data sheets before handling any hazardous chemical.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 18145-84-1 [chemicalbook.com]
- 3. What are Chlorosilanes? | Elkem.com [elkem.com]
- 4. Chlorosilane - Wikipedia [en.wikipedia.org]
- 5. globalsilicones.org [globalsilicones.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. scribd.com [scribd.com]
- 9. epa.gov [epa.gov]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. epfl.ch [epfl.ch]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. nswai.org [nswai.org]
- 14. dl.astm.org [dl.astm.org]
- 15. nj.gov [nj.gov]
- 16. sintavia.com [sintavia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
